Product packaging for 5-Iodo-dCTP(Cat. No.:CAS No. 31747-59-8)

5-Iodo-dCTP

Cat. No.: B1218735
CAS No.: 31747-59-8
M. Wt: 593.05 g/mol
InChI Key: OOMLBPVHGFQCCL-RRKCRQDMSA-N
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Description

5-iododeoxycytidine triphosphate is a 2'-deoxycytidine phosphate that is 2'-deoxycytidine-5'-triphosphate in which the hydrogen at position 5 on the cytosine ring is replaced by iodine. It is a 2'-deoxycytidine phosphate and an organoiodine compound. It is functionally related to a dCTP.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15IN3O13P3 B1218735 5-Iodo-dCTP CAS No. 31747-59-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31747-59-8

Molecular Formula

C9H15IN3O13P3

Molecular Weight

593.05 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15IN3O13P3/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

OOMLBPVHGFQCCL-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Pictograms

Acute Toxic; Irritant

Synonyms

5-iodocytosine deoxyribonucleoside triphosphate
IdCTP

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and key properties of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP), a halogenated nucleoside triphosphate analog of significant interest in molecular biology, diagnostics, and therapeutic development.

Chemical Structure and Properties

This compound is a derivative of the natural deoxynucleotide, 2'-deoxycytidine-5'-triphosphate (dCTP), where a hydrogen atom at the 5th position of the cytosine base is replaced by an iodine atom. This modification imparts unique chemical and biological properties to the molecule.

The structural formula of this compound is presented below:

Caption: Chemical Structure of this compound.

Quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₅IN₃O₁₃P₃[1]
Molecular Weight593.05 g/mol [1]
Purity (by HPLC)≥ 95%[1]
AppearanceWhite crystalline powder[2]
Storage Conditions-20°C or below[2]

Synthesis Pathways

The synthesis of this compound can be achieved through both chemical and enzymatic routes. The most common approach involves the chemical synthesis of the nucleoside precursor, 5-iodo-2'-deoxycytidine, followed by phosphorylation to the triphosphate.

Chemical Synthesis Pathway

A representative chemical synthesis pathway for this compound is outlined below. This pathway starts from the commercially available 5-iodo-2'-deoxyuridine.

G cluster_0 Synthesis of 5-Iodo-2'-deoxycytidine cluster_1 Phosphorylation A 5-Iodo-2'-deoxyuridine B Protection of Hydroxyl Groups A->B e.g., TBDMSCl, Imidazole C Conversion of Uracil to Cytosine B->C 1. TPSCl, Et3N, DMAP 2. NH4OH D Deprotection C->D TBAF E 5-Iodo-2'-deoxycytidine D->E F 5-Iodo-2'-deoxycytidine G Monophosphorylation F->G POCl3, Proton Sponge H Triphosphorylation G->H Tributylammonium pyrophosphate I This compound H->I Hydrolysis

Caption: Chemical Synthesis Pathway of this compound.

Enzymatic Synthesis Pathway

An alternative and often more specific method for the synthesis of this compound involves a cascade of enzymatic reactions, starting from 5-iodo-2'-deoxycytidine. This "one-pot" synthesis utilizes a series of kinases to sequentially phosphorylate the nucleoside.

G A 5-Iodo-2'-deoxycytidine B 5-Iodo-dCMP A->B ATP -> ADP C 5-Iodo-dCDP B->C ATP -> ADP D This compound C->D ATP -> ADP E1 Deoxycytidine Kinase (dCK) E1->B E2 Deoxycytidylate Kinase (dCMPK) E2->C E3 Nucleoside Diphosphate Kinase (NDPK) E3->D

Caption: Enzymatic Synthesis Pathway of this compound.

Experimental Protocols

The following are representative experimental protocols for the key steps in the chemical synthesis of this compound.

Synthesis of 5-Iodo-2'-deoxycytidine from 5-Iodo-2'-deoxyuridine

This protocol is adapted from methodologies for the conversion of uridine to cytidine analogs.

Materials:

  • 5-Iodo-2'-deoxyuridine

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

  • Acetonitrile (CH₃CN)

  • Ammonium hydroxide (NH₄OH, 25%)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • To a solution of 5-iodo-2'-deoxyuridine in anhydrous acetonitrile, add triethylamine and a catalytic amount of DMAP.

  • Cool the mixture to 0°C and add TPSCl portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Concentrate the organic phase and dissolve the residue in a solution of ammonium hydroxide.

  • Stir the mixture at room temperature overnight.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield 5-iodo-2'-deoxycytidine.[3]

One-Pot Triphosphorylation of 5-Iodo-2'-deoxycytidine

This protocol is a general method for the synthesis of deoxynucleoside triphosphates.

Materials:

  • 5-Iodo-2'-deoxycytidine

  • Proton sponge

  • Phosphorus oxychloride (POCl₃)

  • Tributylammonium pyrophosphate in DMF

  • Tributylamine

  • Triethylammonium bicarbonate (TEAB) buffer

  • Anion-exchange resin (e.g., DEAE-Sephadex)

Procedure:

  • Suspend 5-iodo-2'-deoxycytidine and proton sponge in trimethyl phosphate.

  • Cool the mixture to 0°C and add phosphorus oxychloride dropwise.

  • Stir the reaction at 0°C for 2-3 hours.

  • Add a solution of tributylammonium pyrophosphate in DMF and tributylamine.

  • Stir for an additional 30 minutes.

  • Quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5).

  • Purify the crude this compound by anion-exchange chromatography, eluting with a gradient of TEAB buffer.

  • Combine and lyophilize the product-containing fractions to obtain this compound as the triethylammonium salt.

Purification and Characterization

The final product is typically purified by high-performance liquid chromatography (HPLC). Anion-exchange HPLC is effective for separating the triphosphate from mono- and diphosphate precursors and other impurities.[4]

Characterization: The structure and purity of this compound can be confirmed by:

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure and the presence of the triphosphate moiety.[5][6][7]

  • HPLC: To determine the purity of the final product.[4][8][9]

Applications in Research and Development

This compound is a valuable tool for a variety of applications in molecular biology and drug development:

  • Enzymatic Incorporation: It can be incorporated into DNA by various DNA polymerases, allowing for the synthesis of modified nucleic acids.[10]

  • Structural Studies: The iodine atom can serve as a heavy atom for X-ray crystallography to aid in solving the three-dimensional structures of DNA and DNA-protein complexes.

  • Cross-linking Studies: The iodo-group can be used in photocross-linking experiments to study DNA-protein interactions.

  • Antiviral and Anticancer Research: As a nucleoside analog, it has been investigated for its potential as an antiviral or anticancer agent.[2]

This guide provides a foundational understanding of this compound. For specific applications, further optimization of the synthesis and purification protocols may be required. Researchers are advised to consult the primary literature for detailed experimental conditions and safety precautions.

References

physical characteristics of 5-Iodo-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Characteristics of 5-Iodo-dCTP This guide provides a comprehensive overview of the core physical and chemical properties of 5-Iodo-2'-deoxycytidine-5'-triphosphate (this compound), a modified nucleotide essential for various applications in molecular biology and drug development. The information is tailored for researchers, scientists, and professionals in the field, with a focus on quantitative data, experimental context, and practical handling.

Core Physical and Chemical Properties

This compound is a halogenated analog of deoxycytidine triphosphate (dCTP), where an iodine atom replaces the hydrogen at the 5th position of the pyrimidine ring. This modification introduces unique properties that are leveraged in biochemical and cellular assays. The key physical characteristics are summarized below.

Data Presentation: Quantitative Properties of this compound
PropertyValueReference(s)
Molecular Formula C₉H₁₅IN₃O₁₃P₃ (free acid)[1][2]
Molecular Weight 593.05 g/mol (free acid)[1][2]
Exact Mass 592.89 g/mol (free acid)[1][2]
CAS Number 31747-59-8[1][2]
Appearance Colorless to slightly yellow solution in water[1][2]
Purity ≥ 95% (as determined by HPLC)[1][2]
Concentration Typically supplied as a 10 mM - 11 mM solution[1][2]
pH 7.5 ± 0.5 (in solution)[1][2]
Spectroscopic Properties λmax: 293 nmε: 5.7 L mmol⁻¹ cm⁻¹ (at λmax, pH 7.5)[1][2]
Storage Conditions Store at -20°C[1][2]
Shipping Conditions Shipped on gel packs[1][2]
Shelf Life 12 months from date of delivery[1][2]
Stability Short-term exposure (up to 1 week cumulative) to ambient temperature is possible. Stable in alkaline solutions, but undergoes degradation below pH 8.[1][2][3]

Logical Relationships of Properties

The following diagram illustrates the interconnectedness of the fundamental properties of this compound.

G cluster_0 Chemical Identity cluster_1 Quantitative Measures cluster_2 Physical & Spectroscopic Characteristics cluster_3 Handling & Stability Formula Molecular Formula (C₉H₁₅IN₃O₁₃P₃) MW Molecular Weight (593.05 g/mol) Formula->MW Mass Exact Mass (592.89 g/mol) Formula->Mass Structure Chemical Structure Structure->Formula CAS CAS Number (31747-59-8) Structure->CAS Spectro Spectroscopic Properties (λmax = 293 nm) Structure->Spectro determines Stability Chemical Stability Structure->Stability influences Purity Purity (≥95%) Storage Storage (-20°C) Purity->Storage influences Appearance Appearance (Colorless Solution) Solubility Form (Aqueous Solution) Appearance->Solubility

Core properties of this compound.

Experimental Protocols

The characterization of this compound relies on standard analytical techniques in biochemistry and organic chemistry. Below are generalized methodologies for key experiments cited in product specifications.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of nucleotides like this compound, separating the triphosphate from its di- and monophosphate forms and other impurities.[1][2]

Objective: To quantify the percentage of this compound relative to other species.

Methodology:

  • System: A biocompatible HPLC system, preferably with a metal-free or PEEK flowpath to prevent interactions with phosphate groups, is recommended.[4]

  • Column: A reverse-phase C18 column or an ion-exchange column is typically used for nucleotide separation.[5]

  • Mobile Phase: A gradient of a low-concentration ion-pairing agent (e.g., triethylammonium acetate) in an aqueous buffer (e.g., Tris-HCl) and an organic solvent like acetonitrile is common. Isocratic methods may also be developed.[5]

  • Detection: UV detector set to the maximum absorbance wavelength (λmax) of this compound, which is 293 nm.[1][2]

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard to determine its retention time.

    • Inject the sample to be analyzed.

    • The area under the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity percentage.

Determination of Spectroscopic Properties

UV-Vis spectrophotometry is used to determine the concentration and characteristic absorbance spectrum of this compound.

Objective: To determine the maximum absorbance wavelength (λmax) and the molar extinction coefficient (ε).

Methodology:

  • System: A calibrated UV-Vis spectrophotometer.

  • Solvent/Buffer: A buffer in which the compound is stable and that does not interfere with the measurement, typically Tris-HCl at pH 7.5.[1][2]

  • Procedure:

    • Prepare a series of dilutions of a highly pure this compound sample in the chosen buffer.

    • Measure the absorbance of each dilution across a wavelength scan (e.g., 220-350 nm) to identify the λmax.

    • Measure the absorbance of each dilution at the determined λmax (293 nm).

    • Plot absorbance versus concentration. According to the Beer-Lambert law (A = εbc), the slope of the resulting line will be the molar extinction coefficient (ε), given a path length (b) of 1 cm.

Experimental Workflow: Incorporation of this compound in DNA Synthesis

This compound serves as a substrate for DNA polymerases and can be incorporated into DNA during enzymatic synthesis, such as in Polymerase Chain Reaction (PCR). This workflow is fundamental to its application in research.

The diagram below outlines the typical workflow for a PCR experiment designed to incorporate this compound into a DNA amplicon.

Workflow for PCR-based incorporation of this compound.

References

CAS number for 2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate), also known as 5-iodo-2'-deoxycytidine triphosphate (5-Iodo-dCTP), is a modified pyrimidine nucleotide. As an analogue of deoxycytidine triphosphate (dCTP), it serves as a valuable tool in various biochemical and molecular biology applications. Its iodine substitution on the cytidine base allows for its use in structural studies of DNA, as a photo-crosslinking agent, and as a component in the development of therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and relevant experimental protocols and metabolic pathways.

Chemical and Physical Properties

The fundamental properties of 2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate) are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValue
CAS Number 31747-59-8[1][2]
Molecular Formula C₉H₁₅IN₃O₁₃P₃[1]
Molecular Weight 593.05 g/mol [1]
IUPAC Name [[(2R,3S,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate[1]
Synonyms This compound, 5-iododeoxycytidine triphosphate, IdCTP[1]
Storage Temperature -20°C[2]
Predicted Mass Spectrometry Data

The following table presents the predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values, which are useful for mass spectrometry-based identification.

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺ 593.89348204.4
[M+Na]⁺ 615.87542208.6
[M-H]⁻ 591.87892201.4
[M+NH₄]⁺ 610.92002204.3
[M+K]⁺ 631.84936203.2
[M+H-H₂O]⁺ 575.88346191.2
[M+HCOO]⁻ 637.88440207.0

(Data sourced from PubChem CID 65386)

Experimental Protocols

Chemical Synthesis: One-Pot, Three-Step Method

A general and efficient method for the chemical synthesis of 2'-deoxynucleoside-5'-O-triphosphates (dNTPs), starting from the corresponding nucleoside (2'-Deoxy-5-iodocytidine), can be employed.[3] This "one-pot, three-step" strategy generally yields good results (65-70%) for both purine and pyrimidine deoxynucleotides.[3]

Methodology:

  • Monophosphorylation: The starting nucleoside, 2'-Deoxy-5-iodocytidine, is first monophosphorylated at the 5'-hydroxyl group.

  • Reaction with Pyrophosphate: The resulting 5'-monophosphate is then reacted with tributylammonium pyrophosphate. This step forms a cyclic intermediate.

  • Hydrolysis: The cyclic intermediate is subsequently hydrolyzed to yield the final product, 2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate).

The final product is typically isolated as a sodium salt.

Purification and Analysis: Reversed-Phase Ion-Pair HPLC

High-performance liquid chromatography (HPLC) is a standard method for the purification and quantification of nucleotides. A reversed-phase ion-pair HPLC method can be utilized for the simultaneous determination of ribonucleoside triphosphates and their deoxyribonucleoside triphosphate counterparts from cell extracts.

Methodology:

  • Sample Preparation: Nucleotides can be extracted from cells using a 6% trichloroacetic acid solution, followed by neutralization with 5 M K₂CO₃ prior to injection.

  • Stationary Phase: A C18 column (e.g., Symmetry C18, 3.5 µm, 150x4.6 mm) is suitable for separation.

  • Mobile Phase: A gradient elution using two solvents is typically employed.

    • Solvent A: 10 mM tetrabutylammonium hydroxide, 10 mM KH₂PO₄, and 0.25% MeOH, adjusted to pH 6.9.

    • Solvent B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, and 30% MeOH, adjusted to pH 7.0.

  • Elution Program: A stepwise gradient from a higher proportion of Solvent A to a higher proportion of Solvent B allows for the separation of various nucleotides.

  • Detection: UV detection at 254 nm is standard for nucleotides.

Metabolic and Biochemical Pathways

Intracellular Metabolism of 5-Iododeoxycytidine

5-Iododeoxycytidine can be metabolized within the cell through several enzymatic steps to become biologically active or to be catabolized. The primary pathway involves phosphorylation to its triphosphate form, which can then be incorporated into DNA.

metabolic_pathway cluster_cell Intracellular Space IDC 5-Iododeoxycytidine IDC_MP 5-Iodo-dCMP IDC->IDC_MP Deoxycytidine Kinase IDU 5-Iododeoxyuridine IDC->IDU Cytidine Deaminase IDC_DP 5-Iodo-dCDP IDC_MP->IDC_DP dCMP Kinase IDU_MP 5-Iodo-dUMP IDC_MP->IDU_MP dCMP Deaminase IDC_TP This compound (Active Form) IDC_DP->IDC_TP Nucleoside Diphosphate Kinase DNA Incorporation into DNA IDC_TP->DNA DNA Polymerase

Caption: Intracellular activation pathway of 5-Iododeoxycytidine.

Experimental Workflow: Incorporation into DNA

As an analogue of dCTP, this compound can be utilized by DNA polymerases as a substrate for the synthesis of new DNA strands. This process is fundamental to its application in various molecular biology techniques and its mechanism of action as a potential therapeutic agent.

experimental_workflow cluster_reaction DNA Polymerization Reaction Template DNA Template (with Guanine) Polymerase DNA Polymerase Template->Polymerase Primer Primer Primer->Polymerase New_Strand Newly Synthesized DNA Strand (Containing 5-Iodocytosine) Polymerase->New_Strand Incorporation dNTPS dATP, dGTP, dTTP dNTPS->Polymerase Iodo_dCTP This compound Iodo_dCTP->Polymerase

References

A Deep Dive into the Fundamental Role of Modified Nucleotides in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleotides, chemical alterations to the canonical bases of DNA and RNA, are emerging as critical regulators of biological processes. Far from being simple decorations, these modifications constitute a dynamic layer of information, often referred to as the "epitranscriptome" in RNA, that profoundly influences gene expression, protein synthesis, and cellular responses. This guide provides a comprehensive overview of the fundamental roles of modified nucleotides, with a focus on their mechanisms of action, the methodologies used to study them, and their burgeoning significance in therapeutic development.

DNA Modifications: The Foundation of Epigenetic Regulation

DNA methylation is a key epigenetic modification that plays a crucial role in regulating gene expression in eukaryotes. The most well-characterized DNA modification is the addition of a methyl group to the 5th position of cytosine (5-methylcytosine or 5mC), primarily within CpG dinucleotides.[1] This modification is established and maintained by a family of enzymes known as DNA methyltransferases (DNMTs).[1]

The functional consequence of DNA methylation is context-dependent.[2] When located in the promoter regions of genes, it typically leads to transcriptional repression.[3] This silencing can occur by preventing the binding of transcription factors or by recruiting proteins that facilitate a condensed, inactive chromatin state.[3] Conversely, hypomethylation of promoter regions is generally associated with gene activation. This dynamic regulation is essential for a multitude of cellular processes, including embryonic development, cell differentiation, genomic imprinting, and the silencing of transposable elements.[1][3] Aberrant DNA methylation patterns are a hallmark of various diseases, including cancer and neurological disorders.[1]

The DNA Methylation Cycle

The process of DNA methylation and demethylation is a cyclical and tightly regulated process, essential for establishing and maintaining proper gene expression patterns.

DNA_Methylation_Cycle cluster_methylation Methylation cluster_demethylation Demethylation Cytosine Cytosine 5mC 5-methylcytosine Cytosine->5mC DNMTs 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET Enzymes Gene Silencing Gene Silencing 5mC->Gene Silencing DNMTs DNA Methyltransferases (DNMT1, DNMT3a, DNMT3b) SAH S-adenosyl homocysteine DNMTs->SAH SAM S-adenosyl methionine SAM->DNMTs Methyl donor 5fC 5-formylcytosine 5hmC->5fC TET Enzymes 5caC 5-carboxylcytosine 5fC->5caC TET Enzymes 5caC->Cytosine BER TET_Enzymes TET Enzymes BER Base Excision Repair Bisulfite_Sequencing_Workflow Genomic_DNA Genomic DNA (with C and 5mC) Bisulfite_Treatment Sodium Bisulfite Treatment Genomic_DNA->Bisulfite_Treatment Converted_DNA Converted DNA (U and 5mC) Bisulfite_Treatment->Converted_DNA C -> U 5mC remains C PCR_Amplification PCR Amplification Converted_DNA->PCR_Amplification Sequencing_Library Sequencing Library (T and C) PCR_Amplification->Sequencing_Library U -> T Sequencing Next-Generation Sequencing Sequencing_Library->Sequencing Data_Analysis Data Analysis (Methylation Calling) Sequencing->Data_Analysis MeRIP_Seq_Workflow Total_RNA Total RNA Fragmentation RNA Fragmentation Total_RNA->Fragmentation Fragmented_RNA Fragmented RNA Fragmentation->Fragmented_RNA Immunoprecipitation Immunoprecipitation (with anti-m6A antibody) Fragmented_RNA->Immunoprecipitation Input_Control Input Control Fragmented_RNA->Input_Control Enriched_RNA m6A-enriched RNA Immunoprecipitation->Enriched_RNA Library_Prep_IP Library Preparation (IP) Enriched_RNA->Library_Prep_IP Library_Prep_Input Library Preparation (Input) Input_Control->Library_Prep_Input Sequencing_IP Sequencing (IP) Library_Prep_IP->Sequencing_IP Sequencing_Input Sequencing (Input) Library_Prep_Input->Sequencing_Input Data_Analysis Data Analysis (Peak Calling) Sequencing_IP->Data_Analysis Sequencing_Input->Data_Analysis

References

An In-Depth Technical Guide to 5-Iodo-dCTP for DNA Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) is a modified deoxynucleotide triphosphate, an analog of the natural deoxycytidine triphosphate (dCTP).[1][2] It serves as a crucial tool in molecular biology and biotechnology for the site-specific introduction of a modifiable handle into DNA. The core structure features an iodine atom covalently attached to the 5th position of the cytosine base. This heavy atom substitution allows this compound to be enzymatically incorporated into a growing DNA strand by DNA polymerases during processes like PCR, primer extension, and DNA repair.[1][3] The presence of the iodine atom within the DNA sequence opens up a wide array of applications, from structural analysis to post-synthetic modifications for labeling and diagnostics. This guide provides a comprehensive overview of its properties, mechanism, applications, and detailed experimental protocols.

Core Properties of this compound

The physical and chemical characteristics of this compound are foundational to its use in experimental settings. The data presented below is compiled from typical supplier technical datasheets.[4][5]

PropertyValueReference
Molecular Formula C₉H₁₅N₃O₁₃P₃I (free acid)[4][5]
Molecular Weight 593.05 g/mol (free acid)[4][5]
CAS Number 31747-59-8[4][5]
Purity ≥ 95% (HPLC)[4][5]
Form Solution in water[4][5]
Concentration 10 mM - 11 mM[4][5]
pH 7.5 ±0.5[4][5]
Spectroscopic (λmax) 293 nm[4][5]
Molar Extinction (ε) 5.7 L mmol⁻¹ cm⁻¹ (at λmax, pH 7.5)[4][5]
Storage Conditions Store at -20 °C. Short-term exposure to ambient temperature is possible.[4][5]
Shelf Life 12 months from date of delivery[4][5]

Mechanism and Enzymatic Incorporation

This compound functions as a substrate for DNA polymerases, which recognize it as a surrogate for the natural dCTP.[1] During DNA synthesis, the polymerase catalyzes the formation of a phosphodiester bond, incorporating 5-Iodo-dCMP into the nascent DNA strand opposite a guanine residue in the template strand.[3][6] The energy required for this bond formation is supplied by the cleavage of the pyrophosphate group from this compound, a mechanism identical to that of canonical dNTPs.[1]

While many polymerases can incorporate this compound, the efficiency can vary. Some studies have shown that modifications at the 5-position of pyrimidines are generally well-tolerated by polymerases as this position protrudes into the major groove of the DNA double helix.[6] However, the specific polymerase choice is critical, as some high-fidelity enzymes with proofreading activity may exhibit lower incorporation efficiency or stall. In contrast, polymerases like Taq, Klenow Fragment (exo-), or Vent (exo-) are often suitable for incorporating modified nucleotides.[7][8][9]

Enzymatic_Incorporation_Workflow cluster_0 Reaction Components cluster_1 Process cluster_2 Product Template Template DNA (with Guanine) PEX_PCR Primer Extension or PCR Template->PEX_PCR Primer Primer Primer->PEX_PCR Enzyme DNA Polymerase Enzyme->PEX_PCR dNTPs dNTPs (dATP, dGTP, dTTP) dNTPs->PEX_PCR Mod_dNTP This compound Mod_dNTP->PEX_PCR Product Modified DNA (contains 5-Iodocytosine) PEX_PCR->Product

Caption: Workflow for enzymatic incorporation of this compound into DNA.

Applications in Research and Development

The introduction of an iodine atom into the DNA backbone enables a variety of downstream applications.

  • Post-Synthetic Modification: The carbon-iodine bond at the C5 position is a versatile chemical handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[3] This allows for the attachment of a wide range of functional groups, such as fluorophores, biotin, or complex organic molecules, to the DNA after its synthesis.

  • X-ray Crystallography: As a heavy atom, iodine can be used to facilitate the phasing of X-ray diffraction data from DNA or DNA-protein crystals, aiding in the determination of their three-dimensional structures.

  • Probing DNA-Protein Interactions: The bulky and electronegative iodine atom in the major groove can influence the binding of proteins. This allows researchers to map protein binding sites and understand the structural requirements for DNA-protein recognition.

  • Development of Diagnostics and Therapeutics: DNA strands modified with 5-iodocytosine can be used as probes in diagnostic assays or as aptamers with altered binding properties.

Post_Incorporation_Modification Start DNA with 5-Iodocytosine Reaction Sonogashira Cross-Coupling Start->Reaction Reagents Palladium Catalyst + R-Alkyne Reagents->Reaction Product Functionally Modified DNA (e.g., Fluorophore-labeled) Reaction->Product C-C bond formation

Caption: Post-synthesis modification of 5-Iodo-DNA via Sonogashira coupling.

Experimental Protocols

Protocol for Incorporation of this compound via PCR

This protocol provides a general framework for replacing dCTP with this compound in a standard PCR reaction. Optimization of annealing temperature, extension time, and magnesium concentration may be necessary depending on the template and polymerase used.[10] When substituting dCTP with a modified version, challenges such as inefficient amplification can sometimes be overcome by adjusting cycling parameters, for instance, by increasing the denaturation temperature.[9][11]

Reaction Setup:

ComponentFinal ConcentrationVolume for 50 µL Reaction
10X PCR Buffer1X5 µL
dNTP Mix (10 mM each dATP, dGTP, dTTP)200 µM each1 µL
This compound (10 mM)200 µM1 µL
Forward Primer (10 µM)0.1 - 0.5 µM0.5 - 2.5 µL
Reverse Primer (10 µM)0.1 - 0.5 µM0.5 - 2.5 µL
DNA Template1 ng - 1 µg (genomic)1 - 5 µL
Taq DNA Polymerase (5 U/µL)1.25 units/reaction0.25 µL
Nuclease-Free Water-to 50 µL

Thermocycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2 - 5 min1
Denaturation95°C - 100°C30 sec30 - 35
AnnealingTₘ - 5°C45 sec
Extension72°C1 min per kb
Final Extension72°C5 min1
Hold4°CIndefinite1
Protocol for Single-Nucleotide Incorporation via Primer Extension (PEX)

This method is useful for testing the incorporation efficiency of this compound by a specific polymerase or for creating a DNA strand with a modification at a precise location. The protocol is adapted from methodologies used for similar modified nucleotides.[3][6]

Reaction Setup:

ComponentFinal ConcentrationVolume for 20 µL Reaction
10X Reaction Buffer1X2 µL
Primer/Template Duplex (1 µM)50 nM1 µL
This compound (10 µM)100 - 500 nM0.2 - 1 µL
DNA Polymerase (e.g., Klenow exo-)0.5 - 1 nM1 µL
Nuclease-Free Water-to 20 µL

Protocol Steps:

  • Prepare Primer/Template: Anneal a 5'-radiolabeled or fluorescently labeled primer to a complementary template oligonucleotide that positions a guanine base as the first nucleotide to be templated.

  • Assemble Reaction: On ice, combine the reaction buffer, primer/template duplex, and water.

  • Initiate Reaction: Add the DNA polymerase and this compound to the mixture.

  • Incubate: Incubate the reaction at the optimal temperature for the polymerase (e.g., room temperature or 37°C) for 5-15 minutes.

  • Quench Reaction: Stop the reaction by adding an equal volume of loading buffer containing formamide and EDTA (e.g., 20 µL).

  • Analyze: Denature the sample by heating at 95°C for 5 minutes, then analyze the products via denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography or fluorescence imaging to visualize the extended primer.

Conclusion

This compound is a powerful and versatile reagent for the enzymatic modification of DNA. Its ability to be incorporated by DNA polymerases provides a straightforward method for introducing a heavy atom and a reactive chemical handle into specific sites within a DNA sequence. This functionality underpins its use in a broad range of applications, from fundamental studies of DNA structure and protein interactions to the development of advanced diagnostics and biotechnological tools. A thorough understanding of its properties and the optimization of enzymatic incorporation protocols are key to leveraging its full potential in research and development.

References

Methodological & Application

Application Notes and Protocols for 5-Iodo-dCTP in PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) in Polymerase Chain Reaction (PCR) for applications such as site-specific protein-DNA cross-linking and enzymatic incorporation of modified nucleotides. This document outlines the principles, detailed experimental protocols, and key considerations for successful implementation.

Introduction

This compound is a modified deoxycytidine triphosphate where the hydrogen at the 5th position of the cytosine base is replaced by an iodine atom. This modification allows for the site-specific introduction of a photoreactive group into a DNA sequence during PCR. Upon exposure to UV light of a specific wavelength, the carbon-iodine bond can be cleaved, leading to the formation of a reactive radical that can form a covalent bond with nearby molecules, such as DNA-binding proteins. This makes this compound a valuable tool for studying protein-DNA interactions.

While this compound can be incorporated by some DNA polymerases, its bulky iodine atom can present a steric hindrance, potentially reducing the efficiency of the PCR. Therefore, optimization of the reaction conditions is crucial. Often, a partial substitution of dCTP with this compound is required to achieve a balance between the desired level of incorporation and robust PCR amplification.

Key Applications

  • Photo-Cross-Linking Studies: The primary application of this compound is in the study of protein-DNA interactions. By incorporating this compound into a specific DNA probe, researchers can covalently cross-link a DNA-binding protein to its recognition site upon UV irradiation. This allows for the identification of the binding site and the interacting protein.

  • Enzymatic Labeling of DNA: The incorporated iodine atom can also serve as a handle for post-PCR modifications, although this is a less common application.

Experimental Protocols

PCR Incorporation of this compound

This protocol provides a starting point for the incorporation of this compound into a target DNA fragment. Optimization of the this compound:dCTP ratio and thermal cycling parameters may be necessary for different templates and primer sets.

Materials:

  • This compound (10 mM stock solution)

  • dATP, dGTP, dTTP (10 mM each)

  • dCTP (10 mM stock solution)

  • Thermostable DNA Polymerase (e.g., Taq DNA Polymerase, Pfu DNA Polymerase, or other polymerases known to accept modified nucleotides)

  • 10X PCR Buffer

  • MgCl₂ Solution (if not included in the buffer)

  • Forward and Reverse Primers (10 µM each)

  • Template DNA

  • Nuclease-free water

PCR Reaction Setup:

It is recommended to prepare a master mix for multiple reactions to ensure consistency. The following table provides a recommended setup for a 50 µL PCR reaction. A critical parameter to optimize is the ratio of this compound to dCTP. It is advisable to test a range of ratios to determine the optimal balance for your specific application.

ComponentFinal ConcentrationVolume for 50 µL Reaction
10X PCR Buffer1X5 µL
dATP (10 mM)200 µM1 µL
dGTP (10 mM)200 µM1 µL
dTTP (10 mM)200 µM1 µL
dCTP (10 mM)Variable (e.g., 150 µM)0.75 µL
This compound (10 mM)Variable (e.g., 50 µM)0.25 µL
Forward Primer (10 µM)0.2 - 0.5 µM1 - 2.5 µL
Reverse Primer (10 µM)0.2 - 0.5 µM1 - 2.5 µL
Template DNA1 pg - 100 ngVariable
DNA Polymerase1 - 2.5 units0.5 - 1 µL
MgCl₂ (if needed)1.5 - 2.5 mMVariable
Nuclease-free waterTo 50 µL

Table 1: Recommended PCR Reaction Components.

Optimization of this compound:dCTP Ratio:

Ratio (this compound:dCTP)Final [this compound] (µM)Final [dCTP] (µM)Total [dCTP + this compound] (µM)
1:350150200
1:1100100200
3:115050200
1:0 (Full Substitution)2000200

Table 2: Suggested Ratios for Optimization. Note: Full substitution may lead to PCR inhibition.[1]

Thermal Cycling Conditions:

The presence of the bulky iodine atom in the template can increase the melting temperature of the DNA. Therefore, a higher denaturation temperature may be required for efficient amplification in subsequent cycles.[2][3]

StepTemperature (°C)DurationCycles
Initial Denaturation95 - 982 - 5 min1
Denaturation98 - 100 30 sec25 - 35
Annealing5°C below primer Tm30 sec
Extension721 min/kb
Final Extension725 - 10 min1
Hold4

Table 3: Recommended Thermal Cycling Protocol.

Post-PCR Analysis:

  • Analyze the PCR product by agarose gel electrophoresis to confirm the size and yield of the amplicon.

  • Purify the PCR product using a standard PCR purification kit to remove primers, unincorporated dNTPs, and polymerase.

UV Photo-Cross-Linking of this compound Containing DNA to Proteins

This protocol describes the procedure for cross-linking the purified PCR product containing this compound to a target protein.

Materials:

  • Purified PCR product containing this compound

  • Target protein in a suitable binding buffer

  • UV Cross-linker with a long-wavelength UV source (e.g., 325 nm)[4]

  • Quartz cuvette or plate

Procedure:

  • Binding Reaction: Incubate the purified this compound-containing DNA with the target protein under conditions that favor binding (e.g., appropriate buffer, salt concentration, and temperature).

  • UV Irradiation: Transfer the binding reaction to a quartz cuvette or plate. Irradiate the sample with long-wavelength UV light. The optimal wavelength is around 325 nm to specifically excite the iodouracil chromophore while minimizing damage to other molecules.[4] The duration and intensity of the irradiation should be optimized for each specific protein-DNA pair.

  • Analysis of Cross-Linking: The cross-linked protein-DNA complex can be analyzed by various methods, including:

    • SDS-PAGE: The covalent linkage will result in a shift in the molecular weight of the protein, which can be visualized on a polyacrylamide gel.

    • Immunoblotting: To confirm the identity of the cross-linked protein.

    • Mass Spectrometry: To identify the cross-linked protein and the specific site of interaction.

Workflow and Pathway Diagrams

PCR_Crosslinking_Workflow Figure 1. Experimental Workflow for using this compound in PCR and Cross-linking cluster_pcr 1. PCR with this compound cluster_crosslinking 2. UV Photo-Cross-Linking cluster_analysis 3. Analysis pcr_setup PCR Reaction Setup (with this compound:dCTP ratio) thermal_cycling Thermal Cycling (Optimized Denaturation) pcr_setup->thermal_cycling pcr_analysis Agarose Gel Electrophoresis thermal_cycling->pcr_analysis pcr_purification PCR Product Purification pcr_analysis->pcr_purification binding Incubate DNA with Target Protein pcr_purification->binding uv_irradiation UV Irradiation (e.g., 325 nm) binding->uv_irradiation sds_page SDS-PAGE uv_irradiation->sds_page immunoblot Immunoblotting sds_page->immunoblot mass_spec Mass Spectrometry sds_page->mass_spec Logical_Relationship Figure 2. Logical Relationships in Protocol Optimization cluster_inputs Input Variables cluster_outputs Desired Outcomes ratio This compound : dCTP Ratio pcr_yield Sufficient PCR Product ratio->pcr_yield incorporation Efficient Incorporation ratio->incorporation denaturation_temp Denaturation Temperature denaturation_temp->pcr_yield polymerase DNA Polymerase Choice polymerase->pcr_yield polymerase->incorporation uv_exposure UV Exposure Time/Intensity crosslink_efficiency High Cross-linking Yield uv_exposure->crosslink_efficiency incorporation->crosslink_efficiency

References

Application Notes and Protocols for Primer Extension Assays Utilizing 5-Iodo-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) in primer extension assays. This modified nucleotide serves as a valuable tool for various molecular biology applications, including mapping RNA 5' ends, quantifying transcript levels, and introducing site-specific modifications for structural or functional studies.

Introduction

Primer extension is a robust technique used to determine the 5' ends of RNA transcripts with single-nucleotide resolution.[1][2][3] The method involves annealing a labeled oligonucleotide primer to a specific RNA template and extending it with a reverse transcriptase (RT) or DNA polymerase. The length of the resulting cDNA product, analyzed by gel electrophoresis, corresponds to the distance from the primer binding site to the transcription start site.[2]

The incorporation of modified nucleotides, such as this compound, into the extending cDNA strand can offer several advantages. The iodine atom at the C5 position of the cytosine base can be exploited for downstream applications, including X-ray crystallography, cross-linking studies, and as a handle for further chemical modifications. While this compound is a substrate for some DNA polymerases, its incorporation efficiency may be lower compared to the natural dCTP.[4]

Applications

  • Mapping Transcription Start Sites: Precisely identify the initiation point of RNA transcription.[1][5]

  • Quantification of Gene Expression: The amount of the extended product can be used to estimate the relative abundance of a specific transcript.[5]

  • Introduction of Heavy Atoms for Crystallography: The iodine atom serves as a heavy atom for phasing in X-ray crystallography of DNA-protein complexes.

  • Site-Specific Labeling and Cross-linking: The incorporated iodinated nucleotide can be a site for attaching fluorescent labels, cross-linking agents, or other functionalities.

  • Studies of DNA-Protein Interactions: Investigate how modifications in the major groove of the DNA affect protein binding and enzymatic activity.

Data Presentation: Polymerase Substrate Efficiency

The efficiency of incorporation of 5-substituted dCTP analogs can vary depending on the polymerase used and the specific substitution. The following table summarizes qualitative and quantitative data on the incorporation of various 5-substituted dCTP analogs, including this compound.

Nucleotide AnalogPolymeraseRelative Incorporation EfficiencyKey FindingsReference
This compoundαB T7 DNA Polymerase (Sequenase)Least efficient among tested 5-substituted dCTPαB analogsWas a substrate for the polymerase but with lower efficiency compared to 5-methyl, 5-ethyl, and 5-bromo analogs.[4]
5-Ethynyl-dCTP (EdCTP) Klenow fragment (exo-)Slightly lower than dCTPThe apparent Km and Vmax were almost the same as dCTP.[6]
5-Ethynyl-dCTP (EdCTP) DNA Polymerase β~4-fold less efficient than dCAttributable to an ~2-fold higher Km and one half as high Vmax.[6]
5-Methyl-dCTP Q5 DNA PolymeraseSimilar to dCTPIncorporated as efficiently as the canonical dCTP.[7][8][9]
5-Hydroxymethyl-dCTP Q5 DNA PolymeraseSimilar to dCTPIncorporated as efficiently as the canonical dCTP.[7][8]

Experimental Protocols

This section provides a detailed protocol for a primer extension assay using a radiolabeled primer. This protocol is a general guideline and may require optimization for specific RNA templates and primers, especially when using this compound.

Protocol 1: Radiolabeling of the Primer

Objective: To label the 5' end of the oligonucleotide primer with [γ-³²P]ATP.

Materials:

  • Oligonucleotide primer (20-50 nucleotides in length)

  • T4 Polynucleotide Kinase (PNK) and 10X PNK buffer

  • [γ-³²P]ATP (≥3000 Ci/mmol)

  • Nuclease-free water

Procedure:

  • In a sterile microcentrifuge tube, combine the following reagents:

    • 10 pmol oligonucleotide primer

    • 2 µL 10X T4 PNK buffer

    • 5 µL [γ-³²P]ATP

    • 1 µL T4 Polynucleotide Kinase (10 U/µL)

    • Nuclease-free water to a final volume of 20 µL

  • Incubate the reaction at 37°C for 45 minutes.[10]

  • Inactivate the enzyme by heating at 65°C for 20 minutes.[10]

  • Remove unincorporated [γ-³²P]ATP using a suitable method, such as a spin column or ethanol precipitation.[10][11]

  • Resuspend the labeled primer in nuclease-free water or TE buffer.

Protocol 2: Primer Annealing and Extension

Objective: To anneal the labeled primer to the target RNA and perform the reverse transcription reaction with the inclusion of this compound.

Materials:

  • Total RNA or poly(A)+ RNA sample

  • ³²P-labeled primer

  • 5X Annealing Buffer (e.g., 250 mM Tris-HCl pH 8.3, 375 mM KCl)

  • Reverse Transcriptase (e.g., AMV RT, M-MLV RT) and 5X RT Buffer

  • dNTP mix (dATP, dGTP, dTTP at a final concentration of 0.5 mM each)

  • This compound solution (to be used at a final concentration that may require optimization, starting from 0.5 mM)

  • RNase Inhibitor

  • Nuclease-free water

  • Formamide loading dye

Procedure:

  • Annealing:

    • In a sterile microcentrifuge tube, mix:

      • 1-10 µg of total RNA

      • 0.1-1 pmol of ³²P-labeled primer

      • 2 µL 5X Annealing Buffer

      • Nuclease-free water to a final volume of 10 µL

    • Heat the mixture to 65-80°C for 5 minutes to denature the RNA secondary structure.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing. Some protocols suggest an incubation of 90 minutes at an empirically determined temperature (e.g., 37, 45, 60, or 68°C).[12]

  • Extension:

    • Prepare the reverse transcription master mix on ice. For each reaction, combine:

      • 4 µL 5X RT Buffer

      • 1 µL dNTP mix (without dCTP)

      • 1 µL this compound (concentration may need optimization)

      • 1 µL RNase Inhibitor

      • 1 µL Reverse Transcriptase (e.g., 200 units)

      • Nuclease-free water to a final volume of 10 µL

    • Add 10 µL of the master mix to the 10 µL annealing reaction.

    • Incubate at 42°C for 1.5 hours.[11] The optimal temperature may vary depending on the reverse transcriptase used.

  • Reaction Termination and RNA Digestion:

    • Stop the reaction by adding 1 µL of 0.5 M EDTA.[11]

    • Digest the RNA template by adding 1 µL of RNase A (1 mg/mL) and incubating at 37°C for 1 hour.[11]

  • Purification:

    • Purify the cDNA product by phenol:chloroform extraction followed by ethanol precipitation.[11]

    • Wash the pellet with 70% ethanol and air dry.

  • Analysis:

    • Resuspend the dried pellet in 5-10 µL of formamide loading dye.[11]

    • Denature the sample by heating at 95°C for 5 minutes.

    • Analyze the products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer to accurately determine the size of the extension product.[3][12]

Mandatory Visualizations

Primer_Extension_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Primer 1. Oligonucleotide Primer Labeling Primer Labeling (T4 PNK) Primer->Labeling P32 [γ-³²P]ATP P32->Labeling RNA 2. RNA Template Annealing Annealing (Primer + RNA) RNA->Annealing Labeling->Annealing Extension Primer Extension (RT, dNTPs, this compound) Annealing->Extension Purification Purification of cDNA Extension->Purification Gel Denaturing PAGE Purification->Gel Autoradiography Autoradiography Gel->Autoradiography Result Determine 5' End Autoradiography->Result

Caption: Workflow of a primer extension assay using a radiolabeled primer.

Logical_Relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs RNA RNA Template Assay Primer Extension Assay RNA->Assay Primer Labeled Primer Primer->Assay Enzymes RT/Polymerase Enzymes->Assay dNTPs dNTPs + this compound dNTPs->Assay cDNA cDNA Product (incorporating 5-Iodo-dC) Assay->cDNA Data Size & Quantity Data cDNA->Data

Caption: Logical relationship of inputs and outputs in the assay.

Troubleshooting and Considerations

  • Inefficient Extension: If you observe weak or no extension products, consider the following:

    • Polymerase Choice: Not all reverse transcriptases or DNA polymerases efficiently incorporate modified nucleotides. It may be necessary to screen different enzymes. T7 DNA polymerase (Sequenase) has been shown to incorporate this compoundαB, albeit with lower efficiency than other analogs.[4]

    • Concentration of this compound: The optimal concentration of the modified nucleotide may differ from that of the standard dNTPs. A titration experiment is recommended.

    • RNA Secondary Structure: Complex secondary structures in the RNA template can impede reverse transcriptase. Try increasing the reaction temperature or adding reagents like betaine or actinomycin D.[12]

  • High Background: Unincorporated labeled nucleotides can cause high background on the gel. Ensure efficient removal of unincorporated [γ-³²P]ATP after the labeling reaction.[11][12]

  • Primer-Dimer Artifacts: The formation of primer-dimers can lead to artifact bands.[12] Ensure the primer is well-designed and consider optimizing the annealing temperature.

  • Nuclease Contamination: Use RNase-free reagents and follow proper handling procedures to prevent RNA degradation.[12] However, only the 5' end of the mRNA needs to be intact for the assay to be successful.[12]

References

Applications of 5-Iodo-dCTP in X-ray Crystallography: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Iodo-dCTP (5-Iodo-2'-deoxycytidine-5'-triphosphate) as a tool for phasing in X-ray crystallography. The introduction of the iodine heavy atom into nucleic acid or protein-nucleic acid complex crystals facilitates structure determination using techniques such as Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD).

Introduction

The "phase problem" is a central challenge in X-ray crystallography. While diffraction experiments yield the intensities of scattered X-rays, the phase information is lost. Heavy-atom derivatization is a powerful technique to overcome this obstacle. This compound is a modified deoxynucleotide triphosphate where an iodine atom is covalently attached to the C5 position of the cytosine base. When incorporated into a DNA strand, or bound to a protein, this iodine atom serves as an excellent anomalous scatterer due to its significant anomalous signal at commonly used X-ray wavelengths. This allows for the determination of initial phases and subsequent structure solution.

The primary applications of this compound in X-ray crystallography include:

  • De novo structure determination of DNA and RNA: By synthesizing oligonucleotides with this compound, the resulting crystals can be used for SAD or MAD phasing.

  • Structure determination of protein-DNA complexes: Co-crystallization of a protein with DNA containing 5-iodocytosine can provide the necessary phase information to solve the structure of the complex.

  • Phasing of ligand-bound nucleic acid structures: Investigating the structural changes in DNA or RNA upon binding of small molecules or drugs.

Data Presentation

The successful use of iodinated nucleotides for phasing is dependent on the quality of the diffraction data and the ability to accurately measure the anomalous signal. Below is a summary of typical data collection and refinement statistics from a hypothetical case of a DNA decamer containing a 5-iodocytosine, based on general knowledge and published data for similar structures.

ParameterNative DNA CrystalThis compound Derivative Crystal
Data Collection
Wavelength (Å)1.00001.5418 (Cu Kα) or Peak λ
Resolution (Å)1.82.0
Space GroupP2₁2₁2₁P2₁2₁2₁
Unit Cell (a, b, c in Å)38.2, 45.1, 65.338.5, 45.0, 65.5
R_merge0.050.07
I/σ(I)15.212.5
Completeness (%)99.899.5
Redundancy4.16.2
Phasing & Refinement
Phasing MethodMolecular Repl.SAD
No. of Iodine SitesN/A1
Figure of Merit (FOM)N/A0.45 (initial), 0.85 (after DM)
R_work / R_free0.19 / 0.220.21 / 0.24

Experimental Protocols

Two primary methods can be employed to introduce this compound or its corresponding nucleoside into a crystal for phasing purposes: co-crystallization and crystal soaking.

Protocol 1: Co-crystallization of a DNA-Protein Complex with an Iodinated Oligonucleotide

This protocol is suitable for determining the structure of a protein in complex with a specific DNA sequence.

1. Synthesis and Purification of the Iodinated Oligonucleotide:

  • Synthesize the desired DNA oligonucleotide, substituting one or more cytosine bases with 5-iodocytosine. This is typically done using standard phosphoramidite chemistry with the corresponding 5-Iodo-dC phosphoramidite.[1]
  • Purify the synthesized oligonucleotide using HPLC to ensure high purity.
  • Verify the mass of the oligonucleotide using mass spectrometry.

2. Preparation of the DNA-Protein Complex:

  • Anneal the iodinated single-stranded DNA with its complementary strand to form a double helix. This is achieved by mixing equimolar amounts of the two strands in an annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl), heating to 95°C for 5 minutes, and then slowly cooling to room temperature over several hours.
  • Purify the protein of interest to homogeneity.
  • Mix the purified protein and the annealed iodinated DNA duplex in a stoichiometric ratio determined by binding assays (e.g., EMSA or ITC).

3. Crystallization:

  • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.
  • Screen a wide range of crystallization conditions (precipitants, pH, salts, temperature).
  • A typical starting point could be mixing 1 µL of the protein-DNA complex solution (at 5-10 mg/mL) with 1 µL of the reservoir solution.
  • Optimize initial crystal hits by varying the precipitant concentration, pH, and other additives.

Protocol 2: Soaking of Native Crystals with Iodide-Containing Solutions

This protocol is an alternative when co-crystallization is unsuccessful or when dealing with pre-existing native crystals.

1. Growth of Native Crystals:

  • Crystallize the protein, nucleic acid, or complex of interest under optimal conditions to obtain well-diffracting crystals.

2. Preparation of the Soaking Solution:

  • Prepare a soaking solution that is similar to the crystallization reservoir solution to maintain crystal stability.
  • Dissolve an iodide salt (e.g., NaI or KI) into the soaking solution at a high concentration, typically ranging from 0.1 M to 1 M. The optimal concentration needs to be determined empirically.[2]
  • If cryo-protection is required, the cryoprotectant should also be included in the soaking solution.

3. Crystal Soaking:

  • Carefully transfer a native crystal from its growth drop into the iodide-containing soaking solution.
  • The soaking time can vary from a few minutes to several hours and must be optimized to allow for iodide ion diffusion into the crystal without causing crystal damage.
  • Monitor the crystal for any signs of cracking or dissolution.

4. Cryo-protection and Mounting:

  • After soaking, briefly transfer the crystal to a cryoprotectant solution (if not already in the soaking solution) before flash-cooling in liquid nitrogen.

Data Collection and Phasing Strategy

1. X-ray Source and Wavelength Selection:

  • For SAD phasing, data is collected at a single wavelength where the iodine atom exhibits a significant anomalous signal. The copper Kα wavelength (1.5418 Å) is commonly used as iodine has a strong anomalous signal (f'' ≈ 6.8 e⁻) at this energy.[3]
  • For MAD phasing, data are collected at multiple wavelengths around the iodine L-absorption edge. This requires access to a synchrotron beamline with a tunable wavelength.

2. Data Collection Strategy:

  • Collect a highly redundant dataset to accurately measure the weak anomalous differences between Friedel pairs. A total rotation of at least 180-360° is recommended.
  • Use a low X-ray dose to minimize radiation damage, which can degrade the anomalous signal.
  • Collect data in inverse-beam mode where possible to minimize systematic errors.

3. Data Processing and Phasing:

  • Process the diffraction data using software such as XDS or HKL2000, ensuring that anomalous pairs are kept separate.
  • Determine the positions of the iodine atoms using programs like SHELXD, HKL2MAP, or Phenix.
  • Calculate initial phases based on the iodine substructure using programs like SHELXE, MLPHARE, or Phenix.
  • Improve the initial electron density map through density modification techniques such as solvent flattening and histogram matching using programs like SOLOMON, DM, or RESOLVE.
  • Build and refine the atomic model into the resulting electron density map using software like Coot and Phenix.refine or Refmac5.

Visualizations

experimental_workflow_cocrystallization cluster_synthesis Oligonucleotide Preparation cluster_complex Complex Formation cluster_crystallography Crystallography synthesis Synthesize Iodinated Oligonucleotide purification HPLC Purification synthesis->purification mass_spec Mass Spectrometry Verification purification->mass_spec annealing Anneal DNA Strands mass_spec->annealing mixing Mix Protein and DNA annealing->mixing protein_prep Purify Protein protein_prep->mixing crystallization Crystallization Trials mixing->crystallization data_collection Anomalous Data Collection crystallization->data_collection phasing SAD/MAD Phasing data_collection->phasing model_building Model Building & Refinement phasing->model_building

Caption: Co-crystallization workflow for phasing with this compound.

experimental_workflow_soaking cluster_crystal_prep Crystal Preparation cluster_derivatization Derivatization cluster_crystallography Crystallography native_xtal Grow Native Crystals soaking Soak Crystal native_xtal->soaking soaking_sol Prepare Iodide Soaking Solution soaking_sol->soaking cryo Cryo-protect & Mount soaking->cryo data_collection Anomalous Data Collection cryo->data_collection phasing SAD Phasing data_collection->phasing model_building Model Building & Refinement phasing->model_building

Caption: Crystal soaking workflow for iodide-based phasing.

phasing_logic data Anomalous Diffraction Data (I⁺, I⁻) substructure Determine Iodine Substructure (Patterson or Direct Methods) data->substructure initial_phases Calculate Initial Phases substructure->initial_phases density_mod Density Modification (Solvent Flattening, etc.) initial_phases->density_mod map Interpretable Electron Density Map density_mod->map model Build and Refine Atomic Model map->model

Caption: Logical flow of SAD/MAD phasing.

References

5-Iodo-dCTP as a Substrate for DNA Polymerases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) is a modified pyrimidine nucleotide that serves as a substrate for various DNA polymerases. The iodine atom at the C5 position of the cytosine base introduces unique properties to the nucleotide, making it a valuable tool in molecular biology, diagnostics, and drug development. The bulky and electron-dense iodine atom can alter the physicochemical properties of the DNA, such as its helical structure and protein-DNA interactions, and can serve as a handle for post-synthetic modifications or for detection purposes.

These application notes provide an overview of the enzymatic incorporation of this compound by DNA polymerases, along with detailed protocols for its use in common molecular biology techniques.

Properties of this compound

PropertyValueReference
Molecular Formula C9H15N3O13P3I (free acid)--INVALID-LINK--
Molecular Weight 593.05 g/mol (free acid)--INVALID-LINK--
Purity ≥ 95 % (HPLC)--INVALID-LINK--
Spectroscopic Properties λmax 293 nm, ε 5.7 L mmol-1 cm-1 (Tris-HCl pH 7.5)--INVALID-LINK--
Storage Store at -20 °C--INVALID-LINK--

Enzymatic Incorporation by DNA Polymerases

DNA PolymeraseFamilyReported Incorporation of C5-Modified dCTPsNotes
Klenow Fragment (exo-) AYesEfficiently incorporates various modified dCTPs. The lack of 3'-5' exonuclease activity is advantageous for incorporating modified nucleotides.
T7 DNA Polymerase (Sequenase) AYesKnown to incorporate a wide range of modified nucleotides, making it suitable for sequencing applications.
Taq DNA Polymerase AYesCommonly used in PCR and can incorporate modified nucleotides, though efficiency may be lower than with natural dNTPs.
Q5 DNA Polymerase BYesA high-fidelity polymerase that has been shown to incorporate 5-methyl- and 5-hydroxymethyl-dCTP as efficiently as dCTP.

Note: The efficiency of incorporation of this compound may be lower than that of the natural dCTP due to the steric bulk of the iodine atom. Optimization of reaction conditions, such as dNTP concentrations and incubation times, may be necessary.

Applications and Protocols

Random Primed DNA Labeling

This method is used to generate labeled DNA probes for use in various hybridization techniques such as Southern and Northern blotting, and in situ hybridization. By substituting a standard dNTP with this compound, the resulting probe will contain iodine atoms, which can be detected directly or used for further modifications.

Experimental Workflow for Random Primed DNA Labeling

Application Notes and Protocols for In Situ Hybridization Using 5-Iodo-dCTP Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences within the cellular context of tissues. While various labeling methods exist, the use of 5-Iodo-dCTP (5-iodo-2'-deoxycytidine triphosphate) as a non-radioactive label for DNA probes offers a viable alternative to more common haptens like digoxigenin (DIG). This document provides detailed application notes and protocols for the successful implementation of ISH using this compound labeled probes. The primary advantage of this method lies in the immunodetection of the incorporated halogenated nucleotide, which can provide high specificity and resolution.

Principle of the Method

The methodology is based on the enzymatic incorporation of this compound into a DNA probe, typically through nick translation. This iodinated probe is then hybridized to the target DNA or RNA sequence within a tissue section. The detection of the hybridized probe is achieved by using a primary antibody that specifically recognizes the incorporated iodinated nucleotide. Subsequent visualization is accomplished using a standard chromogenic or fluorescent secondary detection system. A key finding is the cross-reactivity of anti-Bromodeoxyuridine (BrdU) antibodies with Iododeoxyuridine (IdU), a structurally similar molecule to the incorporated 5-Iododeoxycytidine, providing a readily available tool for detection.[1][2][3]

Application Notes

Probe Design and Labeling:

  • Probe Type: Double-stranded DNA probes are suitable for labeling with this compound via nick translation.

  • Probe Length: Optimal probe length for ISH is typically between 200 and 500 base pairs.

  • Labeling Method: Nick translation is an effective method for incorporating this compound into the DNA probe. This process utilizes DNase I to introduce nicks in the DNA backbone, followed by DNA Polymerase I which removes nucleotides from the 5' side of the nick and incorporates labeled dNTPs at the 3' side.

  • Incorporation Efficiency: The efficiency of this compound incorporation by DNA polymerase is a critical factor. While direct comparative data with DIG-dUTP is limited, studies on other modified nucleotides suggest that the efficiency can be polymerase-dependent. It is recommended to use a polymerase known for its promiscuity with modified nucleotides.

Tissue Preparation:

  • Proper tissue fixation is crucial for preserving both morphology and target nucleic acid integrity. Formalin-fixed, paraffin-embedded (FFPE) tissues are commonly used.

  • Permeabilization with a proteinase K digestion is necessary to allow probe penetration into the cells. The concentration and incubation time for proteinase K treatment should be optimized for the specific tissue type.

Hybridization and Washing:

  • Hybridization conditions, including temperature, salt concentration, and the use of formamide, should be optimized to ensure specific binding of the probe to the target sequence.

  • Stringent washes are critical to remove non-specifically bound probes and reduce background signal.

Detection and Visualization:

  • Primary Antibody: A monoclonal anti-BrdU antibody that cross-reacts with IdU can be used for the detection of incorporated 5-Iododeoxycytidine.[1][2][3]

  • Signal Amplification: To enhance the detection of low-copy targets, signal amplification techniques such as the avidin-biotin complex (ABC) method or tyramide signal amplification (TSA) can be employed.

  • Visualization: Chromogenic detection using enzyme-conjugated secondary antibodies (e.g., HRP with DAB or AP with NBT/BCIP) allows for visualization with a standard bright-field microscope. Fluorescent detection with fluorophore-conjugated secondary antibodies can also be used for higher resolution imaging.

Quantitative Data Summary

Currently, there is a lack of direct, peer-reviewed quantitative data comparing the signal intensity, signal-to-noise ratio, and probe labeling efficiency of this compound with other common non-radioactive labeling methods like digoxigenin (DIG). The following table summarizes the key parameters that require consideration and highlights where further comparative studies are needed.

ParameterThis compound ProbesDigoxigenin (DIG) ProbesNotes
Probe Labeling Method Nick TranslationNick Translation, Random Priming, PCR, In vitro transcriptionMultiple established methods for DIG labeling exist.
Detection Method Anti-BrdU Antibody (cross-reactivity)Anti-DIG AntibodyHighly specific antibodies for DIG are widely available.
Signal Intensity Data not availableHigh, well-establishedDependent on labeling efficiency and detection system.
Signal-to-Noise Ratio Data not availableGenerally high with optimized protocolsBackground can be an issue if endogenous biotin is present when using biotin-based detection for DIG.
Enzymatic Incorporation Data not availableGenerally efficient with various DNA/RNA polymerasesPolymerase choice can influence the incorporation of modified nucleotides.

Experimental Protocols

I. Probe Labeling with this compound by Nick Translation

This protocol is adapted from standard nick translation procedures.

Materials:

  • DNA probe template (1 µg)

  • This compound

  • dATP, dGTP, dTTP (unlabeled)

  • 10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO4, 1 mM DTT)

  • DNase I

  • DNA Polymerase I

  • Nuclease-free water

  • Ethanol (70% and 100%)

  • 3 M Sodium Acetate

Procedure:

  • In a sterile microcentrifuge tube, combine the following on ice:

    • 1 µg of DNA probe template

    • 5 µL of 10x Nick Translation Buffer

    • 1 µL of dNTP mix (10 mM each of dATP, dGTP, dTTP)

    • 5 µL of this compound (1 mM)

    • Diluted DNase I (concentration to be optimized)

    • 10 units of DNA Polymerase I

    • Nuclease-free water to a final volume of 50 µL.

  • Mix gently and incubate at 15°C for 1-2 hours.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the labeled probe by ethanol precipitation:

    • Add 1/10 volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed for 15 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with 70% ethanol.

    • Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

  • Determine the labeling efficiency and probe concentration using a spectrophotometer or a dot blot assay with an anti-BrdU antibody.

II. In Situ Hybridization and Chromogenic Detection

This protocol provides a general framework for ISH on FFPE tissue sections.

Materials:

  • FFPE tissue sections on coated slides

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Proteinase K

  • Prehybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL salmon sperm DNA)

  • Hybridization buffer (Prehybridization buffer containing the labeled probe)

  • Stringent wash buffers (e.g., 2x SSC, 0.2x SSC, 0.1x SSC)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Anti-BrdU primary antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate (for ABC method)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

Day 1: Deparaffinization, Pretreatment, and Hybridization

  • Deparaffinize the slides by incubating in xylene (2 x 10 minutes).

  • Rehydrate through a graded ethanol series (100%, 95%, 70%) to water.

  • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).

  • Digest with Proteinase K (10-20 µg/mL in PBS) for 10-30 minutes at 37°C. Optimization is critical.

  • Wash in PBS.

  • Dehydrate through an ethanol series and air dry.

  • Apply prehybridization buffer and incubate for 1-2 hours at the hybridization temperature (e.g., 42°C).

  • Denature the probe by heating at 95°C for 5 minutes and then placing on ice.

  • Add the denatured probe to the hybridization buffer.

  • Remove the prehybridization buffer from the slides and apply the hybridization mix containing the probe.

  • Cover with a coverslip and seal.

  • Incubate overnight in a humidified chamber at the hybridization temperature.

Day 2: Washes and Detection

  • Carefully remove the coverslips.

  • Perform stringent washes to remove unbound probe. For example:

    • 2x SSC at room temperature for 15 minutes.

    • 0.2x SSC at 50-65°C for 2 x 20 minutes (stringency depends on the probe).

    • 0.1x SSC at room temperature for 10 minutes.

  • Wash in PBS.

  • Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

  • Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash in PBS (3 x 5 minutes).

  • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Wash in PBS (3 x 5 minutes).

  • Incubate with Streptavidin-HRP conjugate for 30-60 minutes at room temperature.

  • Wash in PBS (3 x 5 minutes).

  • Develop the signal with DAB substrate according to the manufacturer's instructions.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

Visualizations

ISH_Workflow cluster_prep Probe & Tissue Preparation cluster_hyb Hybridization cluster_detect Detection & Visualization ProbeLabeling Probe Labeling with This compound Hybridization Hybridization of Probe to Target Sequence ProbeLabeling->Hybridization TissuePrep Tissue Sectioning & Deparaffinization Pretreatment Permeabilization (Proteinase K) TissuePrep->Pretreatment Pretreatment->Hybridization StringentWash Stringent Washes Hybridization->StringentWash PrimaryAb Primary Antibody Incubation (anti-BrdU) StringentWash->PrimaryAb SecondaryAb Secondary Antibody & Enzyme Conjugate PrimaryAb->SecondaryAb Detection Chromogenic Detection (DAB) SecondaryAb->Detection Visualization Microscopy Detection->Visualization

Caption: Experimental workflow for in situ hybridization using this compound labeled probes.

Detection_Pathway Target Target Nucleic Acid in Tissue Hybrid Hybridized Complex Target->Hybrid Probe This compound Labeled Probe Probe->Hybrid PrimaryAb Anti-BrdU Primary Antibody Hybrid->PrimaryAb binds to SecondaryAb Biotinylated Secondary Antibody PrimaryAb->SecondaryAb binds to Strep Streptavidin-HRP Conjugate SecondaryAb->Strep binds to Precipitate Insoluble Brown Precipitate (Signal) Strep->Precipitate converts DAB DAB Substrate (Soluble) DAB->Precipitate

Caption: Immunodetection pathway for this compound labeled probes using an anti-BrdU antibody.

References

Application Notes and Protocols for the Detection of 5-Iodo-dCTP in DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleotides into DNA is a powerful tool for studying various cellular processes, including DNA replication, repair, and recombination. 5-Iodo-2'-deoxycytidine triphosphate (5-Iodo-dCTP) is a halogenated analog of dCTP that can be incorporated into newly synthesized DNA by cellular DNA polymerases. However, the direct detection of the incorporated iodinated nucleoside within a complex biological system is challenging. A more robust and versatile method involves the chemical conversion of this compound's precursor, 5-iodo-2'-deoxycytidine, into an alkyne-modified analog, 5-ethynyl-2'-deoxycytidine (EdC), which is then enzymatically incorporated into DNA. The incorporated ethynyl group serves as a bioorthogonal handle for covalent labeling with a variety of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[1][2][3] This method offers high specificity, sensitivity, and flexibility for detecting DNA synthesis in vitro and in vivo.

This document provides detailed protocols for the synthesis of 5-ethynyl-2'-deoxycytidine triphosphate (EdCTP) from a 5-iodo-2'-deoxycytidine precursor, its enzymatic incorporation into DNA, and subsequent detection using click chemistry-based fluorescent labeling. An alternative direct detection method using mass spectrometry is also briefly discussed.

Principle of the Method

The primary method described here is an indirect, two-step approach for the detection of this compound incorporation, which relies on its conversion to an alkyne-containing analog, EdCTP.

  • Synthesis of EdCTP: 5-iodo-2'-deoxycytidine is chemically modified to 5-ethynyl-2'-deoxycytidine (EdC) via a palladium-catalyzed Sonogashira coupling reaction.[3] The resulting EdC is then enzymatically or chemically phosphorylated to its triphosphate form, EdCTP.

  • Enzymatic Incorporation: Cells or isolated DNA polymerases are supplied with EdCTP, which is incorporated into newly synthesized DNA strands opposite guanine residues. The efficiency of incorporation is comparable to that of the natural dCTP for several DNA polymerases.[3]

  • Click Chemistry Labeling: The alkyne group in the incorporated EdC is then covalently linked to an azide-containing reporter molecule, such as a fluorophore or biotin, through a CuAAC reaction.[1][2] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological molecules.[2]

  • Detection and Quantification: The labeled DNA can then be visualized by fluorescence microscopy or quantified using flow cytometry or other fluorescence-based assays. Biotin-labeled DNA can be enriched for downstream applications.

Workflow cluster_synthesis Chemical Synthesis cluster_biological Biological Incorporation cluster_detection Detection Iodo_dC 5-Iodo-2'-deoxycytidine EdC 5-Ethynyl-2'-deoxycytidine (EdC) Iodo_dC->EdC Sonogashira Coupling EdCTP 5-Ethynyl-2'-deoxycytidine triphosphate (EdCTP) EdC->EdCTP Phosphorylation DNA_Polymerase DNA Polymerase EdCTP->DNA_Polymerase DNA DNA Synthesis (in vitro or in vivo) DNA_Polymerase->DNA EdC_DNA EdC-containing DNA DNA->EdC_DNA Click_Reaction CuAAC Click Reaction EdC_DNA->Click_Reaction Labeled_DNA Fluorescently Labeled DNA Click_Reaction->Labeled_DNA Azide_Probe Azide-Fluorophore Azide_Probe->Click_Reaction Detection Fluorescence Detection (Microscopy, Flow Cytometry) Labeled_DNA->Detection

Quantitative Data

The efficiency of EdCTP incorporation by DNA polymerases is a critical factor for sensitive detection. The following table summarizes the kinetic parameters for EdCTP incorporation compared to the natural dCTP for two common DNA polymerases.

DNA PolymeraseSubstrateApparent K_m (µM)Apparent V_max (relative)Incorporation Efficiency (V_max/K_m)Reference
Klenow Fragment (exo-)dCTP1.8 ± 0.31.000.56[3]
EdCTP 3.1 ± 0.5 0.85 ± 0.04 0.27 [3]
DNA Polymerase βdCTP0.23 ± 0.041.004.35[3]
EdCTP 0.45 ± 0.09 0.78 ± 0.04 1.73 [3]

Note: The data indicates that while the binding affinity (K_m) for EdCTP is slightly lower and the maximum velocity (V_max) is reduced compared to dCTP, the overall incorporation efficiency is only modestly lower, making it a suitable substrate for DNA labeling.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Ethynyl-2'-deoxycytidine (EdC) from 5-Iodo-2'-deoxycytidine

This protocol is adapted from the Sonogashira coupling method.[3]

Materials:

  • 5-Iodo-2'-deoxycytidine

  • Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0))

  • CuI (Copper(I) iodide)

  • Trimethylsilylacetylene

  • Dry DMF (N,N-Dimethylformamide)

  • Methanol

  • K₂CO₃ (Potassium carbonate)

  • Silica gel for column chromatography

  • Argon gas

Procedure:

  • In a reaction flask, dissolve 5-iodo-2'-deoxycytidine, Pd(dba)₂, and CuI in dry DMF.

  • Bubble argon gas through the solution for 30 minutes to remove oxygen.

  • Add trimethylsilylacetylene to the reaction mixture and stir at room temperature under an argon atmosphere until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the silyl-protected EdC.

  • Dissolve the purified product in methanol and add K₂CO₃.

  • Stir the mixture at 25°C for 3 hours to remove the silyl protecting group.[3]

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield EdC. The overall yield from 5-iodo-2'-deoxycytidine is approximately 80%.[3]

Sonogashira_Coupling reactant1 5-Iodo-2'-deoxycytidine catalyst Pd(0), CuI DMF reactant1->catalyst reactant2 Trimethylsilylacetylene reactant2->catalyst product1 Silyl-protected EdC desilylation K₂CO₃ Methanol product1->desilylation product2 EdC catalyst->product1 desilylation->product2

Protocol 2: Synthesis of 5-Ethynyl-2'-deoxycytidine Triphosphate (EdCTP)

EdC is converted to its triphosphate form using standard phosphorylation procedures.

Materials:

  • EdC

  • Proton sponge

  • POCl₃ (Phosphorus oxychloride)

  • Tributylammonium pyrophosphate

  • Triethylamine

  • DEAE-Sephadex for chromatography

Procedure:

  • Co-evaporate EdC with pyridine and resuspend in trimethyl phosphate.

  • Cool the solution to 0°C and add proton sponge and POCl₃.

  • Stir the reaction at 0°C for 2 hours.

  • Quench the reaction by adding a solution of tributylammonium pyrophosphate in DMF and triethylamine.

  • Stir for an additional 2 hours at room temperature.

  • Quench with triethylammonium bicarbonate buffer.

  • Purify the crude EdCTP by anion exchange chromatography on a DEAE-Sephadex column.

Protocol 3: Enzymatic Incorporation of EdCTP into DNA (In Vitro)

This protocol describes the incorporation of EdCTP into a primer-template duplex using a DNA polymerase.

Materials:

  • Primer-template DNA duplex

  • Klenow fragment (exo-) or other suitable DNA polymerase

  • 10x Polymerase buffer

  • EdCTP solution

  • dATP, dGTP, dTTP solutions

  • Nuclease-free water

Procedure:

  • Prepare the reaction mixture on ice by combining the 10x polymerase buffer, dNTPs (excluding dCTP), EdCTP, and the primer-template DNA.

  • Add the DNA polymerase to the mixture.

  • Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding EDTA or by heat inactivation.

  • The DNA containing incorporated EdC is now ready for click chemistry labeling.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on DNA

This protocol describes the labeling of EdC-containing DNA with a fluorescent azide.

Materials:

  • EdC-containing DNA

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

  • CuSO₄ (Copper(II) sulfate)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Reaction buffer (e.g., PBS)

Procedure:

  • In a microcentrifuge tube, combine the EdC-containing DNA, the azide-fluorophore, and the reaction buffer.

  • Prepare a fresh solution of sodium ascorbate.

  • Prepare a premix of CuSO₄ and TBTA ligand.

  • Add the CuSO₄/TBTA premix to the DNA/azide solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled DNA using a DNA purification kit or by ethanol precipitation to remove unreacted fluorophore and catalyst.

CuAAC_Reaction reactant1 EdC-containing DNA (Alkyne) catalyst Cu(I) catalyst (CuSO₄ + Na Ascorbate) reactant1->catalyst reactant2 Azide-Fluorophore reactant2->catalyst product Fluorescently Labeled DNA (Triazole linkage) catalyst->product

Protocol 5: In Situ Detection of DNA Synthesis in Cultured Cells

Materials:

  • Cultured cells on coverslips

  • Cell culture medium

  • EdC solution in DMSO

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (or individual components as in Protocol 4)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Incubate the cultured cells with EdC in the culture medium for the desired labeling period (e.g., 1-24 hours).

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

  • Wash the cells with PBS.

  • Prepare the click reaction cocktail according to the manufacturer's instructions or as described in Protocol 4.

  • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Wash the cells and mount the coverslips on microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

Alternative Method: Mass Spectrometry

Direct detection of this compound incorporated into DNA can be achieved using mass spectrometry (MS). This method offers high sensitivity and specificity without the need for chemical derivatization.

Principle:

  • DNA Isolation and Digestion: Genomic DNA is isolated from cells or tissues that have been exposed to this compound. The DNA is then enzymatically digested into individual deoxynucleosides.

  • Chromatographic Separation: The resulting mixture of deoxynucleosides is separated using high-performance liquid chromatography (HPLC).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is set to detect the specific mass-to-charge ratio (m/z) of 5-iodo-2'-deoxycytidine.

Advantages:

  • Direct detection of the incorporated modified nucleoside.

  • High sensitivity and accuracy.[4]

  • Can provide quantitative data.

Limitations:

  • Requires specialized and expensive equipment (HPLC-MS/MS system).

  • Sample preparation can be complex.

  • May not be suitable for in situ imaging.

Conclusion

The detection of this compound incorporation in DNA is most effectively and versatilely achieved through its conversion to EdCTP and subsequent click chemistry-based labeling. This method provides a robust platform for a wide range of applications, from in vitro enzymatic assays to in vivo imaging of DNA synthesis. The protocols provided herein offer a comprehensive guide for researchers to implement this powerful technique. While mass spectrometry presents a viable alternative for direct quantification, the click chemistry approach offers greater flexibility for various downstream applications, including fluorescence microscopy and affinity purification.

References

Application Notes and Protocols for 5-Iodo-dCTP Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise monitoring of DNA synthesis is fundamental to cellular and developmental biology, oncology, and drug development. The incorporation of labeled nucleoside analogs into newly synthesized DNA provides a powerful tool for identifying and characterizing proliferating cells. While methods utilizing Bromodeoxyuridine (BrdU) and EdU (5-ethynyl-2'-deoxyuridine) are well-established, the use of other halogenated pyrimidines, such as 5-Iodo-dCTP (5-Iodo-2'-deoxycytidine-5'-triphosphate), offers potential for alternative and multiplexed labeling strategies.

This document provides a detailed experimental workflow for the incorporation and detection of this compound in cellular DNA. It is important to note that while this compound is a substrate for DNA polymerases, established, standardized protocols for its use in cell-based assays are not as widespread as those for BrdU or EdU. The protocols provided herein are based on established methodologies for the closely related analog, 5-Iodo-2'-deoxyuridine (IdU), and may require optimization for specific cell types and experimental conditions.

Principle of the Method

The experimental workflow for this compound labeling follows a two-step process:

  • Incorporation: this compound, a synthetic analog of deoxycytidine triphosphate (dCTP), is introduced to proliferating cells. During the S-phase of the cell cycle, DNA polymerases incorporate this compound into newly synthesized DNA strands in place of the natural dCTP.

  • Detection: The incorporated 5-iodocytosine is subsequently detected using a specific primary antibody that recognizes the halogenated nucleobase. This is followed by a fluorescently labeled secondary antibody, allowing for visualization and quantification by microscopy or flow cytometry.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key molecular pathway of this compound incorporation and the general experimental workflow for its detection.

DNA_Synthesis_Pathway Cellular Incorporation of this compound This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake DNA Polymerase DNA Polymerase Cellular Uptake->DNA Polymerase Newly Synthesized DNA Newly Synthesized DNA DNA Polymerase->Newly Synthesized DNA Incorporation during S-Phase

Caption: Cellular uptake and enzymatic incorporation of this compound into DNA during S-phase.

Experimental_Workflow This compound Labeling and Detection Workflow cluster_labeling Labeling cluster_detection Detection Cell Culture Cell Culture Add this compound Add this compound Cell Culture->Add this compound Incubation Incubation Add this compound->Incubation Fixation & Permeabilization Fixation & Permeabilization Incubation->Fixation & Permeabilization DNA Denaturation DNA Denaturation Fixation & Permeabilization->DNA Denaturation Primary Antibody Incubation Primary Antibody Incubation DNA Denaturation->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Analysis Analysis Secondary Antibody Incubation->Analysis Microscopy or Flow Cytometry

Caption: Step-by-step experimental workflow for this compound labeling and immunodetection.

Quantitative Data Summary

The following tables provide a comparative overview of key parameters for different nucleoside analog labeling techniques. Note that values for this compound are extrapolated from data on similar halogenated pyrimidines and require experimental validation.

Table 1: Comparison of Nucleoside Analogs for DNA Synthesis Labeling

FeatureBrdU (Bromodeoxyuridine)EdU (Ethynyldeoxyuridine)This compound (Iododeoxycytidine Triphosphate)
Principle Thymidine AnalogThymidine AnalogDeoxycytidine Analog
Detection Antibody-basedClick ChemistryAntibody-based (theoretical)
DNA Denaturation Required (Harsh)[1]Not Required[2]Required (Assumed)
Multiplexing Challenging with some antibodies[1]Highly compatiblePotentially compatible with other labels
Relative Signal GoodExcellentTo be determined
Protocol Duration LongerShorterLikely similar to BrdU

Table 2: Recommended Starting Concentrations and Incubation Times

ParameterIn Vitro (Cell Culture)In Vivo (Rodent Models)
This compound Concentration 10-100 µM (optimization required)50-100 mg/kg (optimization required)
Labeling Duration 15 minutes - 24 hours1 - 24 hours
Primary Antibody Dilution 1:100 - 1:1000 (to be optimized)1:100 - 1:1000 (to be optimized)
Secondary Antibody Dilution 1:200 - 1:20001:200 - 1:2000

Experimental Protocols

Note: These protocols are adapted from established methods for IdU and BrdU labeling and should be optimized for your specific experimental system.

Protocol 1: In Vitro this compound Labeling and Immunofluorescence Detection

Materials:

  • This compound solution (10 mM stock)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Denaturation Solution (e.g., 2 M HCl)

  • Neutralization Buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Blocking Buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)

  • Primary Antibody: Anti-Iododeoxyuridine (anti-IdU) antibody (Note: Validate cross-reactivity with 5-iodocytosine if a specific antibody is not available. Many anti-BrdU antibodies also recognize IdU[3][4]).

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere and enter logarithmic growth phase.

  • Labeling: Add this compound to the culture medium to the desired final concentration (e.g., 20 µM).

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing: Remove the labeling medium and wash the cells three times with PBS.

  • Fixation: Fix the cells with Fixation Solution for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • DNA Denaturation: Incubate the cells with 2 M HCl for 30 minutes at room temperature to denature the DNA.

  • Neutralization: Carefully aspirate the HCl and immediately wash the cells three times with Neutralization Buffer.

  • Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-IdU antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20, protected from light.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Wash the cells once with PBS and mount the coverslips on microscope slides using mounting medium.

  • Analysis: Visualize the cells using a fluorescence microscope.

Protocol 2: this compound Labeling for Flow Cytometry

Materials:

  • As in Protocol 1, with the following additions:

  • Trypsin or other cell detachment solution

  • FACS tubes

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Culture and Labeling: Culture and label cells with this compound as described in Protocol 1, steps 1-3.

  • Cell Harvest: Harvest the cells by trypsinization, followed by centrifugation.

  • Washing: Wash the cell pellet twice with PBS.

  • Fixation: Resuspend the cells in 100 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 30 minutes on ice.

  • DNA Denaturation: Centrifuge the fixed cells and resuspend the pellet in 1 mL of 2 M HCl. Incubate for 30 minutes at room temperature.

  • Neutralization: Add 3 mL of 0.1 M sodium borate buffer (pH 8.5) and centrifuge.

  • Permeabilization and Blocking: Resuspend the cell pellet in 1 mL of Blocking Buffer and incubate for 30 minutes.

  • Primary Antibody Staining: Centrifuge the cells and resuspend in diluted primary anti-IdU antibody in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

  • Secondary Antibody Staining: Resuspend the cells in diluted fluorescently-labeled secondary antibody in Flow Cytometry Staining Buffer. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

  • DNA Staining (for cell cycle analysis): Resuspend the cells in a solution containing a DNA stain (e.g., Propidium Iodide and RNase A).

  • Analysis: Analyze the cells on a flow cytometer.

Concluding Remarks

The provided protocols for this compound labeling offer a framework for researchers to explore this alternative method for monitoring DNA synthesis. The primary advantage of using this compound lies in the potential for multiplexing with other thymidine analogs like BrdU, provided that specific antibodies with minimal cross-reactivity are employed. Successful implementation will depend on careful optimization of labeling conditions and antibody concentrations for the specific biological system under investigation. As with any immunological detection method, appropriate controls, including unlabeled cells and cells stained with secondary antibody only, are crucial for accurate data interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Iodo-dCTP Concentration in PCR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 5-Iodo-dCTP in Polymerase Chain Reaction (PCR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this modified nucleotide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a PCR reaction?

A1: As a starting point, this compound can be used in a similar concentration range to natural dNTPs, which is typically 200 µM of each dNTP.[1] However, the optimal concentration can vary depending on the specific application, polymerase used, and the target sequence. It is often beneficial to perform a titration to determine the ideal concentration for your specific experiment.

Q2: Can this compound be used as a direct replacement for dCTP?

A2: Yes, this compound can be used to fully replace dCTP in a PCR reaction. Studies have shown that Taq DNA polymerase can incorporate this compound as efficiently as the natural dCTP. However, this substitution can affect the properties of the resulting amplicon.

Q3: Does the incorporation of this compound affect the melting temperature (Tm) of the DNA?

A3: Yes, the incorporation of this compound into a DNA strand can increase its thermal stability, a phenomenon sometimes referred to as "overstabilization".[2] This is an important consideration when setting the denaturation and annealing temperatures in your PCR protocol.

Q4: Are there specific types of DNA polymerases that are recommended for use with this compound?

A4: While standard Taq DNA polymerase has been shown to incorporate this compound, it is always recommended to consult the polymerase manufacturer's guidelines for use with modified nucleotides. High-fidelity polymerases may have different efficiencies and sensitivities to modified dNTPs.

Q5: Can I use a standard PCR protocol when using this compound?

A5: While a standard protocol is a good starting point, modifications are often necessary. Due to the increased stability of the amplicon containing this compound, you may need to increase the denaturation temperature to ensure complete strand separation in each cycle.[3][4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in your PCR experiments.

Problem Potential Cause Recommended Solution
Low or No PCR Product Suboptimal this compound Concentration: The concentration of this compound may be too low, limiting the reaction.Perform a concentration gradient of this compound (e.g., 50 µM, 100 µM, 200 µM, 400 µM) while keeping other dNTP concentrations constant to find the optimal concentration.
Incomplete Denaturation: The increased stability of the this compound-containing amplicon prevents complete strand separation.Increase the denaturation temperature in increments of 1-2°C (up to 100°C) and/or increase the initial denaturation time.[3][4][5]
Incorrect Annealing Temperature: The presence of this compound can alter the optimal annealing temperature.Perform a temperature gradient PCR to determine the new optimal annealing temperature.
Inhibition by High dNTP Concentration: An excessively high concentration of total dNTPs can inhibit the polymerase.[6]If you have increased the this compound concentration, ensure the total dNTP concentration is not inhibitory. A typical range is 40-200 µM for each dNTP.[6]
Non-specific Bands or Smearing Annealing Temperature is Too Low: A low annealing temperature can lead to non-specific primer binding.Increase the annealing temperature in 1-2°C increments.
High MgCl₂ Concentration: Excess Mg²⁺ can reduce the specificity of the polymerase.Perform a MgCl₂ titration (e.g., 1.5 mM, 2.0 mM, 2.5 mM) to find the optimal concentration that minimizes non-specific products.
Primer-Dimer Formation: Primers may be annealing to each other.Optimize primer concentration. Consider a hot-start polymerase to minimize primer-dimer formation before the initial denaturation.
Reduced PCR Efficiency with G/C-rich Targets Overstabilization of Amplicon: The combination of high G/C content and this compound incorporation can make the DNA template difficult to denature.[2]Significantly increase the denaturation temperature (e.g., 98-100°C). Consider adding PCR enhancers like DMSO or betaine to aid in denaturation.

Experimental Protocols

Protocol for Optimizing this compound Concentration in PCR

This protocol provides a framework for determining the optimal concentration of this compound for your specific PCR application.

1. Reagent Preparation:

  • Prepare a working stock of this compound.

  • Prepare a dNTP mix containing dATP, dGTP, and dTTP at the desired concentration (e.g., 10 mM each).

  • Prepare your DNA template, primers, PCR buffer, and DNA polymerase.

2. Reaction Setup:

  • Set up a series of PCR reactions. A typical 25 µL reaction setup is provided in the table below. In this example, we are testing a range of this compound concentrations.

ComponentStock ConcentrationVolume for 25 µL ReactionFinal Concentration
10x PCR Buffer10x2.5 µL1x
dNTP Mix (dATP, dGTP, dTTP)10 mM each0.5 µL200 µM each
This compound10 mM0.125 - 1.0 µL50 - 400 µM
Forward Primer10 µM1.25 µL0.5 µM
Reverse Primer10 µM1.25 µL0.5 µM
DNA Template1-100 ng/µL1.0 µL1-100 ng
Taq DNA Polymerase5 U/µL0.25 µL1.25 U
Nuclease-Free WaterTo 25 µL

3. PCR Cycling Conditions:

  • Use a thermal cycler with a temperature gradient feature if available to optimize the annealing temperature simultaneously.

  • Initial Denaturation: 95-98°C for 2-5 minutes. For templates with high G/C content or when using a high concentration of this compound, consider a higher initial denaturation temperature.

  • Cycling (30-35 cycles):

    • Denaturation: 95-100°C for 15-30 seconds.

    • Annealing: 55-68°C for 15-30 seconds (optimize with a gradient).

    • Extension: 72°C for 30-60 seconds (depending on amplicon length).

  • Final Extension: 72°C for 5-10 minutes.

  • Hold: 4°C.

4. Analysis:

  • Analyze the PCR products by agarose gel electrophoresis.

  • Evaluate the yield and specificity of the amplification at each this compound concentration. The optimal concentration will be the one that gives a strong, specific band with minimal non-specific products.

Visualizations

PCR_Optimization_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_pcr PCR Amplification cluster_analysis Analysis Reagents Prepare Reagents (dNTPs, this compound, Primers, Template) Setup Set up PCR Reactions (Vary this compound concentration) Reagents->Setup PCR Run PCR Protocol (Optimize Denaturation & Annealing Temps) Setup->PCR Gel Agarose Gel Electrophoresis PCR->Gel Analysis Analyze Yield & Specificity Gel->Analysis

Caption: Workflow for optimizing this compound concentration in PCR.

Troubleshooting_Logic cluster_solutions1 Low/No Product Solutions cluster_solutions2 Non-Specific Product Solutions Start PCR with this compound Problem Identify Issue Start->Problem No_Product Low/No Product Problem->No_Product Low Yield Non_Specific Non-Specific Bands Problem->Non_Specific Extra Bands Good_Product Successful Amplification Problem->Good_Product Clean Band Opt_Conc Optimize this compound Conc. No_Product->Opt_Conc Inc_Denat Increase Denaturation Temp. No_Product->Inc_Denat Opt_Anneal Optimize Annealing Temp. No_Product->Opt_Anneal Inc_Anneal Increase Annealing Temp. Non_Specific->Inc_Anneal Opt_Mg Optimize MgCl2 Conc. Non_Specific->Opt_Mg Opt_Conc->Problem Re-evaluate Inc_Denat->Problem Re-evaluate Opt_Anneal->Problem Re-evaluate Inc_Anneal->Problem Re-evaluate Opt_Mg->Problem Re-evaluate

Caption: Logical workflow for troubleshooting common PCR issues with this compound.

References

Technical Support Center: Troubleshooting Non-Specific Amplification with 5-Iodo-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 5-Iodo-dCTP in amplification reactions.

Troubleshooting Guides

Non-specific amplification is a common issue in PCR, and the inclusion of modified nucleotides like this compound can introduce additional complexities. This guide provides a systematic approach to identify and resolve these issues.

Problem: Multiple bands or smearing on the gel analysis.

This is a classic sign of non-specific amplification, where primers are binding to unintended sites on the template DNA, or primer-dimers are being amplified.

Initial Workflow for Diagnosing Non-Specific Amplification

G cluster_0 Initial Observation cluster_1 Primary Checks cluster_2 Secondary Optimization cluster_3 Advanced Troubleshooting A Multiple Bands or Smear on Gel B Review Primer Design A->B Is primer design optimal? C Check Reagent Concentrations A->C Are concentrations correct? D Verify Cycling Conditions A->D Are cycling parameters appropriate? E Gradient PCR for Annealing Temperature B->E Optimize Ta F Titrate MgCl2 Concentration C->F Optimize [MgCl2] G Adjust this compound:dCTP Ratio C->G Optimize modified dNTP ratio D->E H Increase Denaturation Temperature/Time E->H If non-specificity persists F->H If non-specificity persists G->H If non-specificity persists I Use Hot-Start Polymerase H->I If still unresolved J Redesign Primers I->J Last resort

Caption: A logical workflow for troubleshooting non-specific amplification.

Question: My PCR with this compound is showing multiple non-specific bands. What is the first thing I should check?

Answer: The first step is to re-evaluate your primer design and the annealing temperature. Non-specific amplification often arises from primers binding to unintended sequences.

  • Primer Design:

    • Specificity: Ensure your primers are highly specific to the target sequence. Use tools like NCBI BLAST to check for potential off-target binding sites.

    • Length: Primers should typically be 18-24 base pairs long.[1]

    • GC Content: Aim for a GC content of 40-60%.

    • Melting Temperature (Tm): The Tm of both primers should be similar, ideally within 5°C of each other.[2]

    • 3' End: Avoid complementarity at the 3' ends of the primers to prevent the formation of primer-dimers. A 'G' or 'C' at the 3' end can help "clamp" the primer to the template.[1]

  • Annealing Temperature (Ta):

    • A low annealing temperature is a common cause of non-specific amplification.[3] The optimal Ta is typically 3-5°C below the lowest primer Tm.[2]

    • Recommendation: Perform a gradient PCR to empirically determine the optimal annealing temperature for your specific primers and template.

ParameterRecommendationRationale
Primer Length18-24 nucleotidesShorter primers can bind non-specifically, while longer ones can have reduced hybridization efficiency.[1]
GC Content40-60%Ensures stable annealing without being too difficult to denature.
Primer TmWithin 5°C of each otherPromotes simultaneous and efficient annealing of both primers.[2]
Annealing Temp. (Ta)3-5°C below lowest primer TmA starting point for optimization; may need to be increased to enhance specificity.[2]

Question: I have optimized my annealing temperature, but I still see non-specific bands. What should I try next?

Answer: After optimizing the annealing temperature, the next step is to adjust the concentration of key reaction components, particularly MgCl₂ and the this compound:dCTP ratio.

  • Magnesium Chloride (MgCl₂) Concentration:

    • MgCl₂ is a critical cofactor for Taq polymerase and stabilizes the primer-template duplex.[4][5]

    • Too high [MgCl₂]: Can increase non-specific primer binding, leading to spurious products.[4][6][7]

    • Too low [MgCl₂]: Can reduce enzyme activity and lead to low or no amplification.[4][6]

    • Recommendation: Titrate the MgCl₂ concentration, typically in the range of 1.5 mM to 3.0 mM in 0.5 mM increments, to find the optimal balance between yield and specificity.[4]

  • This compound to dCTP Ratio:

    • The complete substitution of dCTP with this compound can sometimes inhibit the PCR or reduce its efficiency.[8]

    • Recommendation: Start with a partial substitution and optimize the ratio. For example, try a mix where this compound constitutes 25%, 50%, and 75% of the total dCTP concentration.

ComponentConcentration RangeEffect on Non-Specific Amplification
MgCl₂1.5 - 3.0 mMHigher concentrations can increase non-specific products.[4][6][7]
This compound:dCTP RatioVaries (e.g., 1:3, 1:1, 3:1)A high ratio of the modified nucleotide may reduce polymerase efficiency, potentially favoring shorter, non-specific products.

Question: Could the this compound itself be causing the non-specific amplification?

Answer: While this compound is designed to be incorporated like dCTP, its presence can alter the thermodynamics of the DNA, which might indirectly contribute to non-specific amplification.

  • Increased DNA Stability: The incorporation of halogenated nucleotides like this compound can increase the melting temperature (Tm) of the DNA duplex. This increased stability might make the newly synthesized DNA, including any non-specific products, more efficient templates for subsequent amplification cycles.

  • Denaturation Temperature: If the newly synthesized, more stable DNA is not fully denatured in each cycle, it can lead to an accumulation of partially single-stranded products that may serve as templates for non-specific priming.

    • Recommendation: Try increasing the denaturation temperature to 95-98°C or extending the denaturation time to ensure complete separation of the DNA strands in each cycle. This approach has been shown to be effective when using other modified nucleotides like 5-methyl-dCTP.[9][10][11]

FAQs

Q1: Why use this compound in the first place?

A1: this compound is a modified deoxynucleotide triphosphate used for various applications in molecular biology, including:

  • Cross-linking studies: The iodine atom can be activated by UV light to form covalent cross-links with nearby proteins or other DNA strands.

  • X-ray crystallography: The heavy iodine atom can aid in solving the phase problem for determining the three-dimensional structure of DNA-protein complexes.

  • Altering DNA properties: Incorporation of this compound can change the enzymatic recognition and cleavage of DNA, and modify its thermal stability.

Q2: Does this compound affect the fidelity of Taq polymerase?

A2: The introduction of modified nucleotides can potentially affect the fidelity of DNA polymerases. While specific data on this compound's effect on Taq polymerase fidelity is limited, it is known that DNA damage and the presence of modified bases can reduce Taq polymerase fidelity.[12][13] For applications requiring high fidelity, it is recommended to use a proofreading polymerase, although its efficiency with modified nucleotides should be verified.

Q3: Can I use a "hot-start" polymerase with this compound?

A3: Yes, using a hot-start polymerase is highly recommended. Hot-start polymerases are inactive at room temperature and are activated only at the high temperatures of the initial denaturation step. This prevents non-specific amplification that can occur at lower temperatures during reaction setup.[7]

Q4: What is a standard protocol for PCR with this compound?

A4: While a universally optimal protocol does not exist due to variations in templates and primers, the following provides a starting point for a standard 50 µL reaction. Optimization, particularly of the annealing temperature and MgCl₂ concentration, will be necessary.

Standard PCR Protocol with this compound

G A Prepare Master Mix (on ice) B Add Template and Primers A->B C Initial Denaturation 95°C for 2-5 min B->C D Cycling (30-35 cycles) Denaturation: 95°C, 30s Annealing: Ta, 30s Extension: 72°C, 1 min/kb C->D E Final Extension 72°C for 5-10 min D->E F Hold at 4°C E->F

Caption: A typical workflow for a PCR experiment incorporating this compound.

Reaction Mixture:

ComponentFinal Concentration
10x PCR Buffer1x
dATP, dGTP, dTTP200 µM each
dCTP100 µM
This compound100 µM
Forward Primer0.2 - 0.5 µM
Reverse Primer0.2 - 0.5 µM
Taq DNA Polymerase1.25 units
Template DNA1-100 ng
MgCl₂1.5 - 2.5 mM (optimize)
Nuclease-free waterto 50 µL

Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30 sec30-35
AnnealingTa (Gradient PCR)30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C

Note: This protocol is a starting point. The ratio of this compound to dCTP may need to be adjusted based on experimental needs and observed amplification efficiency.

References

Technical Support Center: 5-Iodo-dCTP in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 5-Iodo-dCTP in various molecular biology applications. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to facilitate the successful incorporation of this modified nucleotide into DNA.

Frequently Asked Questions (FAQs)

Q1: Which DNA polymerases are compatible with this compound?

A1: The compatibility of DNA polymerases with this compound, a C5-modified pyrimidine, is highly dependent on the enzyme's structure and whether it possesses proofreading (3'→5' exonuclease) activity. Generally, non-proofreading polymerases are more efficient at incorporating modified nucleotides.

  • High Compatibility:

    • Klenow Fragment (3'→5' exo-): This exonuclease-deficient version of E. coli DNA Polymerase I is widely reported to efficiently incorporate a variety of modified nucleotides, including those with modifications at the C5 position of pyrimidines. It is a reliable choice for techniques like random priming and nick translation.

  • Moderate to Potential Compatibility:

    • Taq DNA Polymerase: As a non-proofreading polymerase, Taq can incorporate this compound. However, complete substitution for dCTP may require optimization of reaction conditions, such as increasing the denaturation temperature.

    • T7 DNA Polymerase (and its derivatives like Sequenase): Some studies have shown that T7 DNA polymerase can incorporate this compound analogs, although its efficiency might be lower compared to other modified nucleotides.

  • Lower Compatibility (Proofreading Polymerases):

    • High-fidelity polymerases with 3'→5' exonuclease activity (e.g., Pfu, KOD, Vent) are generally less suitable for incorporating this compound. The proofreading domain can recognize the modified base as a mismatch and excise it, leading to low incorporation efficiency.

Q2: What is the impact of the 3'→5' exonuclease (proofreading) activity on this compound incorporation?

A2: The 3'→5' exonuclease activity is a primary obstacle for the efficient incorporation of modified nucleotides. This "proofreading" function identifies and removes what it perceives as incorrectly paired bases from the newly synthesized DNA strand. Since the structure of this compound differs from the natural dCTP, it is often recognized as an error and excised by proofreading polymerases. Therefore, for applications requiring the incorporation of this compound, it is highly recommended to use a DNA polymerase that lacks this activity (exo-).

Q3: Can I completely replace dCTP with this compound in my reaction?

A3: While possible in some applications like DNA labeling, complete substitution of dCTP with this compound in PCR can be challenging and may lead to reduced amplification efficiency or reaction failure. It is often recommended to use a mix of this compound and dCTP. The optimal ratio needs to be determined empirically for your specific application, template, and polymerase. A common starting point is a 1:3 or 1:2 ratio of this compound to dCTP.

Q4: What are the recommended applications for this compound?

A4: this compound is a versatile modified nucleotide used in a variety of molecular biology techniques, including:

  • DNA Labeling: For the enzymatic synthesis of DNA probes for hybridization techniques like Southern and Northern blotting, and in situ hybridization.

  • Cross-linking Studies: The iodine atom can be used in photocrosslinking experiments to study DNA-protein interactions.

  • Crystallography: Incorporation of the heavy iodine atom can aid in solving the phase problem in X-ray crystallography of DNA-protein complexes.

DNA Polymerase Compatibility Summary

The following table summarizes the compatibility of common DNA polymerases with this compound, based on direct evidence and inferences from studies with structurally similar C5-modified pyrimidines.

DNA PolymeraseProofreading (3'→5' exo)Compatibility with this compoundRecommended ApplicationsKey Considerations
Klenow Fragment (exo-) NoHighRandom Priming, Nick Translation, Second Strand cDNA SynthesisThe gold standard for non-PCR based labeling with modified nucleotides.
Taq Polymerase NoModeratePCR-based labeling, Site-directed mutagenesisMay require optimization of denaturation temperature and dNTP ratios.
T7 DNA Polymerase No (native)ModerateDNA sequencing, In vitro transcriptionEfficiency can be variable.
Pfu Polymerase YesLowNot RecommendedProofreading activity will likely remove the modified nucleotide.
KOD Polymerase YesLowNot RecommendedHigh fidelity and proofreading make it unsuitable for this purpose.
Vent Polymerase YesLowNot RecommendedSimilar to Pfu and KOD, proofreading will hinder incorporation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no incorporation of this compound Incompatible DNA Polymerase: The polymerase has 3'→5' exonuclease (proofreading) activity.Switch to a non-proofreading polymerase like Klenow Fragment (exo-) or Taq Polymerase.
Suboptimal dNTP Ratio: The concentration of this compound is too high, leading to polymerase stalling.Test a range of this compound:dCTP ratios (e.g., 1:1, 1:3, 1:5). Start with a lower proportion of the modified nucleotide.
Incorrect Mg²⁺ Concentration: The concentration of magnesium ions is critical for polymerase activity and can be affected by the presence of modified dNTPs.Perform a Mg²⁺ titration in your reaction, testing a range of concentrations (e.g., 1.5 mM to 3.5 mM).
Reduced PCR product yield Inefficient Denaturation: The presence of iodine may slightly increase the melting temperature (Tm) of the DNA.Increase the denaturation temperature to 98-100°C, especially if you are using a high percentage of this compound.
Suboptimal Annealing Temperature: The presence of modified nucleotides can affect primer annealing.Perform a temperature gradient PCR to determine the optimal annealing temperature.
Polymerase Inhibition: High concentrations of this compound may be inhibitory to the polymerase.Decrease the total dNTP concentration or reduce the ratio of this compound to dCTP.
Smearing of PCR product on gel Non-specific Amplification: The reaction conditions are not stringent enough.Increase the annealing temperature. Optimize the Mg²⁺ concentration.
Excess Enzyme or Cycles: Too much polymerase or too many PCR cycles can lead to artifacts.Reduce the amount of DNA polymerase and/or decrease the number of PCR cycles.

Experimental Protocols

Detailed Protocol for Random Primed DNA Labeling with this compound

This method is highly effective for generating DNA probes with a high specific activity of this compound incorporation. The key enzyme for this procedure is the Klenow Fragment (3'→5' exo-) .

Materials:

  • DNA template (25-50 ng)

  • Klenow Fragment (3'→5' exo-)

  • 10x Random Primers (hexamers or nonamers)

  • 10x dNTP mix (containing dATP, dGTP, dTTP, and a specific concentration of dCTP)

  • This compound (1 mM stock solution)

  • Nuclease-free water

  • Stop buffer (0.5 M EDTA, pH 8.0)

Procedure:

  • Template Denaturation:

    • In a microcentrifuge tube, combine 25-50 ng of your DNA template with nuclease-free water to a final volume of 10 µL.

    • Denature the DNA by heating at 95-100°C for 5-10 minutes.

    • Immediately place the tube on ice for at least 5 minutes to prevent re-annealing.

  • Labeling Reaction Setup:

    • On ice, add the following components to the denatured DNA template:

      • 2.5 µL of 10x Random Primers

      • 2.5 µL of 10x dNTP mix (a mix of dATP, dGTP, dTTP at 1mM each, and dCTP at a lower concentration, e.g., 0.1 mM)

      • X µL of this compound (empirically determine the optimal amount; start with a 1:2 molar ratio to dCTP)

      • Nuclease-free water to a final volume of 24 µL.

    • Gently mix the components.

  • Enzymatic Reaction:

    • Add 1 µL of Klenow Fragment (3'→5' exo-) (typically 2-5 units).

    • Mix gently by pipetting up and down.

    • Incubate the reaction at 37°C for 60-90 minutes. For longer probes, the incubation time can be extended.

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of stop buffer (0.5 M EDTA, pH 8.0).

  • Probe Purification (Optional but Recommended):

    • Purify the labeled DNA probe from unincorporated nucleotides using a spin column or through ethanol precipitation. This will reduce background in subsequent hybridization experiments.

Visualizations

experimental_workflow cluster_prep Template Preparation cluster_reaction Labeling Reaction cluster_post Post-Reaction start Start: DNA Template (25-50 ng) denature Denature DNA (95-100°C, 5-10 min) start->denature ice Chill on Ice denature->ice mix Prepare Labeling Mix: - Random Primers - dNTPs (w/o dCTP) - dCTP - this compound ice->mix add_enzyme Add Klenow Fragment (exo-) mix->add_enzyme incubate Incubate (37°C, 60-90 min) add_enzyme->incubate stop Stop Reaction (add EDTA) incubate->stop purify Purify Labeled Probe (Spin Column) stop->purify end End: Labeled DNA Probe purify->end

Caption: Workflow for random primed DNA labeling with this compound.

polymerase_selection start What is your application? app_type PCR-based or Non-PCR? start->app_type non_pcr Non-PCR Methods (e.g., Random Priming, Nick Translation) app_type->non_pcr Non-PCR pcr PCR-based Methods (e.g., PCR Labeling) app_type->pcr PCR klenow Recommended: Klenow Fragment (exo-) High efficiency for modified nucleotides non_pcr->klenow proofreading_q Is high fidelity critical? pcr->proofreading_q taq Recommended: Taq Polymerase (No proofreading activity) optimize Requires Optimization: - Denaturation Temp - dNTP ratios - Mg²⁺ concentration taq->optimize proofreading_q->taq No not_recommended Not Recommended: Proofreading polymerases (Pfu, KOD, Vent) will likely remove this compound proofreading_q->not_recommended Yes high_fidelity_no No high_fidelity_yes Yes

Caption: Decision tree for selecting a DNA polymerase for this compound incorporation.

improving the efficiency of 5-Iodo-dCTP incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 5-Iodo-dCTP incorporation in enzymatic reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic incorporation of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or no incorporation of this compound Inappropriate DNA Polymerase: Not all DNA polymerases can efficiently incorporate modified nucleotides. The bulky iodine atom at the 5-position of the cytosine base can cause steric hindrance in the active site of some polymerases.- Select a suitable polymerase: High-fidelity proofreading polymerases may be less efficient. Consider using polymerases known to be more tolerant of modified nucleotides, such as Klenow Fragment (exo-), certain variants of Taq polymerase, or other engineered polymerases. - Consult manufacturer's data: Check the product literature for your specific DNA polymerase for information on its ability to incorporate modified nucleotides.
Suboptimal Reaction Conditions: The optimal concentrations of Mg²⁺, dNTPs, and primers can differ when using modified nucleotides compared to standard dNTPs.- Optimize Mg²⁺ concentration: Perform a titration of Mg²⁺ concentration (typically from 1.5 mM to 3.5 mM) to find the optimal level for your specific polymerase and template. - Adjust dNTP concentrations: While equimolar concentrations of all dNTPs are generally recommended, you may need to increase the concentration of this compound relative to the other dNTPs. However, be aware that very high concentrations of dNTPs can be inhibitory. - Optimize primer and template concentrations: Ensure you are using the recommended concentrations of primers and high-quality, purified template DNA. Contaminants in the template preparation can inhibit the polymerase.
Incomplete extension or premature termination of DNA synthesis Polymerase Stalling: The polymerase may stall after incorporating one or more this compound molecules due to the modification.- Increase extension time: Allow more time for the polymerase to incorporate the modified nucleotide and extend the DNA strand. - Optimize reaction temperature: While most polymerases have an optimal extension temperature of 72°C, a slightly lower temperature may sometimes improve the incorporation of modified nucleotides. - Consider a different polymerase: Some polymerases have higher processivity and are better able to synthesize through modified regions of DNA.
Non-specific amplification products or primer-dimers Low Annealing Temperature: Using a lower annealing temperature to compensate for potential incorporation issues can lead to non-specific primer binding.- Optimize annealing temperature: Perform a gradient PCR to determine the highest annealing temperature that allows for efficient and specific amplification. - Redesign primers: Ensure your primers are specific to the target sequence and have a suitable melting temperature (Tm).
Difficulty with downstream applications (e.g., restriction digest, sequencing) Steric Hindrance: The iodine atom can interfere with the binding of other enzymes, such as restriction endonucleases or sequencing polymerases.[1]- Choose restriction enzymes carefully: Be aware that some restriction enzymes are sensitive to modifications in their recognition sequence. For example, the presence of 5-iodocytosine completely prevents cleavage by HpaII.[1] - Optimize sequencing conditions: For Sanger sequencing, you may need to use a higher concentration of dNTPs or a different polymerase to read through the modified region.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

5-Iodo-2'-deoxycytidine-5'-triphosphate (this compound) is a modified deoxynucleoside triphosphate where the hydrogen atom at the 5th position of the cytosine base is replaced by an iodine atom. This modification makes it a useful tool in various molecular biology applications, including:

  • Structural studies of DNA: The heavy iodine atom can be used as a handle for X-ray crystallography to solve the phase problem.

  • Cross-linking studies: The C-I bond can be photolytically cleaved to generate a reactive radical, which can be used to cross-link DNA to proteins or other molecules.

  • Enzymatic studies: It can be used to probe the active site of DNA polymerases and other DNA-binding proteins.

Q2: Which DNA polymerases are recommended for incorporating this compound?

While specific quantitative data for this compound is limited, general observations for modified nucleotides suggest that DNA polymerases with a more open active site are more likely to be efficient. Good candidates to test include:

  • Klenow Fragment (3'→5' exo-): This portion of E. coli DNA Polymerase I lacks the 5'→3' exonuclease activity and is often used for incorporating modified nucleotides.

  • Taq DNA Polymerase: While it has a relatively high error rate, its processivity can be advantageous. Some studies show it can incorporate other 5-substituted dCTPs.

  • Vent® and Deep Vent® DNA Polymerases (exo-): These archaeal polymerases are known for their thermostability and ability to incorporate a variety of modified nucleotides.

  • Engineered Polymerases: Several commercially available polymerases have been specifically engineered for improved incorporation of modified nucleotides.

It is highly recommended to empirically test a few different polymerases to find the one that works best for your specific application.

Q3: How does the incorporation of this compound affect the stability of the DNA duplex?

The presence of a halogen at the 5-position of cytosine generally increases the thermal stability of the DNA duplex. The larger the halogen, the greater the stabilization. Therefore, DNA containing 5-iodocytosine is expected to have a higher melting temperature (Tm) than unmodified DNA. This increased stability is something to consider when designing primers and setting annealing temperatures for PCR.

Q4: Can DNA containing this compound be used as a template for subsequent PCR?

Yes, DNA containing 5-iodocytosine can serve as a template for subsequent PCR. However, the efficiency of amplification may be reduced depending on the polymerase used and the density of the modification. It is advisable to use a polymerase that can efficiently read through the modified bases.

Q5: How should this compound be stored?

This compound should be stored at -20°C in a solution buffered to a pH of 7.5-8.0. Avoid multiple freeze-thaw cycles, as this can lead to degradation of the triphosphate. Aliquoting the stock solution is recommended.

Quantitative Data

DNA PolymeraseExpected Efficiency for this compound IncorporationProofreading (3'→5' exo) ActivityKey Considerations
Taq Polymerase ModerateNoProne to errors, but often tolerant of modified bases.
Pfu Polymerase Low to ModerateYesHigh fidelity may hinder incorporation of modified nucleotides.
Klenow Fragment (exo-) HighNoOften a good choice for incorporating modified nucleotides in non-PCR applications.
T4 DNA Polymerase LowYesHigh fidelity can be a disadvantage for modified bases.
T7 DNA Polymerase Moderate to HighNo (native)High processivity can be beneficial.

Experimental Protocols

Protocol 1: Primer Extension Assay to Determine this compound Incorporation Efficiency

This protocol is adapted from methods used to measure the incorporation of other modified nucleotides and can be used to assess the ability of a DNA polymerase to incorporate this compound.

Materials:

  • 5'-radiolabeled primer (e.g., with ³²P)

  • DNA template with a known sequence

  • DNA Polymerase to be tested

  • Reaction buffer for the chosen polymerase

  • dNTP mix (dATP, dGTP, dTTP)

  • This compound solution

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • TBE buffer

  • Phosphorimager or autoradiography film

Procedure:

  • Anneal Primer and Template:

    • Mix the 5'-radiolabeled primer and the DNA template in a 1.5:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.

  • Set up the Reaction:

    • Prepare a master mix containing the reaction buffer, annealed primer-template, and the DNA polymerase.

    • In separate tubes, add the dNTP mix (lacking dCTP) and varying concentrations of this compound. Also, include a control reaction with natural dCTP.

    • Initiate the reaction by adding the master mix to the tubes containing the nucleotides.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the chosen DNA polymerase for a specific time (e.g., 5-30 minutes). The incubation time should be optimized to ensure that the reaction is in the linear range.

  • Stop the Reaction:

    • Terminate the reactions by adding an equal volume of stop solution.

  • Gel Electrophoresis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the dyes have migrated to the desired positions.

  • Analysis:

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film.

    • Quantify the band intensities of the unextended primer and the extended products. The efficiency of incorporation can be calculated by comparing the amount of extended product in the presence of this compound to the control with natural dCTP.

Visualizations

Experimental Workflow for Primer Extension Assay

G Workflow for Primer Extension Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis radiolabel Radiolabel Primer anneal Anneal Primer to Template radiolabel->anneal setup Set up Reaction Mixes (with this compound or dCTP) anneal->setup incubate Incubate at Optimal Temperature setup->incubate stop_rxn Stop Reaction incubate->stop_rxn gel Denaturing PAGE stop_rxn->gel autorad Autoradiography/Phosphorimaging gel->autorad quantify Quantify Band Intensities autorad->quantify

Caption: A flowchart of the primer extension assay to measure this compound incorporation.

Logical Relationship of Factors Affecting Incorporation Efficiency

G Factors Influencing this compound Incorporation cluster_polymerase DNA Polymerase Properties cluster_conditions Reaction Conditions cluster_substrate Substrate Properties incorp_eff Incorporation Efficiency poly_type Polymerase Type (e.g., Taq, Klenow) poly_type->incorp_eff proofreading Proofreading Activity proofreading->incorp_eff processivity Processivity processivity->incorp_eff mg_conc Mg²⁺ Concentration mg_conc->incorp_eff dntp_ratio dNTP Ratio dntp_ratio->incorp_eff temp Temperature (Annealing/Extension) temp->incorp_eff time Extension Time time->incorp_eff template_quality Template Quality template_quality->incorp_eff primer_design Primer Design primer_design->incorp_eff

Caption: Key factors influencing the efficiency of this compound incorporation.

Potential Impact of 5-Iodocytosine on DNA Function

G Consequences of 5-Iodocytosine in DNA cluster_protein Impact on Protein Binding cluster_cell Cellular Consequences iodocytosine 5-Iodocytosine in DNA dna_structure Altered DNA Structure (e.g., increased Tm) iodocytosine->dna_structure protein_binding Altered Protein-DNA Interactions iodocytosine->protein_binding cellular_response Cellular Response iodocytosine->cellular_response restriction Inhibition of Restriction Enzymes (e.g., HpaII) protein_binding->restriction polymerase_activity Modulation of Polymerase Activity protein_binding->polymerase_activity dna_damage Potential for DNA Damage Response cellular_response->dna_damage epigenetic Alteration of Epigenetic Recognition cellular_response->epigenetic

Caption: Potential downstream effects of incorporating 5-iodocytosine into DNA.

References

common issues with 5-Iodo-dCTP stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common issues encountered with the stability and storage of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP). This resource is intended for researchers, scientists, and drug development professionals utilizing this modified nucleotide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1][2] The product is typically shipped on gel packs, and it is recommended to transfer it to a -20°C freezer upon arrival.[1][2]

Q2: How stable is this compound to freeze-thaw cycles?

A2: While specific data on this compound is limited, it is best practice to aliquot the solution into smaller working volumes to minimize the number of freeze-thaw cycles. This general precaution for all dNTPs helps to maintain their integrity.

Q3: Can I store this compound at 4°C for short-term use?

A3: For short-term storage, it is generally recommended to keep the solution on ice during use. While some manufacturers state that short-term exposure to ambient temperatures (up to one week cumulative) is possible, prolonged storage at 4°C is not advised to prevent potential degradation.[1][2]

Q4: What is the expected shelf life of this compound?

A4: When stored correctly at -20°C, the shelf life of this compound is typically 12 months from the date of delivery.[1][2]

Q5: Is this compound sensitive to light?

A5: Iodinated compounds can be light-sensitive. It is advisable to store this compound in the dark and to minimize its exposure to light during experimental procedures to prevent potential photodegradation.

Q6: What is the optimal pH for storing this compound?

A6: this compound is typically supplied in a solution with a pH of 7.5 ±0.5.[1][2] Maintaining a slightly alkaline pH is generally important for the stability of dNTPs.

Troubleshooting Guide

This guide addresses common problems that may arise during experiments involving this compound.

Table 1: Troubleshooting Common Issues in PCR-based Applications
Issue Potential Cause Recommended Solution
Low or no PCR product Degradation of this compound Ensure proper storage at -20°C and minimize freeze-thaw cycles. Use fresh aliquots for critical experiments.
Suboptimal enzyme performance Some DNA polymerases may have reduced efficiency in incorporating modified nucleotides. Screen different DNA polymerases or consult the literature for polymerases known to efficiently incorporate this compound.
Incorrect dNTP concentration Verify the final concentration of this compound in your reaction mix. Titrate the concentration to find the optimal level for your specific enzyme and template.
Smearing of PCR product on gel Nuclease contamination Use nuclease-free water, tips, and tubes. Wear gloves to prevent contamination.
"Overstabilization" of the amplicon The incorporation of this compound can increase the melting temperature (Tm) of the DNA. This may lead to incomplete denaturation in subsequent PCR cycles. Increase the denaturation temperature (e.g., to 98-100°C) or duration.[3]
Unexpected band sizes Primer-dimer formation The increased stability from incorporated this compound might promote non-specific annealing. Optimize primer concentrations and annealing temperature.

Experimental Protocols

Protocol 1: Quality Control of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a this compound solution.

Materials:

  • This compound solution (sample)

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase C18 HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% acetonitrile

  • Reference standard of this compound (if available)

Methodology:

  • Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 10-100 µM) in Mobile Phase A.

  • HPLC Conditions:

    • Column: Anion-exchange or C18 column suitable for nucleotide separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at the λmax of this compound (approximately 293 nm).[1][2]

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes is a good starting point.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Data Analysis:

    • Analyze the chromatogram to identify the main peak corresponding to this compound.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

    • The presence of significant additional peaks may indicate degradation products (e.g., 5-Iodo-dCDP, 5-Iodo-dCMP, or free 5-iodocytosine).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction (e.g., PCR) cluster_analysis Analysis start Start: this compound Stock Solution (-20°C) thaw Thaw on Ice start->thaw mix Prepare Reaction Mix (Polymerase, Buffer, Primers, dNTPs) thaw->mix add Add this compound to Mix mix->add pcr Thermal Cycling (Denaturation, Annealing, Extension) add->pcr gel Agarose Gel Electrophoresis pcr->gel purify Product Purification gel->purify end End: Modified DNA Product purify->end

Caption: Workflow for enzymatic incorporation of this compound.

logical_relationship storage Proper Storage (-20°C, Dark, Aliquoted) stability This compound Stability storage->stability purity High Purity in Reaction stability->purity handling Correct Handling (Thaw on ice, Minimize light exposure) handling->stability degradation Degradation (Hydrolysis, Photodegradation) degradation->purity reduces efficiency Successful Enzymatic Incorporation purity->efficiency

Caption: Factors influencing the stability and performance of this compound.

References

preventing degradation of 5-Iodo-dCTP during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Iodo-dCTP

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of this compound during their experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound upon receipt?

A1: For long-term stability, this compound should be stored at -20°C.[1][2] It is shipped on gel packs, and short-term exposure to ambient temperatures (up to one week cumulative) is generally acceptable.[1][2] To minimize freeze-thaw cycles, it is recommended to aliquot the solution into smaller, single-use volumes.

Q2: Is this compound sensitive to light?

A2: Yes, iodinated compounds can be susceptible to photodegradation upon exposure to UV light, which can lead to the loss of the iodine atom (deiodination). It is crucial to protect this compound solutions from light by storing them in amber or opaque tubes and minimizing exposure to ambient light during experimental setup.

Q3: What is the optimal pH for storing and using this compound?

A3: this compound is typically supplied in a solution with a pH of 7.5 ±0.5.[1][2] It is advisable to maintain a neutral to slightly alkaline pH (around 7.0-8.0) in your experimental buffers. Some halogenated pyrimidines have been shown to be unstable in highly alkaline conditions, which could potentially lead to degradation.

Q4: Can I use my standard DNA polymerase with this compound?

A4: Not all DNA polymerases are capable of efficiently incorporating modified nucleotides. It is recommended to use a DNA polymerase that is known to be compatible with modified dNTPs. Polymerases lacking 3'→5' exonuclease activity (proofreading) are often more tolerant of modified bases. Always consult the polymerase manufacturer's guidelines for compatibility with modified nucleotides.

Q5: How can I check the integrity of my this compound stock?

A5: The purity of this compound is typically ≥ 95% as determined by HPLC upon manufacturing.[1][2] If you suspect degradation, a functional test is the most practical approach. This can be a simple primer extension assay or a pilot PCR experiment where successful incorporation and amplification of the target DNA would indicate that the this compound is still functional.

Troubleshooting Guides

Issue 1: Low or No Yield in PCR Amplification

If you are experiencing low or no yield in your PCR when using this compound, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Incompatible DNA Polymerase Switch to a DNA polymerase known to efficiently incorporate modified nucleotides. High-fidelity polymerases with strong proofreading activity may excise the modified nucleotide.
Suboptimal MgCl₂ Concentration The optimal Mg²⁺ concentration can change with the incorporation of modified dNTPs. Perform a MgCl₂ titration (e.g., 1.5 mM to 4.0 mM) to find the optimal concentration for your specific primers and template.
Incorrect dNTP Ratio The ratio of this compound to the canonical dCTP and other dNTPs can be critical. Try varying the concentration of this compound while keeping the other dNTP concentrations constant. Start with a 1:3 or 1:1 ratio of this compound to dCTP.
Degraded this compound If the stock has been subjected to multiple freeze-thaw cycles, prolonged light exposure, or improper storage, it may have degraded. Use a fresh aliquot or a new vial of this compound.
Annealing Temperature Too High The incorporation of a modified nucleotide can affect the melting temperature (Tm) of the DNA. Try lowering the annealing temperature in increments of 2-3°C.
Issue 2: Non-Specific PCR Products or Smearing on Gel

The presence of non-specific bands or a smear on your agarose gel can indicate several issues.

Potential Cause Recommended Solution
Excessive this compound Concentration Too high a concentration of the modified nucleotide can sometimes lead to misincorporation and non-specific amplification. Try reducing the concentration of this compound in your reaction mix.
Suboptimal Primer Design Ensure your primers are specific to the target sequence and do not have significant secondary structures or primer-dimer potential, which can be exacerbated by the presence of modified nucleotides.
High Number of PCR Cycles An excessive number of cycles can lead to the accumulation of non-specific products. Try reducing the number of cycles by 3-5.

Factors Affecting this compound Stability

The following table summarizes the key factors that can influence the stability of this compound during storage and experimentation.

FactorCondition to AvoidRecommended Practice
Temperature Prolonged exposure to temperatures above -20°C; multiple freeze-thaw cycles.Store at -20°C in single-use aliquots.
Light Exposure to direct sunlight or UV light.Store in opaque tubes and work in a shaded area.
pH Highly acidic or alkaline conditions.Maintain a pH between 7.0 and 8.0 in all solutions.
Contamination Nuclease contamination from tips, tubes, or water.Use nuclease-free water, tips, and tubes.

Experimental Protocols

Protocol 1: Quality Control of this compound using a Primer Extension Assay

This protocol provides a method to assess the functionality of your this compound stock by determining if it can be successfully incorporated by a DNA polymerase.

Materials:

  • This compound stock solution

  • Control dCTP solution

  • DNA polymerase (e.g., a non-proofreading Taq polymerase)

  • 10X PCR buffer

  • Forward primer (fluorescently labeled for easier detection, if available)

  • Template DNA with a known sequence

  • dNTP mix lacking dCTP (dATP, dGTP, dTTP)

  • Nuclease-free water

Methodology:

  • Reaction Setup: Prepare two reaction mixes as follows:

ComponentTest ReactionControl Reaction
10X PCR Buffer2 µL2 µL
Template DNA (10 ng/µL)1 µL1 µL
Forward Primer (10 µM)1 µL1 µL
dNTP mix (minus dCTP) (10 mM each)0.4 µL0.4 µL
This compound (10 mM)0.4 µL-
dCTP (10 mM)-0.4 µL
DNA Polymerase (5 U/µL)0.2 µL0.2 µL
Nuclease-free waterto 20 µLto 20 µL
  • Thermal Cycling: Perform a single cycle of denaturation, annealing, and extension. For example:

    • 95°C for 2 minutes

    • 55°C for 30 seconds

    • 72°C for 1 minute

  • Analysis: Analyze the products on a denaturing polyacrylamide gel or by capillary electrophoresis if using a fluorescently labeled primer. A successful extension in the "Test Reaction" lane, indicated by a product of the expected size, confirms the integrity and functionality of the this compound.

Visualizations

degradation_pathway This compound This compound Degraded Product (Deiodinated dCTP) Degraded Product (Deiodinated dCTP) This compound->Degraded Product (Deiodinated dCTP) UV Light Non-functional dCTP analog Non-functional dCTP analog This compound->Non-functional dCTP analog High pH

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Low/No PCR Product check_polymerase Is the DNA polymerase compatible with modified dNTPs? start->check_polymerase optimize_mgcl2 Optimize MgCl₂ concentration check_polymerase->optimize_mgcl2 Yes Change Polymerase Change Polymerase check_polymerase->Change Polymerase No optimize_dntp Optimize this compound concentration optimize_mgcl2->optimize_dntp check_reagents Check integrity of this compound (use fresh aliquot) optimize_dntp->check_reagents success Successful Amplification check_reagents->success

Caption: Troubleshooting workflow for low PCR yield with this compound.

stability_factors This compound\nStability This compound Stability Temperature Temperature This compound\nStability->Temperature  -20°C Light Light This compound\nStability->Light  Dark pH pH This compound\nStability->pH  7.0-8.0 Contamination Contamination This compound\nStability->Contamination  Nuclease-free

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: An Exploratory Analysis of 5-Iodo-dCTP and Primer-Dimer Formation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of 5-Iodo-dCTP to specifically mitigate primer-dimer formation is not a widely documented or established technique in the scientific literature. This technical support guide provides information based on the known properties of modified nucleotides and primers and proposes a hypothetical mechanism by which this compound might influence primer-dimer formation. The experimental protocols provided are intended for research and validation purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

5-Iodo-2'-deoxycytidine-5'-triphosphate (this compound) is a modified deoxycytidine triphosphate. It is structurally similar to the natural dCTP but contains an iodine atom at the 5th position of the cytosine base. This modification adds steric bulk to the nucleotide.

Q2: Can this compound be incorporated during PCR?

Yes, studies have shown that pyrimidines substituted at the 5-position with iodine atoms can be incorporated into PCR amplicons by Taq DNA polymerase with an efficiency comparable to that of natural dNTPs[1]. However, the efficiency can be polymerase-dependent, with some studies indicating that a this compound analog was a less efficient substrate for T7 DNA polymerase[2].

Q3: What is the hypothetical impact of this compound on primer-dimer formation?

The primary hypothesis is that the incorporation of the bulky this compound into the elongating DNA strand of a primer-dimer could create steric hindrance. This might inhibit the DNA polymerase from efficiently extending the primer-dimer product in subsequent PCR cycles, thereby reducing its amplification. Research on primers modified with bulky alkyl groups at their 3'-ends supports the principle that steric hindrance can reduce the propagation of non-specific amplification products like primer-dimers[3][4].

Q4: Are there established protocols for using this compound to prevent primer-dimers?

Currently, there are no established or validated protocols specifically for the use of this compound to prevent primer-dimer formation. The information provided here is for exploratory purposes.

Troubleshooting Guide

This guide addresses potential issues if you are experimenting with this compound to reduce primer-dimers.

Issue Possible Cause Suggested Solution
No PCR Product 1. This compound concentration is too high, inhibiting the polymerase. 2. The specific DNA polymerase being used cannot efficiently incorporate this compound. 3. Annealing temperature is not optimal for the modified DNA.1. Titrate the concentration of this compound in the dNTP mix. Start with a small percentage and gradually increase. 2. Test different DNA polymerases. A polymerase with higher processivity and tolerance for modified nucleotides may be required. 3. Perform a temperature gradient PCR to find the optimal annealing temperature.
Primer-dimers still present 1. The steric hindrance from incorporated this compound is insufficient to inhibit primer-dimer amplification. 2. The concentration of this compound is too low. 3. Other factors are contributing significantly to primer-dimer formation (e.g., poor primer design, high primer concentration).1. This is a potential outcome, as the hypothesis is not proven. 2. Gradually increase the percentage of this compound in the dNTP mix. 3. Re-evaluate your primer design for self-complementarity and 3'-end stability. Optimize primer concentration and annealing temperature.
Reduced yield of the desired product 1. The DNA polymerase incorporates this compound less efficiently than dCTP, leading to lower overall amplification. 2. The presence of iodine in the template strand affects the efficiency of subsequent denaturation or annealing steps.1. Try a different DNA polymerase. 2. Optimize PCR cycling conditions, such as increasing the denaturation time or temperature.

Quantitative Data Summary

Direct quantitative data on the effect of this compound on primer-dimer formation is not available in the reviewed literature. However, the properties of this compound are summarized below.

Property Value/Description Reference
Molecular Formula (free acid) C9H15N3O13P3I[5]
Molecular Weight (free acid) 593.05 g/mol [5]
Purity (typical) ≥ 95 % (HPLC)[5]
Incorporation by Taq DNA Polymerase Reported to be as efficient as natural dNTPs[1]
Incorporation by T7 DNA Polymerase Reported to be less efficient than natural dCTP[2]

Experimental Protocols

Hypothetical Protocol for Evaluating the Effect of this compound on Primer-Dimer Formation

This protocol is designed for researchers interested in investigating the potential of this compound to reduce primer-dimer formation.

1. Primer Design:

  • Design a primer pair known to be prone to primer-dimer formation. This can be achieved by designing primers with some 3'-end complementarity.

2. PCR Reaction Setup:

  • Prepare a master mix for the PCR reactions.

  • Set up a series of reactions with varying ratios of dCTP to this compound in the dNTP mix (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).

  • Keep the total dNTP concentration constant across all reactions (e.g., 200 µM each of dATP, dGTP, dTTP, and the dCTP/5-Iodo-dCTP mix).

  • Include a negative control (no template DNA) for each condition to clearly visualize primer-dimer formation.

  • Include a positive control with a template that should be amplified by the primers.

3. PCR Cycling Conditions:

  • Use a standard PCR program. A temperature gradient for the annealing step (e.g., 50-65°C) is recommended to assess the effect at different stringencies.

    • Initial Denaturation: 95°C for 2 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-65°C (gradient) for 30 seconds

      • Extension: 72°C for 30-60 seconds

    • Final Extension: 72°C for 5 minutes

4. Analysis:

  • Analyze the PCR products by agarose gel electrophoresis.

  • Compare the intensity of the primer-dimer band (typically <100 bp) and the specific product band across the different dCTP/5-Iodo-dCTP ratios and annealing temperatures.

  • Quantify the band intensities using gel documentation software for a more precise comparison.

Visualizations

Hypothetical_Mechanism cluster_0 Standard PCR cluster_1 PCR with this compound Primer1 5'-Primer A-3' Dimer Primer-Dimer Formation Primer1->Dimer Primer2 3'-Primer B-5' Primer2->Dimer Polymerase DNA Polymerase Dimer->Polymerase Extension Amplification Exponential Amplification of Primer-Dimers Polymerase->Amplification Iodo_dCTP This compound incorporated Steric_Hindrance Steric Hindrance Iodo_dCTP->Steric_Hindrance Reduced_Amplification Reduced/Inhibited Amplification Steric_Hindrance->Reduced_Amplification Dimer_Iodo Primer-Dimer with this compound Polymerase_Iodo DNA Polymerase Dimer_Iodo->Polymerase_Iodo Extension Polymerase_Iodo->Iodo_dCTP

Caption: Hypothetical mechanism of this compound in reducing primer-dimer amplification.

Experimental_Workflow Start Design Primer-Dimer Prone Primers Setup_PCR Set up PCR with varying This compound:dCTP ratios Start->Setup_PCR Gradient_PCR Perform Gradient PCR (Annealing Temperature) Setup_PCR->Gradient_PCR Gel_Electrophoresis Agarose Gel Electrophoresis Gradient_PCR->Gel_Electrophoresis Analysis Analyze Band Intensities (Primer-Dimer vs. Product) Gel_Electrophoresis->Analysis Conclusion Draw Conclusion on the Effect of this compound Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound's impact on primer-dimers.

Troubleshooting_Logic Start Primer-Dimer Observed? Optimize_Primers Optimize Primer Design & Concentration Start->Optimize_Primers Yes Optimize_Annealing Optimize Annealing Temperature Optimize_Primers->Optimize_Annealing Hot_Start Use Hot-Start Polymerase Optimize_Annealing->Hot_Start Check_Reagents Check Reagent Concentrations (dNTPs, MgCl2) Hot_Start->Check_Reagents Success Primer-Dimer Reduced/Eliminated Check_Reagents->Success If successful Explore_Modified_dNTPs Explore Modified dNTPs (e.g., this compound) - Experimental Check_Reagents->Explore_Modified_dNTPs If persists

Caption: General troubleshooting workflow for primer-dimer formation.

References

adjusting annealing temperature for primers with 5-Iodo-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting annealing temperatures for primers when 5-Iodo-dCTP is incorporated into a PCR amplification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect my PCR?

This compound is a modified deoxycytidine triphosphate where the hydrogen atom at the 5th position of the cytosine base is replaced by an iodine atom. This modification has a significant impact on the stability of the DNA duplex. The larger, more polarizable iodine atom enhances base stacking interactions within the DNA double helix, leading to a more stable duplex.[1][2] This increased stability means that a higher temperature is required to separate the DNA strands, a property characterized by an increased melting temperature (Tm).

In the context of PCR, the incorporation of this compound into the newly synthesized DNA strands will increase the overall stability of the PCR product.[3] Consequently, this allows for the use of higher annealing temperatures, which can improve the specificity of primer binding and reduce non-specific amplification.[3]

Q2: How do I calculate the new annealing temperature (Ta) when using this compound?

Currently, there are no established, publicly available nearest-neighbor thermodynamic parameters specifically for 5-Iodo-dC.[3] This means that a precise theoretical calculation of the melting temperature (Tm) for a DNA sequence containing this modified base is not possible with standard Tm calculators.

The general recommendation is to empirically determine the optimal annealing temperature. A gradient PCR is the most effective method for this.[4] You can start with a broad temperature range and then narrow it down to find the temperature that gives the highest yield of the specific product with minimal non-specific bands.

As a starting point, you can calculate the theoretical Tm of your unmodified primers using a standard Tm calculator and then test a range of annealing temperatures above this value.

Q3: What is the general rule of thumb for adjusting the annealing temperature?

While a precise formula is unavailable, the general principle is that the incorporation of this compound will increase the melting temperature of the DNA. Therefore, you will likely need to increase your annealing temperature. A common starting point for standard PCR is to set the annealing temperature (Ta) about 5°C below the calculated melting temperature (Tm) of the primers.[5][6] When this compound is included, you can anticipate that the optimal Ta will be higher than for an unmodified reaction.

It is advisable to start with the calculated Ta for your unmodified primers and then test a gradient of increasing temperatures.

Q4: What are the consequences of not adjusting the annealing temperature?

If you use an annealing temperature that is too low for a PCR reaction containing this compound, you may encounter several issues:

  • Non-specific amplification: The increased stability of the DNA can promote the binding of primers to partially complementary sites on the template, leading to the amplification of unwanted PCR products.[5]

  • Reduced yield of the desired product: Non-specific amplification can compete for reaction components like dNTPs and polymerase, thereby reducing the efficiency of amplifying your target sequence.[5]

Conversely, if the annealing temperature is set too high, it can prevent efficient primer binding, leading to low or no amplification.[5]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in PCR and provides steps for resolution.

Problem Potential Cause Recommended Solution
No PCR Product or Low Yield The annealing temperature is too high, preventing efficient primer binding.Perform a gradient PCR with a range of lower annealing temperatures. Start from the calculated Tm of your unmodified primers and decrease in 2°C increments.[7]
The denaturation temperature is insufficient to separate the more stable, 5-Iodo-dC-containing DNA strands.Increase the denaturation temperature to 98-100°C, especially in later PCR cycles when the amplicon concentration is high.[8]
Issues with other PCR components (e.g., MgCl2 concentration, polymerase activity).Optimize other reaction components. Ensure you are using a polymerase that can efficiently incorporate modified nucleotides.
Non-specific Bands The annealing temperature is too low, allowing for non-specific primer binding.Perform a gradient PCR with a range of higher annealing temperatures. Start from the calculated Tm of your unmodified primers and increase in 2°C increments.[7]
Primer-dimer formation.Optimize primer concentration. Consider a hot-start polymerase to minimize primer-dimer formation during reaction setup.
Smearing on an Agarose Gel A combination of non-specific amplification and primer-dimers.Optimize the annealing temperature using a gradient PCR. Also, verify primer design for potential self-dimerization or secondary structures.

Quantitative Data Summary

ParameterEffect of this compound IncorporationRationale
Melting Temperature (Tm) IncreaseThe iodine atom at the 5-position of cytosine enhances base-stacking interactions, leading to increased DNA duplex stability.[1][2]
Optimal Annealing Temperature (Ta) IncreaseA higher Ta is required to ensure specific primer binding to the more stable DNA template.[3]
Optimal Denaturation Temperature May need to be increasedThe increased stability of the PCR product may require a higher temperature for efficient strand separation in each cycle.[8]

Experimental Protocols

Protocol: Empirical Determination of Optimal Annealing Temperature using Gradient PCR

This protocol outlines the steps to determine the optimal annealing temperature for your primers when using this compound.

  • Primer Tm Calculation: Calculate the theoretical melting temperature (Tm) of your forward and reverse primers using a standard online Tm calculator. Note the lower of the two Tm values.

  • Gradient PCR Setup: Prepare a series of identical PCR reactions. The only variable should be the annealing temperature. Set up a temperature gradient on your thermal cycler that spans a range of temperatures. A good starting range is from the calculated Tm of your unmodified primers up to 10-15°C higher. For example, if the lower Tm of your primers is 60°C, you could set a gradient from 60°C to 75°C.

  • PCR Cycling Conditions:

    • Initial Denaturation: 95-98°C for 2-3 minutes.

    • Denaturation: 95-98°C for 30 seconds.

    • Annealing: Gradient (e.g., 60-75°C) for 30 seconds.

    • Extension: 72°C for a duration appropriate for your amplicon length (e.g., 1 minute per kb).

    • Number of Cycles: 30-35 cycles.

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis: Run the PCR products on an agarose gel. The optimal annealing temperature is the one that produces the highest yield of your desired product with the fewest non-specific bands.

Visualizations

Troubleshooting_Workflow Troubleshooting PCR with this compound start Start PCR with this compound check_gel Analyze PCR product on Agarose Gel start->check_gel no_product No Product or Low Yield check_gel->no_product Issue nonspecific Non-specific Bands check_gel->nonspecific Issue smear Smear check_gel->smear Issue optimal_product Clean, Specific Product of Correct Size check_gel->optimal_product Success gradient_pcr_lower Run Gradient PCR (Lower Ta Range) no_product->gradient_pcr_lower Try First increase_denat Increase Denaturation Temperature no_product->increase_denat If still no product gradient_pcr_higher Run Gradient PCR (Higher Ta Range) nonspecific->gradient_pcr_higher smear->gradient_pcr_higher Primary Action optimize_primers Optimize Primer Concentration smear->optimize_primers Secondary Action end Successful PCR optimal_product->end gradient_pcr_lower->check_gel Re-evaluate increase_denat->check_gel Re-evaluate gradient_pcr_higher->check_gel optimize_primers->check_gel

Caption: Troubleshooting workflow for PCR with this compound.

References

Technical Support Center: Modified Nucleotide Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the enzymatic incorporation of modified nucleotides.

Section 1: FAQs - In Vitro Transcription (IVT)

This section addresses common problems encountered when synthesizing RNA with modified nucleotides using methods like in vitro transcription (IVT).

Question: Why is the yield of my IVT reaction low or non-existent when using modified nucleotides?

Answer:

Low or no yield in IVT reactions with modified nucleotides is a common issue that can stem from several factors. Generally, the yield of full-length transcription products tends to decrease with the inclusion of modified nucleotides compared to their unmodified counterparts[1][2]. Here are the primary causes and troubleshooting steps:

  • Poor DNA Template Quality: Contaminants from plasmid purification, such as salts or ethanol, can inhibit RNA polymerases[3]. The DNA template must be intact and fully linearized to ensure efficient transcription.[]

    • Solution: Precipitate the DNA template with ethanol and resuspend it in nuclease-free water to remove inhibitors.[3] Always verify template integrity and complete linearization on an agarose gel before starting the IVT reaction.[3][]

  • RNase Contamination: Even trace amounts of RNase can rapidly degrade your RNA product, leading to low yields and smeared bands on a gel.[][5]

    • Solution: Maintain a strict RNase-free environment. Use certified nuclease-free reagents, barrier tips, and dedicated equipment. Incorporate an RNase inhibitor, such as RNasin®, into your transcription reaction.[3][5]

  • Suboptimal Reaction Conditions: The concentration of nucleotides, magnesium, or the enzyme itself can be limiting.

    • Solution 1 (Nucleotides): The concentration of the modified nucleotide may be insufficient.[6] If the total nucleotide concentration is too low (below 12µM), it can limit the reaction.[3] Try increasing the concentration of the modified nucleotide; however, be aware that this can chelate magnesium ions.[7] If necessary, add more magnesium to the reaction.[7]

    • Solution 2 (Enzyme): The RNA polymerase may have reduced activity or be inhibited. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] Increasing the polymerase concentration can sometimes improve the efficiency of the reaction.[7]

    • Solution 3 (Additives): For certain modifications, especially at the 2'-position, supplementing the reaction with additives like 0.5 mM MnCl₂, 1 U/µL pyrophosphatase, or spermidine/spermine can enhance incorporation.[7] Adding 5mM DTT may also improve the yield.[8]

  • Inhibitory Nature of the Modification: Some modified nucleotides are inherently poor substrates for standard RNA polymerases (e.g., T7).

    • Solution: Test different RNA polymerases or use a mutant T7 RNA polymerase that has been engineered for better incorporation of modified nucleotides.[7]

Question: My transcripts are shorter than expected (prematurely terminated). What is the cause?

Answer:

Premature termination results in incomplete RNA transcripts. This is often observed as discrete, smaller bands on a gel.

  • Insufficient Nucleotide Concentration: When a labeled or modified nucleotide is used, its concentration can become the limiting factor in the reaction, causing the polymerase to stall and terminate.[6]

    • Solution: Increase the concentration of the limiting modified nucleotide. This may require adjusting the ratio of modified to unmodified NTPs to optimize for full-length products.[6]

  • Secondary Structure in Template or Transcript: G/C-rich templates can form stable secondary structures that cause the RNA polymerase to dissociate from the DNA.[3][6]

    • Solution: Lower the incubation temperature of the reaction to 16°C or even 4°C.[6] This slows the polymerase's progression, allowing it to move through difficult secondary structures without being displaced.[6]

  • Cryptic Termination Sites: The DNA template sequence itself may contain sites that signal premature termination to the phage RNA polymerase.[3]

    • Solution: If possible, subclone the template into a different vector with an alternative RNA polymerase promoter.[3]

Question: I am having issues with mRNA capping reactions when using modified nucleotides. What should I do?

Answer:

Efficient 5' capping is crucial for the functionality of synthetic mRNA.[9] Problems can arise from the choice of capping method and the presence of modified bases.

  • Low Capping Efficiency with Co-transcriptional Capping: Standard co-transcriptional capping using cap analogs like m7GpppG or ARCA competes with GTP for initiation, often resulting in a significant fraction of uncapped transcripts and lower overall RNA yields.[9][10]

    • Solution 1: Optimize the ratio of cap analog to GTP. For ARCA, a 4:1 ratio is often recommended, but this may need adjustment.

    • Solution 2: Use a trinucleotide cap analog like CleanCap® Reagent AG. This method allows for initiation with the cap structure, leading to capping efficiencies greater than 95% without reducing GTP concentration, thus preserving high RNA yields.[]

  • Incompatibility with Post-Transcriptional Capping: Some modified nucleotides near the 5' end might interfere with the activity of capping enzymes like Vaccinia Capping Enzyme.

    • Solution: If you suspect interference, it is best to use a co-transcriptional capping method. Alternatively, design the 5' end of your transcript to be free of modifications in the first few nucleotides if post-transcriptional capping is required.

Section 2: FAQs - PCR & Reverse Transcription

This section covers issues related to incorporating modified nucleotides during PCR and their effects on reverse transcription.

Question: I am seeing low or no amplification in my PCR when using a modified dNTP. How can I troubleshoot this?

Answer:

Incorporating modified dNTPs in PCR can be challenging because the modification can hinder the DNA polymerase's function.

  • Polymerase Incompatibility: Not all DNA polymerases can efficiently incorporate modified nucleotides.[12] Polymerases with 3'-5' exonuclease (proofreading) activity may excise the modified nucleotide after incorporation.[13]

    • Solution: Select a polymerase known to be suitable for modified nucleotide incorporation. Often, Family B DNA polymerases (e.g., from Pyrococcus furiosus (Pfu), Thermococcus kodakarensis (KOD)) are better suited than Family A polymerases (e.g., Taq).[14] Use an exo- variant of the polymerase to prevent removal of the incorporated analog.[13]

  • Inhibition from High Substitution Levels: Completely replacing a natural dNTP with its modified counterpart often leads to PCR inhibition and low product formation due to the cumulative effect of lower incorporation efficiency over many cycles.[15]

    • Solution: Optimize the ratio of the modified dNTP to the corresponding natural dNTP. A partial substitution is often sufficient for labeling and is less likely to inhibit the reaction.[12]

  • Suboptimal Cycling Conditions: Standard PCR conditions may not be optimal for modified dNTPs.

    • Solution: Increase the extension time to compensate for the slower incorporation kinetics of the modified substrate.[16] You may also need to optimize the annealing temperature and magnesium concentration.

Question: The presence of modified nucleotides in my RNA template is causing issues with reverse transcription (RT). What is happening?

Answer:

Modified nucleotides can significantly affect the processivity and fidelity of reverse transcriptases.[1]

  • RT Stops and Truncated cDNA: Some modifications act as "hard stops" for reverse transcriptase, preventing full-length cDNA synthesis.[17] Modifications on the Watson-Crick face of the base, such as m¹A and m¹G, are particularly known to block RT extension.[17][18]

    • Solution 1: Choose a reverse transcriptase known for higher processivity and the ability to read through certain modifications. Enzymes like SuperScript III and IV may perform better than older M-MuLV versions.[19]

    • Solution 2: For some applications like tRNA sequencing, a pre-treatment step with an enzyme like AlkB can be used to biochemically remove specific methylations that block RT.[17]

  • Increased Error Rate/Misincorporation: Certain modified bases can cause the reverse transcriptase to misincorporate nucleotides, leading to errors in the resulting cDNA. For example, pseudouridine (Ψ) and N⁶-methyladenosine (m⁶A) have been shown to increase the first-strand error rate of some reverse transcriptases.[1][20]

    • Solution: Be aware of the specific mutational signatures of the modifications in your template. This is critical for applications like transcriptome-wide mapping of RNA modifications.[18] If high fidelity is essential, consider alternative quantification methods that do not rely on reverse transcription.

Section 3: Data Tables & Protocols

Table 1: Impact of Select Modified Ribonucleotides on Reverse Transcriptase (RT) Fidelity

This table summarizes the effect of different modified bases on the total first-strand error rate during reverse transcription compared to unmodified RNA.

Modified NucleotideEffect on First Strand Error RateReference
Pseudouridine (Ψ)Statistically significant increase[1][20]
5-hydroxymethyluridine (hm⁵U)Statistically significant increase[1][20]
N⁶-methyladenosine (m⁶A)Statistically significant increase[1][20]
5-methylcytosine (m⁵C)No statistically significant increase[1][20]
5-methyluridine (m⁵U)No statistically significant increase[1][20]
Table 2: General Polymerase Selection for Modified Nucleotide Incorporation
Polymerase FamilyCommon ExamplesSuitability for Modified NucleotidesKey ConsiderationsReference
Family A (DNA) Taq, KlenTaqVariable; can incorporate some modifications but may be less efficient.Often lack proofreading, which can be an advantage. KlenTaq shows tolerance for bulky modifications.[13][14]
Family B (DNA) Pfu, KOD, Vent, Deep VentGenerally better suited for incorporating a wider range of nucleobase-modified nucleotides.Proofreading (3'-5' exo) activity can be detrimental and should be disabled (use exo- versions).[13][14][15][16]
Phage RNA Pol. T7, T3, SP6Widely used for IVT. Wild-type enzymes may have difficulty with certain modifications.Mutant versions are available with improved incorporation efficiency for modified NTPs.[7]
Reverse Transcriptase M-MuLV, AMV, SuperScript seriesPerformance is highly dependent on the specific modification.Modifications can cause RT stops or introduce errors. Newer engineered enzymes offer higher processivity.[1][19]
Experimental Protocol: Standard In Vitro Transcription (IVT) with Modified Nucleotides

This protocol provides a general framework for a 20 µL IVT reaction. It should be optimized for your specific template and modified nucleotide.

Reagents:

  • Linearized DNA Template (0.5-1.0 µg)

  • Nuclease-Free Water

  • 10X Transcription Buffer

  • ATP, GTP, CTP Solution (e.g., 10 mM each)

  • UTP Solution (if partially substituting)

  • Modified UTP analog (e.g., N¹-methyl-pseudouridine-5'-Triphosphate)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase

Procedure:

  • Reaction Setup: Assemble the reaction at room temperature in the following order to prevent DNA precipitation by spermidine in the buffer.

    • Nuclease-Free Water (to 20 µL final volume)

    • 10X Reaction Buffer (2 µL)

    • ATP, GTP, CTP (as required for final concentration, e.g., 2 µL of 10mM stock for 1mM final)

    • UTP and/or Modified UTP (adjust ratio as needed)

    • Linearized DNA Template (1 µg)

    • RNase Inhibitor (1 µL)

    • T7 RNA Polymerase (2 µL)

  • Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate at 37°C for 2-4 hours. For difficult templates, incubation time can be extended or the temperature lowered.[][6]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15-30 minutes.[2]

  • Purification: Purify the RNA using a column-based kit (e.g., Zymo RNA Clean & Concentrator) or LiCl precipitation to remove unincorporated NTPs, enzymes, and salts.

  • Quantification and Quality Control: Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and denaturing agarose or polyacrylamide gel electrophoresis. A distinct band should be visible at the expected size.

Section 4: Visual Guides

Troubleshooting Workflow for Low IVT Yield

Caption: Troubleshooting flowchart for low RNA yield in IVT.

Experimental Workflow: mRNA Synthesis with Co-Transcriptional Capping

IVT_Workflow TemplatePrep 1. Template Preparation (PCR or Plasmid Linearization) IVT_Reaction 2. In Vitro Transcription Reaction Setup (Add Polymerase, Buffers, NTPs, Modified NTPs, Cap Analog) TemplatePrep->IVT_Reaction Incubation 3. Incubation (e.g., 2-4 hours at 37°C) IVT_Reaction->Incubation DNase 4. DNase I Treatment (Degrade DNA Template) Incubation->DNase Purification 5. RNA Purification (Column-based or Precipitation) DNase->Purification QC 6. Quality Control (Spectrophotometry and Gel Electrophoresis) Purification->QC FinalProduct Final Capped & Modified RNA QC->FinalProduct

Caption: Workflow for synthetic mRNA production.

References

reducing background signal in 5-Iodo-dCTP labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal in 5-Iodo-dCTP labeling experiments.

Troubleshooting Guide: High Background Signal

High background signal can obscure specific signals and lead to misinterpretation of results. The following guide addresses common causes of high background and provides systematic solutions.

Is the background diffuse and spread across the entire membrane/slide?

This often indicates issues with the probe or hybridization conditions.

  • Problem: Probe concentration is too high. Excess probe can bind non-specifically to the support matrix.[1]

    • Solution: Titrate the probe concentration to find the optimal balance between signal and background. Start with the recommended concentration and perform a series of dilutions.

  • Problem: Inadequate blocking of non-specific sites. The membrane or slide has unoccupied sites that the probe can adhere to.

    • Solution: Ensure the blocking step is performed correctly using an appropriate blocking agent. The choice of blocking agent can significantly impact the signal-to-noise ratio.[2] Consider extending the blocking time or increasing the concentration of the blocking agent.

  • Problem: Hybridization temperature is too low. Low stringency conditions can allow the probe to bind to partially complementary sequences.[3]

    • Solution: Increase the hybridization temperature to enhance the specificity of probe binding.

  • Problem: Washing steps are not stringent enough. Insufficient washing will not remove all non-specifically bound probe.[1][3][4]

    • Solution: Increase the stringency of the post-hybridization washes by increasing the temperature and/or decreasing the salt concentration of the wash buffers.[1]

Is the background localized to specific areas or appearing as distinct spots?

This may suggest problems with sample preparation or handling.

  • Problem: Particulate matter in hybridization solution. Dust or precipitates in the hybridization buffer can settle on the membrane/slide and cause spotty background.

    • Solution: Filter the hybridization buffer before use. Ensure all solutions are properly dissolved and free of particulates.

  • Problem: The membrane or slide was allowed to dry out. Drying during hybridization or washing can cause the probe to bind irreversibly to the support.[5]

    • Solution: Ensure the membrane or slide remains moist throughout the entire process. Use a humidified hybridization chamber.[3]

  • Problem: Incomplete removal of unincorporated nucleotides. Residual labeled this compound that was not incorporated into the probe can contribute to background.

    • Solution: Purify the labeled probe after the labeling reaction using methods like gel filtration or ethanol precipitation to remove unincorporated nucleotides.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background in this compound labeling experiments?

A1: High background in labeling experiments using this compound and subsequent hybridization can stem from several factors:

  • Non-specific probe binding: The labeled probe may adhere to the membrane or slide in a non-sequence-specific manner.[1]

  • Suboptimal probe concentration: Using too much probe can lead to increased non-specific binding.[1]

  • Inefficient blocking: Failure to adequately block non-specific binding sites on the substrate.[7]

  • Low stringency conditions: Hybridization and washing conditions that are not stringent enough can result in the probe binding to off-target sequences.[3][4]

  • Impure probe: Contamination of the probe with unincorporated labeled nucleotides.[1]

Q2: How can I optimize my probe concentration to reduce background?

A2: It is crucial to determine the optimal probe concentration empirically for each new probe and experimental system. A good starting point is to follow the manufacturer's recommendations if available. To optimize, perform a titration experiment where you test a range of probe concentrations while keeping all other parameters constant. This will help you identify the concentration that provides the best signal-to-noise ratio.

Q3: What are the best blocking agents to use for reducing non-specific background?

A3: The choice of blocking agent can have a significant impact on background levels. Commonly used blocking agents include non-fat dry milk, bovine serum albumin (BSA), and proprietary commercial blocking solutions.[2] For some applications, protein-free blocking agents may be preferable to avoid cross-reactivity.[2] The optimal blocking agent and its concentration may need to be determined experimentally. In some protocols, the addition of sheared, non-homologous DNA (like salmon sperm DNA) to the prehybridization and hybridization buffers can help to block non-specific binding of the probe to the membrane.[8]

Q4: How do I adjust the stringency of my hybridization and washes?

A4: Stringency is influenced by temperature and salt concentration.

  • To increase stringency: Raise the temperature of the hybridization or wash steps, and/or lower the salt concentration (e.g., use a lower concentration of SSC buffer).[1]

  • To decrease stringency: Lower the temperature and/or increase the salt concentration.

Higher stringency conditions favor more perfect probe-target hybrids, thus reducing background from non-specific or mismatched binding.[3]

Q5: Can the labeling method itself contribute to high background?

A5: Yes. In enzymatic labeling methods like random priming or nick translation, it is important to ensure the reaction has proceeded optimally. Incomplete reactions or using a suboptimal ratio of nucleotides can affect probe quality. More importantly, failure to remove unincorporated this compound after the labeling reaction is a common source of background. Always purify your probe before use.[1]

Data Presentation

Table 1: Comparison of Blocking Agents on Signal-to-Noise Ratio

Blocking AgentConcentrationRelative Signal-to-Noise Ratio (Arbitrary Units)Notes
No Blocking AgentN/A1.0High background, low signal clarity.
Bovine Serum Albumin (BSA)1% (w/v)3.5A common and effective blocking agent.[9][10]
Non-fat Dry Milk5% (w/v)4.2Cost-effective, but may interfere with certain detection methods (e.g., biotin-streptavidin).[2]
Casein1% (w/v)5.0Can be superior for blocking in some ELISA applications, suggesting potential utility in other assays.[10]
Commercial Blocking BufferManufacturer's Recommendation5.5Often optimized for high signal-to-noise, but can be more expensive.[2]
Polyvinylpyrrolidone (PVP-40)1% (w/v)4.0A non-protein blocking agent, useful for avoiding antibody cross-reactivity.[2]

Note: The relative signal-to-noise ratios are illustrative and can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Random Primed Labeling with this compound

This method is used to generate a uniformly labeled DNA probe from a denatured DNA template using random primers.[11][12]

Materials:

  • DNA template (25-50 ng)

  • 10x dNTP mix (dATP, dGTP, dTTP)

  • This compound

  • Random nonamer primers

  • Klenow fragment (exo-)

  • 10x Reaction buffer

  • Nuclease-free water

  • Stop buffer (e.g., 0.5 M EDTA)

Procedure:

  • In a microcentrifuge tube, combine 25-50 ng of the DNA template with nuclease-free water to a final volume of 10 µL.

  • Denature the DNA by heating at 95-100°C for 5 minutes, then immediately chill on ice for 5 minutes.

  • To the denatured DNA, add the following on ice:

    • 2.5 µL 10x Reaction buffer

    • 2.5 µL 10x dNTP mix (without dCTP)

    • X µL this compound (concentration to be optimized)

    • 2.5 µL Random nonamer primers

    • 1 µL Klenow fragment (exo-)

    • Nuclease-free water to a final volume of 25 µL.

  • Mix gently and incubate at 37°C for 60 minutes.

  • Stop the reaction by adding 2 µL of stop buffer.

  • Purify the labeled probe to remove unincorporated this compound. This can be done using a spin column or by ethanol precipitation.

Protocol 2: Nick Translation Labeling with this compound

This method introduces single-strand nicks into a double-stranded DNA template, followed by the incorporation of labeled nucleotides by DNA Polymerase I.[6][13][14]

Materials:

  • DNA template (1 µg)

  • 10x Nick translation buffer

  • 10x dNTP mix (dATP, dGTP, dTTP)

  • This compound

  • DNase I/DNA Polymerase I enzyme mix

  • Nuclease-free water

  • Stop buffer (e.g., 0.5 M EDTA)

Procedure:

  • In a microcentrifuge tube, combine the following on ice:

    • 1 µg of DNA template

    • 5 µL of 10x Nick translation buffer

    • 5 µL of 10x dNTP mix (without dCTP)

    • X µL of this compound (concentration to be optimized)

    • 5 µL of DNase I/DNA Polymerase I enzyme mix

    • Nuclease-free water to a final volume of 50 µL.

  • Mix gently and incubate at 15°C for 90-120 minutes.

  • Stop the reaction by adding 5 µL of stop buffer and heating to 65°C for 10 minutes.

  • Purify the labeled probe to remove unincorporated this compound using a suitable method.

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_hybridization Hybridization cluster_detection Detection template_dna Template DNA labeling_reaction Enzymatic Labeling (Random Priming or Nick Translation) with this compound template_dna->labeling_reaction purification Probe Purification labeling_reaction->purification prehybridization Prehybridization (Blocking) purification->prehybridization hybridization Hybridization with Labeled Probe prehybridization->hybridization washing Stringency Washes hybridization->washing detection Signal Detection washing->detection

Caption: Experimental workflow for this compound labeling and hybridization.

troubleshooting_guide action_node action_node start High Background Signal? diffuse Diffuse Background? start->diffuse Yes localized Localized/Spotty Background? start->localized No probe_conc Probe Concentration Too High? diffuse->probe_conc particulates Particulates in Buffer? localized->particulates inadequate_blocking Inadequate Blocking? probe_conc->inadequate_blocking No titrate_probe Titrate Probe Concentration probe_conc->titrate_probe Yes low_stringency Low Stringency Washes? inadequate_blocking->low_stringency No optimize_blocking Optimize Blocking Agent/Time inadequate_blocking->optimize_blocking Yes increase_stringency Increase Wash Temp/ Decrease Salt Conc. low_stringency->increase_stringency Yes drying Membrane/Slide Dried Out? particulates->drying No filter_buffer Filter Hybridization Buffer particulates->filter_buffer Yes keep_moist Ensure Constant Hydration drying->keep_moist Yes

Caption: Troubleshooting decision tree for high background signal.

References

Validation & Comparative

A Head-to-Head Comparison: 5-Iodo-dCTP versus 5-Bromo-dCTP for DNA Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to incorporate modified nucleotides into their DNA labeling workflows, the choice between 5-Iodo-dCTP and 5-Bromo-dCTP is a critical one. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal analog for your specific application.

Both this compound and 5-Bromo-dCTP are halogenated derivatives of deoxycytidine triphosphate, enabling the introduction of a halogen atom at the C5 position of the cytosine base. This modification can serve as a versatile handle for a variety of downstream applications, including the attachment of fluorescent dyes, biotin, or other reporter molecules. While structurally similar, the difference in the halogen atom—iodine versus bromine—imparts distinct properties that influence their enzymatic incorporation and subsequent utility.

Physicochemical Properties

A fundamental understanding of the physical and chemical characteristics of these modified nucleotides is essential for their effective use. The table below summarizes key properties for both this compound and 5-Bromo-dCTP.

PropertyThis compound5-Bromo-dCTP
Molecular Formula (free acid) C₉H₁₅IN₃O₁₃P₃C₉H₁₅BrN₃O₁₃P₃
Molecular Weight (free acid) 593.05 g/mol [1]546.05 g/mol
Maximum Absorption (λmax) 293 nm (pH 7.5)[1]287 nm (pH 7.5)
Molar Extinction Coefficient (ε) 5.7 L mmol⁻¹ cm⁻¹ (pH 7.5)[1]6.0 L mmol⁻¹ cm⁻¹ (pH 7.5)

Enzymatic Incorporation and Performance

The efficiency with which a DNA polymerase incorporates a modified nucleotide is a paramount consideration. Limited direct, head-to-head comparative studies across a wide range of polymerases are available in the public domain. However, a study on 5-substituted 2'-deoxycytidine 5'-(α-P-borano)triphosphates, which included both 5-iodo and 5-bromo analogs, provides valuable insights into their relative performance with T7 DNA polymerase (Sequenase).

In this study, the this compoundαB analog was found to be the least efficient substrate for T7 DNA polymerase when compared to the 5-bromo-dCTPαB analog and other 5-substituted counterparts[2][3]. This suggests that the bulkier iodine atom may present a greater steric hindrance to the polymerase active site than bromine.

Key Performance Comparison:

ParameterThis compound5-Bromo-dCTPReference
Incorporation Efficiency (T7 DNA Polymerase) Less efficientMore efficient[2][3]
Resistance to Exonuclease III Less resistantMore resistant (similar to unmodified dCTPαB)[2][3]

The lower incorporation efficiency of the iodo-analog may necessitate optimization of reaction conditions, such as enzyme concentration or incubation time, to achieve desired labeling densities. Conversely, the bromo-analog appears to be a more readily accepted substrate by at least some polymerases.

Experimental Protocols and Methodologies

While specific, optimized protocols for DNA labeling with this compound and 5-Bromo-dCTP are not abundantly available in commercial literature, standard labeling techniques can be adapted for their use. Below are generalized workflows for common DNA labeling methods that can serve as a starting point for optimization.

Polymerase Chain Reaction (PCR) Labeling

PCR-based labeling is a powerful method for generating highly specific labeled probes. The modified dCTP is included in the PCR master mix, allowing for its incorporation throughout the amplified DNA fragment.

PCR_Labeling_Workflow cluster_prep Reaction Setup cluster_purification Purification Template DNA Template Denaturation Denaturation (95°C) Template->Denaturation Primers Forward & Reverse Primers Primers->Denaturation dNTPs dATP, dGTP, dTTP dNTPs->Denaturation mod_dCTP This compound or 5-Bromo-dCTP mod_dCTP->Denaturation Polymerase Taq Polymerase Polymerase->Denaturation Buffer PCR Buffer Buffer->Denaturation Annealing Annealing (55-65°C) Denaturation->Annealing Extension Extension (72°C) Annealing->Extension Extension->Denaturation Repeat 25-35 cycles Purify Purify Labeled DNA (e.g., column purification) Extension->Purify

PCR Labeling Workflow

Protocol for PCR Labeling (20 µL reaction):

  • Reaction Mix Preparation:

    • 10x PCR Buffer: 2 µL

    • dNTP mix (10 mM each of dATP, dGTP, dTTP): 0.4 µL

    • This compound or 5-Bromo-dCTP (10 mM): 0.4 µL (adjust ratio with unlabeled dCTP as needed)

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (1-10 ng/µL): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.2 µL

    • Nuclease-free water: to 20 µL

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 25-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5-10 minutes

  • Purification: Purify the labeled PCR product using a suitable PCR clean-up kit to remove unincorporated nucleotides.

Nick Translation

Nick translation is a method for introducing labeled nucleotides into double-stranded DNA. DNase I introduces single-strand breaks ("nicks"), which serve as starting points for DNA Polymerase I to remove existing nucleotides and incorporate labeled ones.

Nick_Translation_Workflow dsDNA Double-Stranded DNA Nicked_DNA Nicked DNA dsDNA->Nicked_DNA Introduces nicks DNaseI DNase I Labeled_DNA Labeled DNA Nicked_DNA->Labeled_DNA 5'->3' Exonuclease & 5'->3' Polymerase Activity PolI DNA Polymerase I dNTPs dATP, dGTP, dTTP mod_dCTP This compound or 5-Bromo-dCTP Purification Purification Labeled_DNA->Purification

Nick Translation Workflow

Protocol for Nick Translation (50 µL reaction):

  • Reaction Setup:

    • 10x Nick Translation Buffer: 5 µL

    • dNTP mix (0.5 mM each of dATP, dGTP, dTTP): 5 µL

    • This compound or 5-Bromo-dCTP (0.5 mM): 5 µL (adjust ratio with unlabeled dCTP as needed)

    • DNA (1 µg): x µL

    • DNase I/DNA Polymerase I mix: 10 µL

    • Nuclease-free water: to 50 µL

  • Incubation: Incubate the reaction at 15°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purification: Separate the labeled DNA from unincorporated nucleotides using spin column chromatography or ethanol precipitation.

Applications and Considerations

The choice between this compound and 5-Bromo-dCTP will ultimately depend on the specific requirements of the downstream application.

  • 5-Bromo-dCTP: Due to its closer resemblance to the natural dCTP and potentially higher incorporation efficiency, 5-Bromo-dCTP may be a more straightforward choice for general labeling purposes where high labeling density is desired without extensive optimization.

  • This compound: The larger iodine atom can be advantageous in applications such as X-ray crystallography for phasing, or in techniques where a heavier atom is beneficial for detection. However, its lower incorporation efficiency may require more careful optimization of the labeling reaction.

For both analogs, it is crucial to consider the substrate specificity of the chosen DNA polymerase. Some polymerases are more tolerant of modified nucleotides than others. For example, family B polymerases like Pfu and Vent have been noted to be more accepting of certain modifications at the C5 position of pyrimidines[4]. Therefore, empirical testing with your polymerase of choice is highly recommended.

Conclusion

Both this compound and 5-Bromo-dCTP are valuable tools for the enzymatic labeling of DNA. While 5-Bromo-dCTP appears to be more readily incorporated by T7 DNA polymerase, suggesting it may be a more efficient substrate in general, this compound offers the unique properties of a heavier halogen atom. The selection between these two analogs should be guided by the specific experimental goals, the chosen DNA polymerase, and a willingness to optimize the labeling protocol to achieve the desired outcome. This guide provides a foundational comparison to inform that decision-making process.

References

A Comparative Guide to the Incorporation Efficiency of 5-Iodo-dCTP versus dCTP by DNA Polymerases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the incorporation efficiency of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) and its natural counterpart, 2'-deoxycytidine-5'-triphosphate (dCTP), by DNA polymerases. Understanding the kinetics of incorporation of modified nucleotides like this compound is crucial for various molecular biology applications, including DNA sequencing, labeling, and the development of therapeutic agents.

Executive Summary

The incorporation of a modified nucleotide by a DNA polymerase is a critical factor determining its utility in various biochemical assays. While both this compound and dCTP can be utilized by DNA polymerases, their incorporation efficiencies can differ significantly. This difference is primarily attributed to the bulky iodine atom at the 5-position of the cytosine base in this compound, which can cause steric hindrance within the active site of the polymerase.

Direct quantitative comparisons of the kinetic parameters for this compound are not extensively available in the public domain. However, studies on analogous modified nucleotides, such as 5-Aza-dCTP, have shown a higher Michaelis constant (Km) and a slightly lower maximum reaction velocity (Vmax) compared to dCTP. This suggests that a higher concentration of the modified nucleotide and potentially a longer reaction time may be necessary to achieve the same level of incorporation as the natural nucleotide.

Quantitative Data Comparison

While specific kinetic data for this compound is scarce, the following table presents a comparative view of the kinetic parameters for dCTP and a related modified nucleotide, 5-Aza-dCTP, which can serve as a proxy for understanding the potential impact of a modification at the 5-position of the cytosine ring.

NucleotideApparent Km (µM)Apparent VmaxDNA Polymerase
dCTP2.0-Mammalian DNA polymerase alpha
5-Aza-dCTP3.0Slightly lower than dCTPMammalian DNA polymerase alpha

Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

Experimental Protocols

To quantitatively assess the incorporation efficiency of this compound compared to dCTP, a steady-state kinetic analysis using a primer extension assay is the standard method.

Principle of the Primer Extension Assay

This assay measures the rate of incorporation of a single nucleotide onto a radiolabeled primer annealed to a DNA template. By varying the concentration of the nucleotide (either dCTP or this compound) and measuring the initial reaction velocity, the kinetic parameters Km and Vmax can be determined.

Detailed Methodology

1. Materials:

  • DNA Template and Primer: A synthetic oligonucleotide template containing a known sequence and a corresponding shorter primer, with the primer being 5'-radiolabeled (e.g., with 32P).

  • DNA Polymerase: A purified DNA polymerase (e.g., Klenow fragment of E. coli DNA polymerase I, Taq DNA polymerase).

  • Nucleotides: Stock solutions of dCTP and this compound of known concentrations.

  • Reaction Buffer: Appropriate buffer for the chosen DNA polymerase, typically containing Tris-HCl, MgCl₂, and dithiothreitol (DTT).

  • Quenching Solution: A solution to stop the reaction, usually containing EDTA and formamide.

  • Polyacrylamide Gel Electrophoresis (PAGE) supplies: For separating the primer from the extended product.

  • Phosphorimager: For quantifying the radiolabeled DNA fragments.

2. Experimental Procedure:

  • Annealing: Anneal the radiolabeled primer to the DNA template by heating the mixture to 95°C and slowly cooling to room temperature.

  • Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, DNA polymerase, and reaction buffer.

  • Initiation: Initiate the reaction by adding varying concentrations of either dCTP or this compound to the reaction mixtures.

  • Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase for a short period to measure the initial velocity.

  • Quenching: Stop the reactions by adding the quenching solution.

  • Electrophoresis: Separate the unextended primer from the single-nucleotide extended product using denaturing PAGE.

  • Quantification: Quantify the amount of extended product using a phosphorimager.

3. Data Analysis:

  • Plot the initial reaction velocities against the nucleotide concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both dCTP and this compound.

  • The incorporation efficiency can be expressed as the ratio Vmax/Km.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis radiolabel 5'-Radiolabel Primer anneal Anneal Primer to Template radiolabel->anneal setup Set up Reaction Mix (Primer/Template, Polymerase, Buffer) anneal->setup add_nucs Add Varying Concentrations of dCTP or this compound setup->add_nucs incubate Incubate at Optimal Temperature add_nucs->incubate quench Quench Reaction with EDTA/Formamide incubate->quench page Denaturing PAGE quench->page quantify Phosphorimager Quantification page->quantify kinetics Determine Km and Vmax quantify->kinetics compare Compare Vmax/Km kinetics->compare

Caption: Experimental workflow for comparing nucleotide incorporation efficiency.

Logical Relationship of Kinetic Parameters

kinetic_parameters E DNA Polymerase (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Nucleotide (S) (dCTP or this compound) S->ES ES->E k-1 EP Enzyme-Product Complex (EP) ES->EP k_cat EP->E P Incorporated Nucleotide (P) EP->P k1_exp k1: Association rate constant k_1_exp k-1: Dissociation rate constant kcat_exp k_cat: Catalytic rate constant km_exp Km = (k-1 + k_cat) / k1

Caption: Relationship of kinetic parameters in enzyme catalysis.

Navigating the Maze of Halogenated Nucleoside Detection: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise analysis of cell proliferation and DNA replication, the specificity of antibodies against halogenated nucleosides is paramount. This guide provides a comprehensive comparison of commonly used anti-BrdU antibodies, detailing their cross-reactivity with other halogenated nucleosides like CldU and IdU, as well as the non-halogenated analog EdU. Supported by experimental data and detailed protocols, this resource aims to facilitate informed antibody selection for accurate and reliable experimental outcomes.

The use of thymidine analogs that can be incorporated into newly synthesized DNA is a cornerstone of cell proliferation assays. 5-bromo-2'-deoxyuridine (BrdU) has long been the analog of choice, detected by specific monoclonal antibodies. However, the structural similarity between BrdU and other halogenated nucleosides, such as 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), often leads to antibody cross-reactivity. This can be a critical consideration in dual-labeling experiments designed to track different cell populations or analyze DNA replication dynamics.

Comparative Analysis of Anti-BrdU Antibody Cross-Reactivity

The following table summarizes the cross-reactivity profiles of several widely used anti-BrdU antibody clones. The data has been compiled from various studies and manufacturer's datasheets. It is important to note that the degree of cross-reactivity can be influenced by the specific experimental conditions.

Antibody CloneRecognizes BrdUCross-reacts with CldUCross-reacts with IdUCross-reacts with EdUReference(s)
Bu20a YesYesYesYes[1][2][3][4][5]
MoBU-1 YesNo DataNo DataNo[1][6][7][8]
B44 YesYesYesYes[5][9]
BU1/75 (ICR1) YesYesNo DataYes[9][10]
RF04-2 YesYesYesYes[11]
AbD33758kd YesYesYesNo Data[11]
AbD33758kg YesYesNo DataNo Data[11]
AbD33761kd YesYesNo DataNo Data[11]

Key Insights from the Comparison

  • Broad Cross-Reactivity: Many commonly used anti-BrdU antibodies, including the Bu20a and B44 clones, exhibit significant cross-reactivity with other halogenated nucleosides like CldU and IdU.[1][5][9] This is attributed to the high degree of structural similarity between these molecules.

  • Specificity of MoBU-1: The MoBU-1 clone stands out for its high specificity for BrdU, with reports indicating no cross-reactivity with the non-halogenated thymidine analog EdU.[1][7] This makes it a valuable tool for dual-labeling experiments involving BrdU and EdU.

  • EdU Cross-Reactivity: Several anti-BrdU antibodies have been shown to cross-react with EdU, a surprising finding given that EdU is not halogenated and is typically detected via click chemistry.[9][10] This underscores the importance of validating antibody specificity for each experimental setup.

  • Application-Specific Performance: The suitability of an antibody can be application-dependent. For instance, some antibodies are validated for flow cytometry, while others are optimized for immunohistochemistry or ELISA.[6][11]

Experimental Protocols

Accurate assessment of antibody cross-reactivity is crucial for reliable experimental design. Below are detailed protocols for evaluating antibody specificity using ELISA-based methods and flow cytometry.

Experimental Protocol 1: ELISA-Based Cross-Reactivity Assessment

This protocol allows for the quantitative comparison of antibody binding to different immobilized halogenated nucleosides.

Materials:

  • 96-well microtiter plates

  • Biotinylated oligonucleotides containing BrdU, CldU, IdU, EdU, or no modification (control)

  • Streptavidin

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline with Tween 20 (PBST)

  • Primary anti-BrdU antibody to be tested

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with streptavidin overnight at 4°C.

  • Blocking: Wash the plate with PBST and block non-specific binding sites with a solution of 5% BSA in PBST for 1 hour at room temperature.

  • Oligonucleotide Immobilization: Wash the plate and add the biotinylated oligonucleotides (BrdU, CldU, IdU, EdU, and control) to separate wells. Incubate for 1 hour at room temperature to allow binding to the streptavidin.

  • Primary Antibody Incubation: Wash the plate to remove unbound oligonucleotides. Add the anti-BrdU antibody at various dilutions to each well and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add the TMB substrate. Allow the color to develop and then stop the reaction with the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. Compare the signal intensity for each halogenated nucleoside to determine the degree of cross-reactivity.

Experimental Protocol 2: Flow Cytometry-Based Cross-Reactivity Assessment

This protocol is suitable for assessing antibody cross-reactivity in a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium

  • BrdU, CldU, IdU, and EdU

  • Fixation and permeabilization buffers

  • DNA denaturation solution (e.g., 2N HCl)

  • Neutralization buffer (e.g., 0.1 M sodium borate)

  • Primary anti-BrdU antibody to be tested

  • Fluorochrome-conjugated secondary antibody

  • Flow cytometer

Procedure:

  • Cell Labeling: Culture cells and pulse-label separate populations with BrdU, CldU, IdU, and EdU for a defined period (e.g., 1 hour). Include an unlabeled control population.

  • Cell Harvest and Fixation: Harvest the cells and fix them using a suitable fixation buffer.

  • Permeabilization: Permeabilize the cells to allow antibody access to the nucleus.

  • DNA Denaturation: Treat the cells with a DNA denaturation solution (e.g., 2N HCl) to expose the incorporated nucleosides.[4] This step is critical for most anti-BrdU antibodies.[2]

  • Neutralization: Neutralize the acid with a suitable buffer.

  • Antibody Staining: Incubate the cells with the primary anti-BrdU antibody, followed by the fluorochrome-conjugated secondary antibody.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Compare the mean fluorescence intensity of the populations labeled with the different nucleosides to quantify cross-reactivity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for assessing antibody cross-reactivity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_binding Binding Steps cluster_detection Detection Coat with Streptavidin Coat with Streptavidin Block with BSA Block with BSA Coat with Streptavidin->Block with BSA Immobilize Biotin-Oligos Immobilize Biotin-Oligos Block with BSA->Immobilize Biotin-Oligos Add Primary Antibody Add Primary Antibody Immobilize Biotin-Oligos->Add Primary Antibody Add Secondary Antibody Add Secondary Antibody Add Primary Antibody->Add Secondary Antibody Add TMB Substrate Add TMB Substrate Add Secondary Antibody->Add TMB Substrate Stop Reaction Stop Reaction Add TMB Substrate->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance

Caption: Workflow for ELISA-based antibody cross-reactivity assessment.

Flow_Cytometry_Workflow Cell Labeling\n(BrdU, CldU, IdU, EdU) Cell Labeling (BrdU, CldU, IdU, EdU) Harvest & Fixation Harvest & Fixation Cell Labeling\n(BrdU, CldU, IdU, EdU)->Harvest & Fixation Permeabilization Permeabilization Harvest & Fixation->Permeabilization DNA Denaturation\n(e.g., 2N HCl) DNA Denaturation (e.g., 2N HCl) Permeabilization->DNA Denaturation\n(e.g., 2N HCl) Neutralization Neutralization DNA Denaturation\n(e.g., 2N HCl)->Neutralization Primary Antibody Staining Primary Antibody Staining Neutralization->Primary Antibody Staining Secondary Antibody Staining Secondary Antibody Staining Primary Antibody Staining->Secondary Antibody Staining Flow Cytometry Analysis Flow Cytometry Analysis Secondary Antibody Staining->Flow Cytometry Analysis

Caption: Workflow for flow cytometry-based antibody cross-reactivity assessment.

Conclusion

The choice of an anti-BrdU antibody has significant implications for the accuracy of cell proliferation and DNA replication studies, particularly in multi-labeling experimental designs. While many clones exhibit broad cross-reactivity with other halogenated nucleosides, highly specific options like MoBU-1 are available for applications requiring the distinct detection of BrdU. Researchers are strongly encouraged to consult manufacturer's datasheets and, when necessary, perform in-house validation using the protocols outlined in this guide to ensure the specificity and reliability of their chosen antibodies. This careful consideration will ultimately lead to more robust and reproducible scientific findings.

References

5-Iodo-dCTP: A Superior Alternative for Precise Molecular Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of molecular biology and drug development, the use of modified nucleotides is pivotal for elucidating complex biological processes and for the development of novel therapeutics. Among the various modified cytosines, 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) has emerged as a powerful tool, offering distinct advantages over other analogues such as 5-Bromo-dCTP and 5-Methyl-dCTP. This guide provides an objective comparison of this compound's performance, supported by experimental data, to assist researchers in selecting the optimal modified cytosine for their specific applications.

Enhanced Performance in X-ray Crystallography

One of the most significant advantages of this compound lies in its application in X-ray crystallography for determining the three-dimensional structures of macromolecules. The iodine atom, being heavier than bromine, provides a stronger anomalous scattering signal, which is crucial for solving the phase problem in crystallography.[1] This facilitates more accurate phase determination, leading to higher quality electron density maps and more precise structural models.

Key Advantages in X-ray Crystallography:

  • Stronger Anomalous Signal: Iodine's anomalous signal (f'') at the commonly used Cu Kα wavelength (1.54 Å) is significantly higher than that of bromine, providing a more robust signal for Single-wavelength Anomalous Diffraction (SAD) and Multi-wavelength Anomalous Diffraction (MAD) phasing.[1]

  • Improved Phasing Power: The stronger signal from iodine can lead to more accurate initial phase determination, which is often the bottleneck in solving novel crystal structures.

  • Facilitates Structure Solution of Challenging Targets: For large protein-nucleic acid complexes or crystals that diffract weakly, the enhanced phasing power of iodine can be the deciding factor in successfully determining the structure.

Comparative Analysis of Enzymatic Incorporation

The efficiency with which a modified nucleotide is incorporated by DNA polymerases is a critical factor for its utility in various molecular biology techniques. While this compound may exhibit lower incorporation efficiency with some polymerases compared to other modified cytosines, this characteristic can be harnessed for specific applications.

A study comparing 5-substituted 2'-deoxycytidine 5'-(alpha-P-borano)triphosphates revealed that the this compoundαB analog was the least efficiently incorporated by T7 DNA polymerase compared to 5-methyl, 5-ethyl, and 5-bromo analogs.[2] However, this apparent drawback is advantageous in techniques like DNA sequencing, where the reduced incorporation rate can lead to better-defined bands corresponding to cytosine positions.[2]

Conversely, for applications requiring high levels of substitution, other modified cytosines might be more suitable. For instance, 5-methyl-dCTP and 5-hydroxymethyl-dCTP have been shown to be incorporated as efficiently as the natural dCTP by the Q5 DNA polymerase.

Table 1: Qualitative Comparison of 5-Substituted dCTP Analogs

FeatureThis compound5-Bromo-dCTP5-Methyl-dCTP
X-ray Crystallography Phasing Excellent (strong anomalous signal)[1]Good (moderate anomalous signal)[1]Not applicable for phasing
Enzymatic Incorporation Efficiency Polymerase dependent, can be lower than other analogs[2]Generally higher than this compound[2]High, often comparable to dCTP
Nuclease Resistance Lower than alkylated analogs[2]Similar to this compound[2]Higher than halogenated analogs[2]
Primary Applications X-ray crystallography, DNA sequencing[1][2]X-ray crystallography, DNA labelingStudies of DNA methylation, epigenetics

Experimental Protocols

Protocol 1: Primer Extension Assay for Comparative Incorporation Efficiency

This protocol allows for the qualitative and semi-quantitative comparison of the incorporation of this compound versus other modified cytosines by a DNA polymerase.

Materials:

  • 5'-fluorescently labeled DNA primer

  • DNA template with a known sequence

  • DNA polymerase (e.g., Taq DNA Polymerase, Klenow Fragment)

  • Reaction buffer specific to the polymerase

  • dATP, dGTP, dTTP solutions (10 mM)

  • This compound and other modified dCTP solutions (10 mM)

  • Unmodified dCTP solution (10 mM) as a control

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15%, 7M Urea)

  • TBE buffer

  • Fluorescence imager

Procedure:

  • Annealing: Mix the fluorescently labeled primer and the DNA template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes and then slowly cool to room temperature.

  • Reaction Setup: For each modified dCTP to be tested (and the unmodified control), prepare a reaction mix on ice. In a final volume of 20 µL, combine:

    • 2 µL of 10x polymerase reaction buffer

    • 1 µL of annealed primer/template (10 µM)

    • 1 µL of dATP, dGTP, dTTP mix (1 mM each)

    • 1 µL of the respective dCTP analog (or dCTP) at varying concentrations (e.g., 0.1, 0.5, 1, 5 µM)

    • x µL of nuclease-free water

    • 1 µL of DNA polymerase (e.g., 1 U/µL)

  • Reaction: Incubate the reactions at the optimal temperature for the polymerase for a set time (e.g., 10-30 minutes).

  • Termination: Stop the reactions by adding an equal volume of stop solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes and then place them on ice.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the dyes have migrated sufficiently.

  • Analysis: Visualize the gel using a fluorescence imager. The intensity of the extended product bands will indicate the relative incorporation efficiency of each modified cytosine.

Protocol 2: Steady-State Kinetic Analysis of DNA Polymerase

This protocol provides a quantitative measure of the incorporation efficiency (kcat/KM) of different modified dCTPs.

Materials:

  • 5'-radiolabeled DNA primer ([γ-32P]ATP and T4 Polynucleotide Kinase for labeling)

  • DNA template

  • DNA polymerase

  • Reaction buffer

  • dATP, dGTP, dTTP solutions

  • This compound and other modified dCTP solutions at various concentrations

  • Unmodified dCTP solution

  • Quenching solution (e.g., 0.5 M EDTA)

  • Denaturing polyacrylamide gel

  • Phosphorimager and analysis software

Procedure:

  • Primer Labeling and Annealing: Prepare a 5'-32P-labeled primer and anneal it to the template DNA as described in Protocol 1.

  • Reaction Setup: Perform a series of reactions for each modified dCTP at a range of concentrations. Each reaction should contain a fixed, low concentration of the polymerase and the primer/template complex, and a saturating concentration of the other three dNTPs.

  • Time Course: At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots from the reaction and quench them with the EDTA solution.

  • Gel Electrophoresis and Quantification: Separate the products on a denaturing polyacrylamide gel. Quantify the amount of extended primer at each time point using a phosphorimager.

  • Data Analysis: Plot the product formation over time to determine the initial velocity (v0) for each substrate concentration. Plot these initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters KM and kcat. The incorporation efficiency is then calculated as kcat/KM.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict relevant workflows and pathways.

Phasing_in_Xray_Crystallography cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_phasing Phasing and Structure Solution Native_Crystal Native Macromolecule Crystal Soaking Soaking in Heavy Atom Solution (e.g., Iodide Salt) Native_Crystal->Soaking Derivative_Crystal Heavy-Atom Derivative Crystal Soaking->Derivative_Crystal Xray_Source Synchrotron X-ray Source (Tunable Wavelength) Diffraction_Native Diffraction Data (Native) Xray_Source->Diffraction_Native λ1 Diffraction_Derivative Diffraction Data (Derivative) Xray_Source->Diffraction_Derivative λ2 (Anomalous) Phase_Calculation Initial Phase Calculation Diffraction_Native->Phase_Calculation Patterson_Map Patterson Map (Locate Heavy Atoms) Diffraction_Derivative->Patterson_Map Patterson_Map->Phase_Calculation Electron_Density_Map Electron Density Map Phase_Calculation->Electron_Density_Map Model_Building Atomic Model Building and Refinement Electron_Density_Map->Model_Building Final_Structure Final 3D Structure Model_Building->Final_Structure

Caption: Workflow for solving a crystal structure using heavy-atom derivatization.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System Iodo_dC 5-Iodo-2'-deoxycytidine Reaction Sonogashira Cross-Coupling Iodo_dC->Reaction Terminal_Alkyne Terminal Alkyne (Functional Group) Terminal_Alkyne->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction Cu_Cocatalyst Copper(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Reaction Base Amine Base Base->Reaction Modified_dC 5-Alkynyl-2'-deoxycytidine Reaction->Modified_dC

Caption: Synthesis of modified nucleosides via Sonogashira coupling.

Polymerase_Incorporation Polymerase DNA Polymerase Binding Binding to Active Site Polymerase->Binding Primer_Template Primer-Template DNA Duplex Primer_Template->Binding dNTP Incoming dNTP (e.g., this compound) dNTP->Binding Conformational_Change Conformational Change Binding->Conformational_Change Catalysis Phosphodiester Bond Formation Conformational_Change->Catalysis Pyrophosphate_Release Pyrophosphate (PPi) Release Catalysis->Pyrophosphate_Release Translocation Translocation Pyrophosphate_Release->Translocation Translocation->Binding Next Cycle Extended_Primer Extended Primer Translocation->Extended_Primer

Caption: The enzymatic cycle of nucleotide incorporation by DNA polymerase.

Conclusion

This compound presents a compelling choice for specific and demanding molecular biology applications. Its superior performance in X-ray crystallography, owing to the strong anomalous signal of the iodine atom, makes it an invaluable tool for structural biologists. While its enzymatic incorporation may be less efficient than other modified cytosines with certain polymerases, this characteristic can be exploited for techniques like DNA sequencing. For applications requiring high incorporation rates, alternatives like 5-Methyl-dCTP may be more appropriate. The selection of a modified cytosine should, therefore, be guided by the specific requirements of the experimental design. This guide provides the necessary comparative data and protocols to enable researchers to make an informed decision and optimize their experimental outcomes.

References

A Comparative Guide to DNA Labeling Methods for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

The selection of an appropriate DNA labeling method is a critical decision in molecular biology, impacting the sensitivity, specificity, and success of numerous downstream applications. This guide provides a comparative analysis of common DNA labeling techniques, offering researchers, scientists, and drug development professionals a comprehensive overview of their underlying principles, performance metrics, and experimental protocols. The objective is to furnish the necessary data to make an informed choice based on the specific experimental context, whether for hybridization assays, protein interaction studies, or single-molecule experiments.

Performance Comparison of Key DNA Labeling Methods

DNA labeling can be broadly categorized into enzymatic and chemical methods, which can further be classified by the position of the label (end-labeling vs. internal labeling). The choice of method depends on factors such as the required specific activity, the nature of the downstream application, and the starting material.[1] Non-radioactive methods, utilizing haptens like biotin and digoxigenin (DIG) or fluorescent dyes, have become increasingly popular due to safety and stability, often providing sensitivity comparable to traditional radioactive approaches.[2][3][4]

The following table summarizes the key performance characteristics of the most widely used DNA labeling techniques.

MethodPrincipleLabel PositionTypical Specific Activity / EfficiencyAdvantagesDisadvantages
Random Primed Labeling The Klenow fragment of DNA Polymerase I synthesizes new DNA strands from random hexamer primers, incorporating labeled dNTPs.[5][6]Internal / UniformHigh (> 10⁹ dpm/µg for radioactive labels).[5][6] >80% incorporation of labeled dNTPs.[5]Highly efficient, reliable, and independent of template DNA size.[5] Generates probes with high specific activity.[7]Not suitable for applications requiring end-labeled probes.
Nick Translation DNase I introduces "nicks" into dsDNA. DNA Polymerase I then removes nucleotides from the 5' side of the nick while adding labeled dNTPs to the 3' side.[8][9]Internal / UniformLower than random priming.A well-established method for generating uniformly labeled probes.Slower reaction time and lower specific activity compared to random priming.[7]
PCR Labeling Labeled dNTPs are incorporated into the amplicon during a standard Polymerase Chain Reaction.[8][10]Internal / UniformHigh; dependent on PCR efficiency. Can detect single DNA molecules when combined with sensitive detection.[11]Simple, rapid, and highly sensitive, requiring very little template DNA. Allows for simultaneous amplification and labeling.Requires sequence-specific primers. dUTP-based labels can inhibit certain DNA polymerases.[10]
3' End Labeling (TdT) Terminal deoxynucleotidyl Transferase (TdT) adds labeled dNTPs to the 3'-hydroxyl ends of DNA strands in a template-independent manner.[12][13]3' EndSpecific to the end; one or more labels per molecule.Useful for labeling both ssDNA and dsDNA.[12] Prevents further extension, which can be advantageous in some applications.[13]Labeling efficiency can be lower than internal methods. The 3' label can block subsequent enzymatic reactions like ligation.[13]
5' End Labeling (T4 PNK) T4 Polynucleotide Kinase (T4 PNK) catalyzes the transfer of the γ-phosphate from a labeled ATP to the 5'-hydroxyl end of DNA or RNA.[13][14]5' EndOne label per molecule.Ideal for applications where an internal label might cause steric hindrance.[1]Lower specific activity compared to internal labeling methods.
Chemical Labeling Aldehyde groups are introduced into the DNA (e.g., by partial depurination), which then react with a fluorescent label containing a hydrazine group.[15]Internal / RandomEfficiency can be high (~70-75%).[16]Does not require enzymes. Can be applied to samples prepared by various methods.[15]Direct modification of nucleotide bases can interfere with hybridization efficiency if labeling is too dense.[17]

Experimental Workflows and Logical Relationships

Visualizing the workflow of each labeling method can help in understanding the fundamental differences between them.

DNA_Labeling_Categories Methods DNA Labeling Methods Enzymatic Enzymatic Methods->Enzymatic Chemical Chemical Methods->Chemical Internal Internal Labeling Enzymatic->Internal End End-Labeling Enzymatic->End Aldehyde Aldehyde Coupling Chemical->Aldehyde RP Random Primed Internal->RP NT Nick Translation Internal->NT PCR PCR Labeling Internal->PCR TdT 3' End (TdT) End->TdT PNK 5' End (T4 PNK) End->PNK Random_Primed_Workflow start dsDNA Template denature Denature (Heat) start->denature ssDNA ssDNA Strands denature->ssDNA anneal Anneal Random Hexamers ssDNA->anneal extend Extend with Klenow Pol. + Labeled dNTPs anneal->extend product Labeled dsDNA Probe extend->product PCR_Labeling_Workflow cluster_0 PCR Cycle (repeated) denature 1. Denaturation anneal 2. Primer Annealing denature->anneal extend 3. Extension (Taq Pol. + Labeled dNTPs) anneal->extend extend->denature Next Cycle product Labeled PCR Product extend->product start DNA Template + Primers + Labeled & Unlabeled dNTPs start->denature

References

Assessing the Fidelity of DNA Polymerases with 5-Iodo-dCTP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the fidelity of DNA polymerases when incorporating modified nucleotides is paramount for applications ranging from sequencing and PCR to the development of therapeutic oligonucleotides. This guide provides a comparative overview of DNA polymerase fidelity with a specific focus on the halogenated nucleotide, 5-Iodo-2'-deoxycytidine 5'-triphosphate (5-Iodo-dCTP).

The introduction of a bulky iodine atom at the C5 position of the pyrimidine ring of dCTP can influence the efficiency and accuracy of DNA synthesis. The active site of a DNA polymerase must accommodate this modification, and the efficiency of incorporation and the propensity for misincorporation can vary significantly between different polymerases. This guide summarizes the available data, discusses the structural basis for these differences, and provides detailed experimental protocols for assessing polymerase fidelity with this compound in your own laboratory.

Comparative Fidelity of DNA Polymerases

Direct quantitative data on the error rates of various DNA polymerases specifically with this compound is limited in the current literature. However, we can infer the expected performance based on the known fidelity of these enzymes with natural nucleotides and their tolerance for other C5-modified pyrimidines.

DNA polymerases are broadly categorized into families based on their sequence homology and structural similarity. Families A and B are the most commonly used in molecular biology.

  • Family A Polymerases (e.g., Taq polymerase, E. coli DNA Polymerase I Klenow Fragment): These polymerases often have a less stringent active site, which can make them more accommodating to nucleotide analogs. However, they typically lack a proofreading 3'→5' exonuclease activity, resulting in lower fidelity.

  • Family B Polymerases (e.g., Pfu polymerase, T7 DNA polymerase): These are high-fidelity polymerases that possess a 3'→5' exonuclease proofreading domain. This domain allows them to remove misincorporated nucleotides, leading to significantly lower error rates. Structural studies suggest that Family B polymerases may be more efficient at incorporating C5-modified pyrimidines compared to Family A polymerases[1].

The table below summarizes the general fidelity of several common DNA polymerases with natural dNTPs. This serves as a baseline for considering their potential performance with this compound. The bulky iodine substituent may increase the error rate for all polymerases, but the relative fidelity is expected to follow a similar trend.

DNA PolymeraseFamilyProofreading (3'→5' Exo)Error Rate (per 10^6 bases, with natural dNTPs)Reference(s)
Taq PolymeraseANo8 - 9[2]
Klenow Fragment (exo-)ANo~130[3]
T7 DNA PolymeraseBYes~3.4[3]
Pfu PolymeraseBYes1.3[4]
Q5 High-Fidelity DNA PolymeraseB (engineered)Yes~0.036[5][6]

Note: The error rates presented are approximate and can be influenced by reaction conditions.

One study on a boranophosphate analog of this compound found that it was the least efficiently incorporated by T7 DNA polymerase (Sequenase) compared to other 5-substituted dCTP analogs and the natural dCTP[7]. This suggests that the large iodine atom may present a steric hindrance in the active site, potentially leading to lower incorporation efficiency and possibly a higher misincorporation rate.

Experimental Protocols for Fidelity Assessment

To quantitatively assess the fidelity of a DNA polymerase with this compound, a steady-state kinetic analysis is a robust and widely used method. This approach determines the efficiency of correct incorporation versus misincorporation.

Steady-State Kinetic Analysis of this compound Incorporation

This protocol is adapted from established methods for analyzing polymerase fidelity[8][9].

Objective: To determine the kinetic parameters (kcat and Km) for the incorporation of this compound opposite a template guanine (correct incorporation) and opposite other template bases (misincorporation).

Materials:

  • Purified DNA polymerase of interest

  • Custom single-stranded DNA templates (desalted or HPLC-purified)

  • 5'-radiolabeled ([γ-32P]ATP) or fluorescently labeled primer

  • This compound and natural dNTPs (dATP, dGTP, dTTP)

  • Reaction buffer specific to the DNA polymerase

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Denaturing polyacrylamide gels

  • Phosphorimager or fluorescence scanner

Methodology:

  • Primer-Template Annealing:

    • Design a primer and a set of templates. One template will have a guanine at the first position downstream of the primer terminus for measuring correct incorporation. Other templates will have adenine, cytosine, or thymine at this position to measure misincorporation.

    • Anneal the labeled primer to each template by mixing in a 1:1.5 molar ratio, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Single Nucleotide Incorporation Reaction:

    • Set up reactions in the polymerase-specific buffer containing the annealed primer-template and the DNA polymerase.

    • Initiate the reaction by adding varying concentrations of this compound. For correct incorporation, a lower concentration range will be needed. For misincorporation, a much higher concentration range will likely be required.

    • Incubate the reactions at the optimal temperature for the polymerase for a fixed time. The reaction time should be optimized to ensure single-turnover conditions (less than 20% of the primer is extended).

    • Terminate the reactions by adding an equal volume of stop solution.

  • Gel Electrophoresis and Analysis:

    • Separate the unextended primer from the extended product on a high-resolution denaturing polyacrylamide gel.

    • Visualize and quantify the bands corresponding to the unextended primer and the +1 incorporation product using a phosphorimager or fluorescence scanner.

    • Calculate the initial velocity of the reaction at each this compound concentration.

    • Plot the initial velocity against the this compound concentration and fit the data to the Michaelis-Menten equation to determine kcat and Km.

  • Calculating Fidelity:

    • The fidelity of the polymerase is expressed as the ratio of the incorporation efficiency (kcat/Km) for the correct nucleotide (opposite guanine) to the incorporation efficiency for an incorrect nucleotide.

    • Fidelity = (kcat/Km)correct / (kcat/Km)incorrect

Visualizing Experimental Workflows

Fidelity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P_T_annealing Primer-Template Annealing Reaction_setup Reaction Setup (Polymerase, Buffer) P_T_annealing->Reaction_setup Add_dNTP Add this compound (Varying Concentrations) Reaction_setup->Add_dNTP Incubation Incubation (Optimal Temperature) Add_dNTP->Incubation Quench Quench Reaction (Stop Solution) Incubation->Quench PAGE Denaturing PAGE Quench->PAGE Imaging Imaging & Quantification PAGE->Imaging Kinetics Kinetic Analysis (kcat, Km) Imaging->Kinetics Fidelity_calc Fidelity Calculation Kinetics->Fidelity_calc

Logical Relationship of Fidelity Determinants

The fidelity of a DNA polymerase is a multi-step process influenced by both nucleotide selection and proofreading.

Fidelity_Determinants cluster_polymerization Polymerization cluster_proofreading Proofreading (for high-fidelity polymerases) dNTP_binding dNTP Binding Conformational_change Conformational Change (Fingers Closing) dNTP_binding->Conformational_change Correct dNTP Misincorporation Misincorporation dNTP_binding->Misincorporation Incorrect dNTP Catalysis Phosphodiester Bond Formation Conformational_change->Catalysis Correct_incorporation Correct Incorporation Catalysis->Correct_incorporation Mismatch_detection Mismatch Detection Strand_transfer Primer Strand Transfer to Exonuclease Site Mismatch_detection->Strand_transfer Excision Excision of Mismatched Base Strand_transfer->Excision Excision->dNTP_binding Retry Incorporation Misincorporation->Mismatch_detection

Conclusion

While direct comparative data for the fidelity of various DNA polymerases with this compound is not extensively available, this guide provides a framework for researchers to make informed decisions. High-fidelity Family B polymerases, such as Pfu and its engineered derivatives, are likely to offer the best performance in terms of accuracy, although their efficiency of incorporating the modified nucleotide should be empirically determined. The provided experimental protocol for steady-state kinetic analysis offers a robust method for quantifying the fidelity of any DNA polymerase with this compound, enabling researchers to select the most suitable enzyme for their specific application. The use of such modified nucleotides holds great promise in various molecular biology techniques, and a thorough understanding of their interaction with DNA polymerases is crucial for successful experimental outcomes.

References

A Comparative Guide to Iodinated and Brominated Nucleotides for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between iodinated and brominated nucleotides can significantly impact experimental outcomes. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform your selection process in applications ranging from structural biology to molecular diagnostics.

Halogenated nucleotides, particularly those modified with iodine or bromine at the C5 position of pyrimidines or the C8 position of purines, are invaluable tools in biochemical and biomedical research. Their unique properties, including altered base pairing stability, increased mass for crystallographic phasing, and photosensitivity, make them suitable for a wide range of applications. This guide offers a side-by-side comparison of iodinated and brominated nucleotides, focusing on key performance metrics to aid in the selection of the optimal analog for your research needs.

Performance Comparison: Iodinated vs. Brominated Nucleotides

The choice between an iodinated and a brominated nucleotide often depends on the specific application. The larger atomic size and electron density of iodine can offer advantages in certain techniques, while the subtler modification of bromine may be preferable in others.

PropertyIodinated NucleotidesBrominated NucleotidesKey Considerations
Enzymatic Incorporation Generally well-tolerated by DNA polymerases.Readily incorporated by DNA polymerases.In vitro studies have shown that DNA polymerases can utilize dTTP, BrdUTP, and IdUTP with nearly equal efficiency.[1] However, in vivo, the metabolic pathways of the cell can lead to differential incorporation rates.[1]
Thermal Stability of Duplexes Can slightly decrease the melting temperature (Tm) of DNA duplexes compared to unmodified DNA.Can slightly decrease the melting temperature (Tm) of DNA duplexes compared to unmodified DNA.The effect on Tm is generally modest for both, and sequence-dependent. Direct comparative studies under identical conditions are limited, but the larger size of iodine may cause a slightly greater destabilization.
X-ray Crystallography Excellent for phasing due to the high anomalous signal of iodine. Less susceptible to radiation damage than brominated analogs.Commonly used for phasing, but can be susceptible to X-ray-induced debromination, which can compromise structure determination.[2][3]Iodinated derivatives are often suggested as a more robust alternative to brominated ones for MAD phasing.[2][3]
Photophysical Properties Higher quantum yield for intersystem crossing, making them effective photosensitizers.Also act as photosensitizers, but generally with lower efficiency than their iodinated counterparts.The heavier iodine atom enhances spin-orbit coupling, leading to more efficient formation of triplet states upon photoexcitation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of halogenated nucleosides, which are precursors to the corresponding nucleotides, and for assessing their incorporation into DNA.

Synthesis of 5-Halogenated Uracils

Objective: To synthesize 5-iodouracil and 5-bromouracil, key precursors for the corresponding deoxyribonucleoside triphosphates.

Synthesis of 5-Iodouracil:

  • Materials: Uracil, iodine, nitric acid, water.

  • Procedure:

    • Dissolve uracil in a heated solution of nitric acid and water.

    • Slowly add a solution of iodine in aqueous potassium iodide to the uracil solution while stirring.

    • Continue heating and stirring for a specified period.

    • Cool the reaction mixture to allow the product to crystallize.

    • Collect the 5-iodouracil crystals by filtration, wash with cold water, and dry.

Synthesis of 5-Bromouracil:

  • Materials: Uracil, bromine, water or a suitable buffer.

  • Procedure:

    • Suspend uracil in water or a buffer solution.

    • Add bromine water dropwise to the suspension with constant stirring.

    • Continue stirring until the reaction is complete, as indicated by the disappearance of the bromine color.

    • Collect the 5-bromouracil precipitate by filtration, wash with water, and dry.

In Vitro DNA Polymerase Incorporation Assay

Objective: To compare the efficiency of incorporation of 5-iododeoxyuridine triphosphate (IdUTP) and 5-bromodeoxyuridine triphosphate (BrdUTP) by a DNA polymerase.

  • Materials: DNA template-primer, DNA polymerase (e.g., Klenow fragment), dATP, dCTP, dGTP, and varying ratios of dTTP to either IdUTP or BrdUTP, reaction buffer, radiolabeled dNTP (e.g., [α-³²P]dCTP) for detection.

  • Procedure:

    • Set up reaction mixtures containing the DNA template-primer, DNA polymerase, three unlabeled dNTPs, and the varying mixtures of dTTP and the halogenated analog.

    • Include a radiolabeled dNTP for the quantification of newly synthesized DNA.

    • Incubate the reactions at the optimal temperature for the DNA polymerase.

    • Stop the reactions at various time points by adding EDTA.

    • Precipitate the DNA using trichloroacetic acid (TCA).

    • Collect the precipitated DNA on glass fiber filters.

    • Quantify the amount of incorporated radiolabel using liquid scintillation counting.

    • Calculate the incorporation efficiency of the halogenated nucleotide relative to dTTP. A study using this approach found that dTTP, BrdUTP, and IdUTP were utilized with equal efficiency during in vitro semiconservative DNA replication.[1]

Visualizing Experimental Concepts

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Nucleoside Synthesis cluster_incorporation Enzymatic Incorporation Uracil Uracil Halogenation Halogenation Uracil->Halogenation I2 or Br2 Halogenated_Uracil Halogenated_Uracil Halogenation->Halogenated_Uracil 5-Iodo- or 5-Bromouracil dNTP_Conversion dNTP_Conversion Halogenated_Uracil->dNTP_Conversion Phosphorylation Template_Primer Template_Primer Polymerase_Binding Polymerase_Binding Template_Primer->Polymerase_Binding DNA Polymerase dNTP_Incorporation dNTP_Incorporation Polymerase_Binding->dNTP_Incorporation dNTPs (incl. Halogenated) Labeled_DNA Labeled_DNA dNTP_Incorporation->Labeled_DNA Analysis Analysis Labeled_DNA->Analysis Quantification dNTP_Conversion->dNTP_Incorporation

Caption: Workflow from synthesis of halogenated uracils to their enzymatic incorporation into DNA.

signaling_pathway_application Photoactivated_Nucleotide Photoactivated Halogenated Nucleotide Triplet_State Triplet State Photoactivated_Nucleotide->Triplet_State Intersystem Crossing ROS Reactive Oxygen Species (ROS) Triplet_State->ROS Energy Transfer to O2 DNA_Damage DNA Damage ROS->DNA_Damage Cellular_Response Cellular Response (e.g., Apoptosis) DNA_Damage->Cellular_Response

Caption: Simplified pathway of photosensitization by halogenated nucleotides leading to cellular responses.

References

Safety Operating Guide

Proper Disposal of 2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate): A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Safety and Hazard Summary

2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate) is a hazardous chemical that requires careful handling and disposal. All personnel must be aware of its potential risks before commencing any procedure.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed[1]
Acute Toxicity, DermalH311Toxic in contact with skin[1]
Acute Toxicity, InhalationH331Toxic if inhaled[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]

Operational Plan: Immediate Safety and Spill Response

In the event of a spill or exposure, immediate action is critical to mitigate harm.

Exposure Protocol:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water. Seek immediate medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Cleanup Protocol:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect: Carefully scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, and dispose of all cleaning materials as hazardous waste.

  • Personal Protective Equipment (PPE): All personnel involved in the cleanup must wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and double-layered nitrile gloves.

Disposal Plan: Step-by-Step Guide

Due to its classification as a halogenated organic compound and its potential cytotoxic properties, 2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate) must be disposed of as hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, all personnel must be equipped with the following:

  • Primary Protection: A buttoned-up lab coat.

  • Eye Protection: Chemical safety goggles. A face shield is recommended if there is a risk of splashing.

  • Hand Protection: Two pairs of chemotherapy-grade nitrile gloves.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powdered form of the compound.

Step 2: Waste Segregation and Containment

  • Designated Waste Container: Use a dedicated, leak-proof, and puncture-resistant container clearly labeled for "Halogenated Organic Waste" and "Cytotoxic Waste". This container should have a secure, tight-fitting lid.

  • Aqueous Solutions: Collect all aqueous solutions containing 2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate) in this designated container. Do not mix with non-halogenated waste.

  • Solid Waste: Place all contaminated solid waste, including unused product, contaminated PPE (gloves, lab coats), and any materials used for cleaning spills, into a designated cytotoxic waste bag within a rigid, labeled container.

  • Sharps: Any sharps, such as pipette tips or needles contaminated with the compound, must be placed in a designated cytotoxic sharps container.

Step 3: Labeling and Storage

  • Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate)," and the appropriate hazard symbols (toxic, irritant).

  • Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials. Ensure the container is stored in secondary containment to prevent spills.

Step 4: Final Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.

  • Licensed Disposal Contractor: The waste will be collected by a licensed hazardous waste disposal contractor for final disposal, which is typically high-temperature incineration.

Visual Guides

DisposalWorkflow cluster_Preparation Preparation cluster_Segregation Waste Segregation cluster_FinalSteps Final Steps PPE Don Appropriate PPE Aqueous Aqueous Waste in Halogenated/Cytotoxic Container PPE->Aqueous Solid Solid Waste in Cytotoxic Bag PPE->Solid Sharps Sharps in Cytotoxic Sharps Container PPE->Sharps Label Label Container Clearly Aqueous->Label Solid->Label Sharps->Label Store Store in Secure Area Label->Store EHS Contact EHS for Pickup Store->EHS Disposal Final Disposal via Licensed Contractor EHS->Disposal

HazardCommunication cluster_Hazards Primary Hazards cluster_WasteStreams Waste Stream Classification Compound 2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate) Toxic Toxic Compound->Toxic is Irritant Irritant Compound->Irritant is Halogenated Halogenated Organic Waste Toxic->Halogenated classify as Cytotoxic Cytotoxic Waste Toxic->Cytotoxic classify as Irritant->Halogenated classify as Irritant->Cytotoxic classify as

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.